molecular formula C32H54N4O21 B013902 tetra-N-acetylchitotetraose CAS No. 2706-65-2

tetra-N-acetylchitotetraose

Cat. No.: B013902
CAS No.: 2706-65-2
M. Wt: 830.8 g/mol
InChI Key: QWBFSMSGJPCHBW-PNWIGLAMSA-N
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Description

Tetra-N-acetylchitotetraose, also known as this compound, is a useful research compound. Its molecular formula is C32H54N4O21 and its molecular weight is 830.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2706-65-2

Molecular Formula

C32H54N4O21

Molecular Weight

830.8 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)28(56-31-20(35-12(3)44)26(50)23(47)16(7-39)53-31)29(57-32-21(36-13(4)45)27(51)24(48)17(8-40)54-32)18(9-41)55-30-19(34-11(2)43)25(49)22(46)15(6-38)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1

InChI Key

QWBFSMSGJPCHBW-PNWIGLAMSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](CO)[C@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O

Synonyms

N,N',N'',N'''-tetraacetylchitintetraose
tetra-N-acetylchitotetraose

Origin of Product

United States

Foundational & Exploratory

The Architecture of Tetra-N-acetylchitotetraose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-N-acetylchitotetraose is a well-defined oligosaccharide composed of four N-acetyl-D-glucosamine (GlcNAc) units linked in a linear fashion. As a member of the chitooligosaccharide family, it represents a fundamental structural component of chitin, the second most abundant polysaccharide in nature after cellulose. The precise three-dimensional structure of this compound is critical to its biological function, including its role as an elicitor of plant defense mechanisms. This technical guide provides a detailed overview of the molecular architecture of this compound, supported by available structural data and established experimental protocols for its characterization.

Core Structure and Monomeric Composition

This compound is a tetramer of N-acetyl-D-glucosamine, a derivative of glucose.[1][2] The chemical formula for this compound is C32H54N4O21, and it has a molecular weight of approximately 830.8 g/mol .[3][4] The individual GlcNAc monomers are linked by β-(1→4) glycosidic bonds.[5] This linkage connects the anomeric carbon (C1) of one GlcNAc residue to the hydroxyl group on the fourth carbon (C4) of the adjacent residue.

The N-acetyl-D-glucosamine monomeric units adopt a 4C1 chair conformation for the pyranose ring.[5] This conformation is the most stable for D-glucopyranose and its derivatives. The substituents on the ring, including the hydroxymethyl (-CH2OH) and N-acetyl groups, occupy equatorial positions, which minimizes steric hindrance. The rotational freedom of the hydroxymethyl group around the C5-C6 bond and the N-acetyl group around the C2-N bond allows for different conformations, typically described as gauche or trans, which can influence the overall shape and hydrogen bonding patterns of the molecule.[5]

Conformational Analysis and Glycosidic Linkages

The three-dimensional structure of this compound is largely defined by the rotational angles around the glycosidic bonds, known as torsion angles. These are denoted as phi (Φ) and psi (Ψ).

  • Φ (phi): Defined by the atoms O5-C1-O4'-C4'

  • Ψ (psi): Defined by the atoms C1-O4'-C4'-C5'

Quantitative Structural Data

The following table summarizes typical bond lengths, bond angles, and torsion angles for the N-acetyl-D-glucosamine monomer and the β-(1→4) glycosidic linkage, based on data from crystallographic and computational studies of related compounds. These values provide a quantitative representation of the molecular geometry.

ParameterAtoms InvolvedTypical Value(s)
Bond Lengths (Å)
C-C (ring)C1-C2, C2-C3, etc.1.52 - 1.54
C-O (ring)C1-O5, C5-O51.41 - 1.44
C-O (glycosidic)C1-O4', O4'-C4'1.40 - 1.43
C-NC2-N~1.46
N-C (acetyl)N-C7~1.34
C=O (acetyl)C7=O7~1.23
Bond Angles (°)
C-C-C (ring)C1-C2-C3, etc.109 - 112
C-O-C (ring)C1-O5-C5~113
C-O-C (glycosidic)C1-O4'-C4'~116
Torsion Angles (°)
ΦO5-C1-O4'-C4'Variable, influenced by inter-residue interactions
ΨC1-O4'-C4'-C5'Variable, influenced by inter-residue interactions
ω (hydroxymethyl)O5-C5-C6-O6gauche (~60°), trans (~180°)

Experimental Protocols for Structural Determination

The determination of the precise three-dimensional structure of this compound relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of oligosaccharides in solution.[7]

Protocol Outline:

  • Sample Preparation:

    • Dissolve a purified sample of this compound (typically 1-5 mg) in a deuterated solvent, most commonly deuterium (B1214612) oxide (D2O).

    • Lyophilize the sample multiple times from D2O to exchange all labile protons (e.g., -OH, -NH) for deuterium, simplifying the 1H NMR spectrum.

    • Transfer the final solution to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) 1H NMR spectrum to obtain an overview of the proton signals.

    • Perform a suite of two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each GlcNAc residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single GlcNAc unit).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing the residues and identifying the glycosidic linkages.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information about the conformation around the glycosidic linkages and the overall 3D structure.

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Assign all proton and carbon resonances by integrating the information from the 1D and 2D spectra.

    • Measure coupling constants (3JHH) from the 1D or high-resolution 2D spectra to determine the relative stereochemistry of the protons and confirm the chair conformation.

    • Analyze the cross-peak intensities in the NOESY/ROESY spectra to derive inter-proton distance restraints.

    • Use the derived distance and torsion angle restraints in molecular modeling software to generate a family of 3D structures consistent with the experimental data.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the molecular structure in the solid state.

Protocol Outline:

  • Crystallization:

    • Prepare a highly pure and concentrated solution of this compound.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures) using techniques like vapor diffusion (hanging drop or sitting drop).

    • Optimize the conditions that yield single, well-diffracting crystals of sufficient size (typically > 0.1 mm in all dimensions).[8]

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (from a rotating anode generator or a synchrotron source).

    • Collect a complete set of diffraction data by rotating the crystal and recording the diffraction pattern at different orientations.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections.

    • Solve the phase problem using direct methods or molecular replacement (if a suitable model is available).

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve the fit and obtain the final, high-resolution structure, including bond lengths, bond angles, and torsion angles.

Biological Signaling Pathway: Chitin-Induced Plant Defense

This compound, as a chitooligosaccharide, can act as a Microbe-Associated Molecular Pattern (MAMP) and trigger innate immunity in plants.[9][10] The perception of chitooligosaccharides initiates a signaling cascade that leads to the activation of defense responses.

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitin This compound (Chitin Elicitor) CERK1 CERK1 (LysM Receptor Kinase) Chitin->CERK1 Binding MAPKKK MAPKKK CERK1->MAPKKK Activation ROS Reactive Oxygen Species (ROS) Burst CERK1->ROS MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation DefenseGenes Activation of Defense Genes MAPK->DefenseGenes Hormone Hormone Signaling (SA, JA, ET) MAPK->Hormone ROS->DefenseGenes Hormone->DefenseGenes

Caption: Chitin-induced plant defense signaling pathway.

This diagram illustrates the perception of this compound by the cell surface receptor CERK1, which triggers a downstream signaling cascade involving a MAP kinase pathway and the production of reactive oxygen species, ultimately leading to the activation of defense-related genes and hormone signaling.[7][10]

Conclusion

The structure of this compound is characterized by a linear chain of four β-(1→4) linked N-acetyl-D-glucosamine residues. Its three-dimensional conformation is dictated by the stable 4C1 chair form of the pyranose rings and the rotational freedom around the glycosidic linkages. Understanding this intricate architecture is fundamental for researchers in glycobiology and drug development, as the specific spatial arrangement of its functional groups is key to its recognition by receptors and its subsequent biological activity. The experimental protocols outlined provide a roadmap for the detailed structural elucidation of this and other important oligosaccharides.

References

tetra-N-acetylchitotetraose chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetra-N-acetylchitotetraose: Chemical Properties and IUPAC Nomenclature

For researchers, scientists, and professionals in drug development, a thorough understanding of key biomolecules is paramount. This compound, a chitooligosaccharide, holds significant interest due to its biological activities, including its role in plant defense systems and as a component of lipochitooligosaccharides (LCOs) secreted by Rhizobia.[1][2] This technical guide provides a detailed overview of the chemical properties of this compound, its official IUPAC name, experimental protocols for its preparation and analysis, and its position within the broader context of chitin (B13524) degradation.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide[3]
Synonyms N,N',N'',N'''-Tetraacetylchitotetraose, Chitotetraose (tetra-N-acetyl)[3]
Molecular Formula C₃₂H₅₄N₄O₂₁[2][3]
Molecular Weight 830.79 g/mol [3]
Appearance White to Pale Brown Solid
Melting Point >200°C (with decomposition)
Solubility Slightly soluble in water
Optical Rotation [α] -3.0° to -5.0° (c=0.5, H₂O)
Storage Store in freezer (-20°C to -80°C)[2]

Experimental Protocols

The preparation and analysis of this compound are critical for research and development. Below are generalized methodologies for its production and characterization.

Preparation of this compound via Enzymatic Hydrolysis of Chitin

This protocol outlines a common method for producing chitooligosaccharides, including this compound, from chitin using a combination of enzymatic reactions.

1. Substrate Preparation:

  • Start with purified chitin from sources such as crab or shrimp shells.

  • The chitin is typically pre-treated to increase its susceptibility to enzymatic attack. This can involve grinding to a fine powder or chemical treatment to produce colloidal chitin.

2. Enzymatic Hydrolysis:

  • A crude enzyme mixture containing chitinases from a microbial source (e.g., Paenibacillus illinoisensis) is often used.[4]

  • The chitin substrate is suspended in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH to ensure optimal enzyme activity).

  • The enzyme solution is added to the chitin suspension. The mixture is incubated with agitation at a controlled temperature for a defined period (e.g., 24 hours).[4] The reaction is a two-step enzymatic process:

    • Endochitinases randomly cleave the β-1,4-glycosidic bonds within the chitin polymer, generating a mixture of chitooligosaccharides of varying lengths.

    • Exochitinases (specifically chitobiosidases) act on the non-reducing ends of these oligosaccharides, releasing chitobiose (a disaccharide).

3. Product Separation and Purification:

  • The reaction is terminated, often by heat inactivation of the enzymes.

  • The insoluble, unreacted chitin is removed by centrifugation or filtration.

  • The supernatant, containing a mixture of chitooligosaccharides, is then subjected to further purification. This is commonly achieved using size-exclusion chromatography or high-performance liquid chromatography (HPLC) to separate the oligosaccharides based on their degree of polymerization.

  • Fractions corresponding to this compound are collected.

4. Product Verification:

  • The purified this compound is analyzed to confirm its identity and purity. Techniques such as Mass Spectrometry are employed to verify the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

Chitin Degradation Pathway

This compound is a key intermediate in the natural degradation of chitin, a process mediated by a series of specific enzymes. The following diagram illustrates this biological pathway.

Chitin_Degradation_Pathway Chitin Chitin (Poly-N-acetylglucosamine) Chitooligosaccharides Chitooligosaccharides (including this compound) Chitin->Chitooligosaccharides Endochitinase Chitobiose Chitobiose (Di-N-acetylglucosamine) Chitooligosaccharides->Chitobiose Exochitinase (Chitobiosidase) GlcNAc N-acetylglucosamine (Monomer) Chitobiose->GlcNAc N-acetyl-β-D-hexosaminidase

Caption: Enzymatic degradation pathway of chitin.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed chemical properties, experimental methodologies, and its role in the chitin degradation pathway offer a comprehensive resource for further investigation and application of this significant biomolecule.

References

Tetra-N-acetylchitotetraose as a Microbe-Associated Molecular Pattern (MAMP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-N-acetylchitotetraose, a chitin (B13524) tetramer with the structure (GlcNAc)₄, is a conserved carbohydrate motif found in the cell walls of fungi and the exoskeletons of insects.[1][2] In both plants and mammals, which do not synthesize chitin, this molecule is recognized as a Microbe-Associated Molecular Pattern (MAMP), triggering innate immune responses.[3][4] This recognition is a fundamental component of the host's first line of defense against potential pathogens.[1][4] This technical guide provides an in-depth overview of the role of this compound as a MAMP, focusing on its perception, signaling pathways, and the experimental methodologies used to study its effects.

Recognition and Signaling in Plants

In plants, the perception of chitin fragments, including this compound, initiates a cascade of defense responses known as Pattern-Triggered Immunity (PTI).[1][5] This process is critical for resistance against fungal pathogens.[6][7]

Receptor Complex

The primary recognition of chitin oligomers in the model plant Arabidopsis thaliana is mediated by a receptor complex at the plasma membrane. This complex consists of two main components:

  • LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5): LYK5 is the high-affinity receptor for chitin.[8][9][10][11][12]

  • CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1): CERK1 acts as a co-receptor and is essential for downstream signaling.[7][8][9][10][12] While it has a low affinity for chitin itself, its interaction with LYK5 upon chitin binding is crucial for signal transduction.[8][9][10][12]

Upon binding of this compound to LYK5, a conformational change is induced, leading to the formation of a LYK5-CERK1 heterodimer.[8][9][10][12] This dimerization is a key step in activating the downstream signaling cascade.

Downstream Signaling Pathway

The formation of the chitin-LYK5-CERK1 complex triggers a rapid and robust signaling cascade, characterized by:

  • Receptor-Like Cytoplasmic Kinase (RLCK) Activation: The activated CERK1 phosphorylates and activates RLCKs, which are cytosolic kinases that act as signal relay molecules.

  • Mitogen-Activated Protein Kinase (MAPK) Cascade: The activated RLCKs in turn phosphorylate and activate a MAPK cascade. This cascade typically involves the sequential activation of MAPKKKs, MAPKKs, and MAPKs (e.g., MPK3 and MPK6 in Arabidopsis).[6] The activation of this cascade is a central event in plant immunity, leading to the phosphorylation of various downstream targets, including transcription factors.[13]

  • Reactive Oxygen Species (ROS) Burst: One of the earliest and most prominent responses to chitin perception is a rapid and transient production of reactive oxygen species (ROS), often referred to as the oxidative burst.[14][15] This is primarily mediated by the plasma membrane-localized NADPH oxidase, RBOHD.[11]

  • Induction of Defense Genes: The MAPK cascade and other signaling molecules ultimately lead to the transcriptional reprogramming of the plant cell, resulting in the upregulation of a large number of defense-related genes.[7][9] These genes encode for proteins involved in various defense mechanisms, such as pathogenesis-related (PR) proteins, enzymes for phytoalexin biosynthesis, and cell wall reinforcement proteins.

plant_chitin_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GlcNAc4 (GlcNAc)₄ LYK5 LYK5 GlcNAc4->LYK5 Binding CERK1 CERK1 LYK5->CERK1 Dimerization RLCK RLCK CERK1->RLCK Phosphorylation RBOHD RBOHD CERK1->RBOHD Activation MAPKKK MAPKKK RLCK->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (MPK3/6) MAPKK->MAPK Phosphorylation Defense_Genes Defense Gene Expression MAPK->Defense_Genes Transcriptional Activation ROS ROS Burst RBOHD->ROS

Chitin signaling pathway in plants.

Quantitative Data on (GlcNAc)₄-Induced Responses in Plants

The following tables summarize the available quantitative data for the interaction of chitin oligomers with plant receptors and the subsequent immune responses. It is important to note that much of the detailed quantitative work has been performed with longer chitin oligomers like chitooctaose (B12847682) ((GlcNAc)₈).

LigandReceptorMethodBinding Affinity (Kd)Reference
ChitooctaoseAtCERK1Isothermal Titration Calorimetry45 µM[16]
ChitinAtLYK5Not specifiedHigh Affinity[10][11][12]
ResponseElicitorPlant SystemEffective ConcentrationReference
Defense Gene InductionChitin OctamerArabidopsis1 nM[9]
ROS BurstChitooctaose (1 µM)Arabidopsis1 µM[16]

Recognition and Signaling in Mammals

In mammals, chitin fragments are recognized by the innate immune system, primarily in the context of fungal infections and allergic responses.[2][3]

Receptors and Signaling

The primary receptor for soluble chitin oligomers in mammalian immune cells is Toll-like receptor 2 (TLR2) .[3][14][17] TLR2 is a pattern recognition receptor (PRR) that recognizes a variety of microbial ligands. The recognition of chitin by TLR2 is thought to involve the formation of a heterodimer with TLR1.[14]

The downstream signaling pathway from TLR2 is well-characterized and involves:

  • MyD88 Recruitment: Upon ligand binding, TLR2 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).

  • Activation of NF-κB: MyD88 initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).

  • Pro-inflammatory Cytokine Production: Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]

Other receptors, such as Dectin-1 and the mannose receptor, may also be involved in the recognition of larger chitin particles and contribute to the overall immune response.[17][18][19]

mammalian_chitin_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GlcNAc4 (GlcNAc)₄ TLR2 TLR2 GlcNAc4->TLR2 TLR1 TLR1 TLR2->TLR1 Heterodimerization MyD88 MyD88 TLR1->MyD88 Recruitment Signaling_Cascade Signaling Cascade MyD88->Signaling_Cascade Activation NFkB NF-κB Signaling_Cascade->NFkB Activation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Translocation & Transcription

Chitin signaling pathway in mammals.

Experimental Protocols

In Vitro Chitin Binding Assay

This protocol is used to determine the binding affinity of a purified protein to chitin.

Materials:

  • Purified protein with a potential chitin-binding domain

  • Chitin beads (e.g., magnetic or agarose)

  • Chitin binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Microcentrifuge tubes

  • Rotating wheel

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Bead Preparation: Wash the chitin beads twice with 5 volumes of chitin binding buffer.[8][20]

  • Binding Reaction:

    • Prepare a solution of the purified protein in chitin binding buffer.

    • Add the washed chitin beads to the protein solution.[20][21]

    • Incubate on a rotating wheel for 1-2 hours at 4°C.[20][22]

  • Separation of Bound and Unbound Fractions:

    • Centrifuge the tubes to pellet the chitin beads.

    • Carefully collect the supernatant, which contains the unbound protein fraction.

    • Wash the beads with chitin binding buffer to remove non-specifically bound proteins.

  • Elution of Bound Proteins (Optional): Elute the bound proteins from the chitin beads using a high concentration of a competitive ligand (e.g., N-acetylglucosamine) or by changing the buffer conditions (e.g., low pH or high salt).

  • Analysis: Analyze the unbound and bound fractions by SDS-PAGE and Western blotting to visualize the protein of interest.[23]

chitin_binding_workflow start Start wash_beads Wash Chitin Beads start->wash_beads prep_protein Prepare Purified Protein Solution start->prep_protein incubate Incubate Protein with Chitin Beads wash_beads->incubate prep_protein->incubate separate Separate Bound and Unbound Fractions (Centrifugation) incubate->separate analyze_unbound Analyze Unbound Fraction (SDS-PAGE) separate->analyze_unbound wash_bound Wash Bound Beads separate->wash_bound end End analyze_unbound->end elute Elute Bound Proteins wash_bound->elute analyze_bound Analyze Bound Fraction (SDS-PAGE) elute->analyze_bound analyze_bound->end

Workflow for in vitro chitin binding assay.
Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

This assay measures the production of ROS in plant leaf discs upon elicitor treatment.[1][2][7][15][24]

Materials:

  • Plant leaf discs

  • 96-well white microplate

  • Luminol (B1675438) stock solution

  • Horseradish peroxidase (HRP) stock solution

  • This compound solution

  • Microplate luminometer

Procedure:

  • Leaf Disc Preparation:

    • Excise leaf discs from healthy, mature plant leaves using a biopsy punch.[1]

    • Float the leaf discs in sterile water overnight in a 96-well plate to allow them to recover from wounding stress.[1]

  • Assay Setup:

    • Replace the water with a solution containing luminol and HRP.[1][7]

    • Place the plate in a microplate luminometer and measure the background luminescence for a few minutes to establish a baseline.[7]

  • Elicitation and Measurement:

    • Add the this compound solution to each well to initiate the reaction.

    • Immediately start measuring the luminescence at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.[1]

  • Data Analysis: Plot the luminescence intensity over time to visualize the ROS burst. The peak of the curve represents the maximum rate of ROS production.

MAPK Activation Assay by Immunoblotting

This protocol detects the activation of MAPKs by monitoring their phosphorylation status.[6][25][26][27][28]

Materials:

  • Plant seedlings or tissue

  • Liquid nitrogen

  • Protein extraction buffer

  • SDS-PAGE and Western blotting equipment

  • Primary antibody specific to the phosphorylated form of the target MAPK (e.g., anti-phospho-p44/42 MAPK)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Elicitor Treatment and Sample Collection:

    • Treat plant seedlings with this compound for a specific time course (e.g., 0, 5, 15, 30 minutes).

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder.

    • Extract total proteins using a suitable extraction buffer.

    • Determine the protein concentration of the extracts.

  • Immunoblotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.[25]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[25]

  • Detection:

    • Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • The presence of a band at the expected molecular weight of the MAPK indicates its phosphorylation and activation.

Conclusion

This compound is a potent MAMP that triggers innate immune responses in both plants and mammals. Understanding the molecular mechanisms of its recognition and the subsequent signaling pathways is crucial for developing novel strategies to enhance disease resistance in crops and to modulate inflammatory responses in humans. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted role of this important microbial signature. Further research is needed to fully elucidate the quantitative aspects of this compound-induced immunity, which will be invaluable for the development of targeted therapeutic and agricultural applications.

References

The Dawn of a Bioactive Oligomer: A Technical Guide to the Discovery and History of Chito-oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chito-oligosaccharides (COS), the depolymerized products of chitin (B13524) and chitosan (B1678972), have emerged from relative obscurity to become a focal point of research in biomedicine, agriculture, and functional foods. Their enhanced solubility and potent biological activities, compared to their parent polymers, have driven significant scientific inquiry. This technical guide provides an in-depth exploration of the discovery and historical development of COS, detailing the key scientific milestones, experimental methodologies, and the elucidation of their mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and critical experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex processes.

From Exoskeletons to Oligomers: A Historical Perspective

The journey to understanding chito-oligosaccharides begins with the discovery of their precursors, chitin and chitosan. While the formal investigation into COS as distinct entities began much later, the foundational work on these abundant biopolymers was crucial.

The story begins in the late 18th and early 19th centuries with the initial characterization of a resilient, nitrogen-containing organic material from the exoskeletons of arthropods and the cell walls of fungi.

1.1. The Era of Chitin and Chitosan Discovery (1799 - 1970s)

The timeline of the discovery and early research on chitin and chitosan laid the groundwork for the eventual exploration of their smaller, more soluble derivatives.

  • 1799: Charles Hatchett, an English chemist, is credited with the first documented observation of a residual organic material after decalcifying crustacean shells.

  • 1811: Henri Braconnot, a French chemist, isolated a substance from mushrooms that he named "fungine."[1]

  • 1823: Auguste Odier, a French entomologist, independently isolated a similar substance from the elytra of cockchafers and named it "chitin," derived from the Greek word "chiton," meaning tunic or envelope.

  • 1859: C. Rouget discovered that boiling chitin in a concentrated potassium hydroxide (B78521) solution rendered it soluble in acids. This modified form was later named chitosan.

  • 1894: Felix Hoppe-Seyler formally proposed the name "chitosan" for the deacetylated derivative of chitin.

  • Early 1900s: The early 20th century was marked by debates and further characterization of the chemical structures of chitin and chitosan.

  • 1970s: A resurgence of interest in chitin and chitosan occurred, partly driven by the need to find valuable uses for shellfish waste. This period saw the first reports of the biological activities of these polymers, including the antitumor effects of chito-oligosaccharides.[1]

1.2. The Emergence of Chito-oligosaccharides as a Field of Study (1970s - Present)

The realization that the biological activities of chitin and chitosan were often limited by their high molecular weight and poor solubility led researchers to investigate their lower molecular weight derivatives. The 1970s can be considered the dawn of chito-oligosaccharide research, with early reports on their antitumor properties.[1] The development of controlled hydrolysis methods, both chemical and enzymatic, was a pivotal moment, allowing for the production of COS with varying degrees of polymerization and deacetylation. This opened the door to systematic studies of their structure-activity relationships.

Production of Chito-oligosaccharides: From Polymer to Oligomer

The generation of chito-oligosaccharides from chitin and chitosan primarily involves the cleavage of their β-(1→4) glycosidic bonds. This is achieved through chemical or enzymatic hydrolysis.

2.1. Chemical Hydrolysis

Acid hydrolysis is a common method for the depolymerization of chitosan.[2][3] Concentrated acids like hydrochloric acid (HCl) are often used under controlled temperature and time to yield a mixture of chito-oligosaccharides.[2][4]

2.2. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a more specific and milder approach to COS production, allowing for greater control over the degree of polymerization and the pattern of deacetylation of the resulting oligomers.[3][5][6] A variety of enzymes, including chitosanases, cellulases, and papain, have been employed for this purpose.[5][6]

Quantitative Data Summary

The physicochemical properties and biological activities of chito-oligosaccharides are highly dependent on their molecular weight (MW), degree of deacetylation (DD), and the method of preparation. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of Chito-oligosaccharides

PropertyTypical Range/ValueMethod of DeterminationReference(s)
Molecular Weight (MW) 0.5 - 10 kDaGel Permeation Chromatography (GPC), Mass Spectrometry (MS)[7]
Degree of Deacetylation (DD) 70 - 95%NMR Spectroscopy, Titration, IR Spectroscopy[7]
Solubility High in water and dilute acidsVisual observation, Turbidity measurement[8]
Crystallinity AmorphousX-ray Diffraction (XRD)[9]

Table 2: Yield and Molecular Weight of Chito-oligosaccharides from Different Hydrolysis Methods

Hydrolysis MethodStarting MaterialReagent/EnzymeYield (%)Average MW (kDa)Reference(s)
Acid Hydrolysis Chitosan2 M HCl85.22.0[10]
Acid Hydrolysis Chitosan85% H₃PO₄-19.0 (after 15h)[10]
Oxidative Hydrolysis ChitosanH₂O₂62.42-[10]
Enzymatic Hydrolysis ChitosanChitosanase74 (COS1), 62.6 (COS5)-[11]
Enzymatic Hydrolysis ChitosanCellulase49.55 (<10 kDa)-[12]

Table 3: Biological Activity of Chito-oligosaccharides

Biological ActivityCOS Type/SourceAssay/ModelQuantitative Measurement (IC₅₀, MIC, etc.)Reference(s)
Anticancer Tilapia fish scalesMCF-7 cell lineIC₅₀ = 0.87 mg/mL[13]
Anticancer Tilapia fish scalesHepG2 cell lineIC₅₀ = 2.21 mg/mL[13]
Anticancer -PC3, A549 cell linesEC₅₀ = 25 µg/mL[14]
Anticancer -HepG2 cell lineEC₅₀ = 50 µg/mL[14]
Anti-inflammatory -LPS-stimulated THP-1 monocytesSignificant decrease in IL-1β, IL-6, TNF-α at 5-100 µg/mL[15]
Antimicrobial Shrimp shellsE. coli-[16]
Antimicrobial Shrimp shellsL. monocytogenes-[16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and characterization of chito-oligosaccharides.

4.1. Protocol for Acid Hydrolysis of Chitosan

This protocol describes the preparation of chito-oligosaccharides using hydrochloric acid.[2][4][17]

  • Preparation of Chitosan Solution: Dissolve a known amount of chitosan in a dilute acetic acid solution with stirring to create a homogenous solution.

  • Hydrolysis Reaction:

    • Add concentrated hydrochloric acid to the chitosan solution to achieve the desired final acid concentration (e.g., 2 M).[10]

    • Heat the reaction mixture to a specific temperature (e.g., 60-100°C) and maintain for a defined period (e.g., 1-4 hours).[4]

  • Neutralization and Precipitation:

    • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to pH 7.

    • Add a non-solvent such as acetone (B3395972) or ethanol (B145695) to precipitate the chito-oligosaccharides.

  • Purification and Drying:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate with the non-solvent to remove residual salts and acid.

    • Dry the purified chito-oligosaccharides under vacuum.

4.2. Protocol for Enzymatic Production of Chito-oligosaccharides

This protocol outlines the general steps for producing chito-oligosaccharides using enzymatic hydrolysis.[5][6][18]

  • Substrate Preparation: Prepare a solution or suspension of chitosan in a suitable buffer at the optimal pH for the chosen enzyme.

  • Enzymatic Reaction:

    • Add the enzyme (e.g., chitosanase, cellulase) to the substrate at a specific enzyme-to-substrate ratio.

    • Incubate the mixture at the optimal temperature for the enzyme with constant agitation for a predetermined duration.

  • Enzyme Inactivation: Stop the reaction by heating the mixture to denature the enzyme (e.g., boiling for 10 minutes).

  • Product Separation and Purification:

    • Centrifuge the reaction mixture to remove any insoluble material.

    • The supernatant containing the chito-oligosaccharides can be further purified using techniques like membrane filtration to fractionate by molecular weight, followed by lyophilization.[12]

4.3. Protocol for HPLC Analysis of Chito-oligosaccharides

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of chito-oligosaccharide mixtures.[17]

  • Sample Preparation: Dissolve the chito-oligosaccharide sample in the mobile phase or a suitable solvent.

  • Chromatographic Conditions:

    • Column: A column suitable for oligosaccharide separation, such as an amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used, often with a gradient elution to separate oligomers of different degrees of polymerization.

    • Detector: A refractive index (RI) detector or a UV detector (at low wavelengths, e.g., 210 nm) can be used.

  • Data Analysis:

    • Identify the peaks corresponding to different degrees of polymerization by comparing their retention times with those of known standards.

    • Quantify the amount of each oligomer by integrating the peak area and comparing it to a calibration curve generated from standards.

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

Chito-oligosaccharides exert their diverse biological effects by modulating various intracellular signaling pathways.

In Plants: COS are recognized as microbe-associated molecular patterns (MAMPs) that trigger plant defense responses. Key signaling pathways involved include the jasmonic acid (JA), salicylic (B10762653) acid (SA), and octadecanoid pathways.[10][19][20][21]

Plant_Defense_Signaling COS Chito-oligosaccharides (COS) Receptor Plasma Membrane Receptor COS->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade Receptor->MAPK JA_Pathway Jasmonic Acid (JA) Pathway MAPK->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway MAPK->SA_Pathway Octadecanoid_Pathway Octadecanoid Pathway JA_Pathway->Octadecanoid_Pathway Defense_Genes Activation of Defense Genes (e.g., PR proteins) JA_Pathway->Defense_Genes SA_Pathway->Defense_Genes Octadecanoid_Pathway->Defense_Genes Immunity Systemic Acquired Resistance (SAR) Defense_Genes->Immunity

Figure 1: Simplified signaling pathway of chito-oligosaccharide-induced plant defense.

In Mammalian Cells: COS have demonstrated a range of activities, including anti-inflammatory, immunomodulatory, and anticancer effects. These are often mediated through pathways such as the Nuclear Factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) signaling pathways.[11][22][23][24]

Mammalian_Signaling cluster_inflammatory Anti-inflammatory Response cluster_metabolic Metabolic Regulation LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Pro_inflammatory COS_Inflammatory Chito-oligosaccharides (COS) COS_Inflammatory->NFkB_Activation Inhibits COS_Metabolic Chito-oligosaccharides (COS) AMPK AMPK Activation COS_Metabolic->AMPK Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes

Figure 2: Key signaling pathways modulated by chito-oligosaccharides in mammalian cells.

5.2. Experimental Workflows

The following diagram illustrates a typical workflow for the production, characterization, and biological evaluation of chito-oligosaccharides.

Experimental_Workflow cluster_production Production cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Chitin Chitin/Chitosan Source Hydrolysis Hydrolysis (Chemical or Enzymatic) Chitin->Hydrolysis Crude_COS Crude COS Mixture Hydrolysis->Crude_COS Filtration Filtration/Centrifugation Crude_COS->Filtration Chromatography Chromatography (e.g., SEC, IEX) Filtration->Chromatography Purified_COS Purified COS Fractions Chromatography->Purified_COS Analysis Characterization (HPLC, MS, NMR) Purified_COS->Analysis In_Vitro In Vitro Assays (Cell lines) Purified_COS->In_Vitro In_Vivo In Vivo Models (Animal/Plant) Purified_COS->In_Vivo Data_Analysis Data Analysis & Interpretation In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Figure 3: General experimental workflow for chito-oligosaccharide research.

Conclusion and Future Directions

The discovery and history of chito-oligosaccharides illustrate a classic scientific progression from the characterization of a raw, abundant biopolymer to the refinement and study of its more bioactive components. The transition from chitin and chitosan to COS has unlocked a wealth of potential applications in various fields. Future research will likely focus on the production of chito-oligosaccharides with highly defined structures to further elucidate their precise mechanisms of action. The development of more efficient and scalable enzymatic production methods will also be crucial for their commercial application. As our understanding of the intricate signaling pathways modulated by COS deepens, so too will the opportunities for their use in novel therapeutics, sustainable agriculture, and advanced functional materials.

References

The Cornerstone of Chitin Chemistry: A Technical Guide to the Natural Sources and Extraction of Tetra-N-acetylchitotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tetra-N-acetylchitotetraose, a chito-oligosaccharide with significant potential in various biomedical and agricultural applications. We delve into its natural origins, detailing the extraction of its parent polymer, chitin (B13524), from readily available biological sources. Furthermore, this guide outlines the enzymatic processes for the targeted production of this compound and the subsequent purification methodologies required to achieve a high degree of purity. The content herein is curated to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to harness the potential of this bioactive molecule.

Natural Sources of this compound

This compound is a derivative of chitin, the second most abundant polysaccharide in nature after cellulose.[1] Chitin is a linear polymer of β-(1→4)-linked N-acetyl-D-glucosamine residues.[2] The primary and most commercially viable natural sources of chitin are the exoskeletons of crustaceans, such as shrimp and crabs.[1] Fungal cell walls also represent a significant source of chitin.[3] Therefore, the natural sourcing of this compound is intrinsically linked to the procurement and processing of these chitin-rich raw materials.

The extraction of chitin from its natural sources is a critical first step and typically involves two main chemical processes: demineralization to remove calcium carbonate and other mineral salts, and deproteinization to eliminate associated proteins.[1][2]

Table 1: Quantitative Data on Chitin Extraction from Shrimp Shells

ParameterValueReference
Initial Protein Content in Shrimp Shells26.0 ± 0.53%[4]
Initial Ash (Mineral) Content in Shrimp Shells47.4 ± 2.2%[4]
Chitin Yield from Dried Fish Scales32.74% from 100g[5]
Chitin Recovery from Shrimp Shells (Fermentation)47.82%[4]
Final Protein Content after Enzymatic Deproteinization~2%[2]
Final Mineral Content after Demineralization~2.5%[4]

Extraction and Production of this compound

The production of this compound from purified chitin is achieved through controlled hydrolysis. While chemical hydrolysis using strong acids is possible, enzymatic hydrolysis is preferred for its specificity and milder reaction conditions, which minimize the degradation of the target oligosaccharide.[6] Chitinases (EC 3.2.1.14) are the key enzymes employed for this purpose. These enzymes cleave the β-(1→4)-glycosidic bonds within the chitin polymer.[7] The selection of the chitinase (B1577495) and the control of reaction conditions are crucial for maximizing the yield of the desired tetramer.

Endo-chitinases, which randomly cleave internal glycosidic bonds, are particularly useful for producing a mixture of chito-oligosaccharides, including the tetramer.[8] The enzymatic hydrolysis of this compound itself has been studied, with chitinase B from Serratia marcescens showing exclusive production of di-N-acetylchitobiose, indicating its utility in controlled degradation and analysis.[9]

Table 2: Kinetic Parameters for Chitinase Activity on this compound

EnzymeSubstratekcat (s-1)Km (µM)Reference
Chitinase B (Serratia marcescens)This compound40.9 ± 0.554 ± 2[9]

Purification of this compound

Following enzymatic hydrolysis, a mixture of chito-oligosaccharides with varying degrees of polymerization is obtained. The separation and purification of this compound from this mixture is a critical step. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6] A gradient elution procedure using a mobile phase of acetonitrile (B52724) and water provides optimal resolution for separating N-acetyl-chito-oligosaccharides.[6] The retention time of the oligosaccharides on the HPLC column is directly related to their degree of polymerization, allowing for the isolation of the tetramer.[6]

Table 3: HPLC Purification Parameters for N-acetyl-chito-oligosaccharides

ParameterConditionReference
Column Amine-based or reversed-phase[6]
Mobile Phase Acetonitrile/Water Gradient[6]
Gradient 80/20 to 60/40 (v/v) over 60 min[6]
Detection UV at ~210 nm or Refractive Index[6]

Experimental Protocols

Protocol for Chitin Extraction from Shrimp Shells (Chemical Method)

This protocol is adapted from methodologies described in scientific literature.[1][2][4]

1. Preparation of Raw Material:

  • Collect fresh shrimp shells and wash them thoroughly with tap water to remove residual meat and other debris.

  • Dry the shells in an oven at 60-80°C until a constant weight is achieved.

  • Grind the dried shells into a fine powder (e.g., 80 mesh).

2. Demineralization:

  • Suspend the shrimp shell powder in 1.5 M HCl at a solid-to-liquid ratio of 1:10 (w/v).

  • Stir the suspension at room temperature (25°C) for 6 hours.

  • Filter the demineralized shells and wash with deionized water until the pH of the filtrate is neutral (pH 7).

  • Dry the demineralized chitin in an oven at 60°C.

3. Deproteinization:

  • Treat the demineralized chitin with 2.5 M NaOH at a solid-to-liquid ratio of 1:10 (w/v).

  • Heat the mixture under standard autoclaving conditions (121°C, 15 psi) for 20 minutes.

  • Alternatively, stir the mixture at 90°C for 2-3 hours.

  • Filter the chitin and wash thoroughly with deionized water until the pH is neutral.

  • Dry the purified chitin in an oven at 60°C. The resulting product is purified chitin.

Protocol for Enzymatic Production of this compound

This protocol is a generalized procedure based on enzymatic hydrolysis principles.[10][11]

1. Substrate Preparation:

  • Prepare a suspension of purified chitin (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5-6.5). Colloidal chitin, prepared by dissolving chitin in concentrated HCl and reprecipitating in water, is often used to increase accessibility for the enzyme.

2. Enzymatic Hydrolysis:

  • Add a selected chitinase (e.g., from Trichoderma harzianum or Serratia marcescens) to the chitin suspension at a predetermined enzyme-to-substrate ratio.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with constant stirring for a specified duration (e.g., 24-48 hours). The reaction time will influence the distribution of oligosaccharide chain lengths.

  • Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

3. Product Recovery:

  • Centrifuge the reaction mixture to pellet the unreacted chitin.

  • Collect the supernatant containing the soluble chito-oligosaccharides.

  • The supernatant can be freeze-dried to obtain a crude mixture of chito-oligosaccharides.

Protocol for HPLC Purification of this compound

This protocol is based on established HPLC methods for chito-oligosaccharide separation.[6]

1. Sample Preparation:

  • Dissolve the crude chito-oligosaccharide mixture in the initial mobile phase (e.g., 80:20 acetonitrile:water).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Analysis:

  • Use an appropriate HPLC column (e.g., an amino or C18 column).

  • Set up a gradient elution program, for example, a linear gradient from 80% acetonitrile/20% water to 60% acetonitrile/40% water over 60 minutes.

  • Inject the prepared sample onto the column.

  • Monitor the elution profile using a UV detector at approximately 210 nm or a refractive index detector.

3. Fraction Collection:

  • Collect the fraction corresponding to the retention time of a this compound standard.

  • The collected fraction can be lyophilized to obtain the purified this compound.

Signaling Pathway and Experimental Workflows

Chito-oligosaccharide Induced Plant Defense Signaling Pathway

This compound, as a chito-oligosaccharide, is recognized by plant cells as a microbe-associated molecular pattern (MAMP), triggering a downstream signaling cascade that leads to the activation of defense responses.[5] This pathway involves receptor kinases on the plasma membrane, a phosphorylation cascade, and the production of secondary messengers.

plant_defense_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CERK1 CERK1 (Receptor Kinase) This compound->CERK1 Binding PBL27 PBL27 CERK1->PBL27 Phosphorylation ROS Reactive Oxygen Species (ROS) CERK1->ROS Activation MAPKKK MAPKKK PBL27->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TFs Transcription Factors MAPK->TFs Activation DefenseGenes Defense Gene Expression TFs->DefenseGenes

Caption: Plant defense signaling pathway induced by this compound.

Experimental Workflow for Production and Purification

The overall experimental workflow from the natural source to the purified product involves several key stages, as outlined below.

experimental_workflow cluster_extraction Chitin Extraction cluster_hydrolysis Enzymatic Hydrolysis cluster_purification Purification cluster_characterization Characterization raw_material Shrimp Shells (Raw Material) demineralization Demineralization (HCl treatment) raw_material->demineralization deproteinization Deproteinization (NaOH treatment) demineralization->deproteinization purified_chitin Purified Chitin deproteinization->purified_chitin enzymatic_hydrolysis Enzymatic Hydrolysis (Chitinase) purified_chitin->enzymatic_hydrolysis crude_oligosaccharides Crude Chito-oligosaccharides enzymatic_hydrolysis->crude_oligosaccharides hplc HPLC Separation (Acetonitrile/Water Gradient) crude_oligosaccharides->hplc purified_product Purified this compound hplc->purified_product nmr_ms NMR & Mass Spectrometry (Structural Verification) purified_product->nmr_ms

Caption: Experimental workflow for this compound production.

References

The Tetra-N-acetylchitotetraose (ch4) Signaling Pathway in Arabidopsis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability of plants to recognize and respond to microbial invaders is fundamental to their survival. This process, known as pattern-triggered immunity (PTI), is initiated by the perception of conserved microbial molecules, termed microbe-associated molecular patterns (MAMPs). Chitin (B13524), a major component of fungal cell walls, is a well-characterized MAMP. Short-chain chitin oligomers, such as tetra-N-acetylchitotetraose (ch4), act as potent elicitors of defense responses in the model plant Arabidopsis thaliana. This technical guide provides an in-depth overview of the core ch4 signaling pathway in Arabidopsis, from receptor-level recognition to downstream transcriptional reprogramming. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this crucial plant immune pathway.

Core Signaling Pathway

The perception of ch4 at the cell surface and the subsequent signal transduction to the nucleus involves a multi-component system. The primary receptor complex consists of the LysM-domain containing receptor-like kinases (LysM-RLKs) LYK5 and CERK1. Upon ch4 binding, a signaling cascade is initiated, culminating in the activation of a mitogen-activated protein kinase (MAPK) cascade and the expression of defense-related genes.

Chitin Perception at the Plasma Membrane

In Arabidopsis, the recognition of ch4 is primarily mediated by a receptor complex composed of LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5) and CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) . While CERK1 is essential for signaling, LYK5 appears to be the high-affinity chitin binding component of the complex[1][2][3]. The current model suggests that ch4 binding to LYK5 induces its association with CERK1. This interaction is crucial for the subsequent activation of CERK1's intracellular kinase domain[1][2]. LYK4, another LysM-RLK, shares overlapping function with LYK5, and double mutants of lyk4 and lyk5 show a complete loss of chitin responsiveness[1].

Chitin_Perception cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ch4 This compound (ch4) LYK5 LYK5 LysM Domains ch4->LYK5:port Binding CERK1 CERK1 LysM Domains Kinase Domain LYK5:port->CERK1:port Heterodimerization PBL27_inactive PBL27 (inactive) CERK1:port->PBL27_inactive Recruitment

Figure 1: Chitin perception at the plasma membrane.
Activation of the Intracellular Kinase Cascade

Upon formation of the ch4-induced LYK5-CERK1 complex, CERK1 undergoes autophosphorylation. This activation of CERK1's kinase domain leads to the recruitment and phosphorylation of the receptor-like cytoplasmic kinase PBL27 . Phosphorylated PBL27 then acts as a MAPKKK kinase, directly phosphorylating and activating MAPKKK5 . This initiates a canonical MAPK cascade, where MAPKKK5 phosphorylates and activates the MAPK kinases MKK4 and MKK5 . In turn, MKK4/5 phosphorylate and activate the MAP kinases MPK3 and MPK6 .

MAPK_Cascade_Activation CERK1_active CERK1 (active) PBL27_inactive PBL27 (inactive) CERK1_active->PBL27_inactive P PBL27_active PBL27-P (active) PBL27_inactive->PBL27_active MAPKKK5_inactive MAPKKK5 (inactive) PBL27_active->MAPKKK5_inactive P MAPKKK5_active MAPKKK5-P (active) MAPKKK5_inactive->MAPKKK5_active MKK4_5_inactive MKK4/5 (inactive) MAPKKK5_active->MKK4_5_inactive P MKK4_5_active MKK4/5-P (active) MKK4_5_inactive->MKK4_5_active MPK3_6_inactive MPK3/6 (inactive) MKK4_5_active->MPK3_6_inactive P MPK3_6_active MPK3/6-P (active) MPK3_6_inactive->MPK3_6_active Transcription_Factors Transcription Factors MPK3_6_active->Transcription_Factors Phosphorylation & Activation

Figure 2: The MAPK signaling cascade.
Nuclear Events and Transcriptional Reprogramming

Activated MPK3 and MPK6 translocate to the nucleus where they phosphorylate and activate various transcription factors, primarily from the WRKY family . These transcription factors bind to specific cis-regulatory elements, known as W-boxes ((C/T)TGAC(C/T)), in the promoters of defense-related genes, leading to their transcriptional activation[4][5]. This results in the production of antimicrobial compounds, pathogenesis-related (PR) proteins, and enzymes involved in cell wall reinforcement, collectively contributing to enhanced disease resistance.

Quantitative Data

The following tables summarize key quantitative data related to the ch4 signaling pathway in Arabidopsis.

Table 1: Chitin Oligomer Binding Affinities

LigandReceptorMethodDissociation Constant (Kd)Reference
Chitooctaose (B12847682)AtCERK1Isothermal Titration Calorimetry45 µM[6]
ChitooctaoseAtCERK1Surface Plasmon Resonance165 µM[6]
ChitinAtCERK1Magnetic Beads82 nM[6]

Table 2: Chitin-Induced Gene Expression

The following data represents the fold change in gene expression in Arabidopsis seedlings 30 minutes after treatment with 1 µM chitooctaose or chitotetraose.

Gene LocusGene Name/DescriptionFold Change (chitooctaose)Fold Change (chitotetraose)Reference
At1g27730Zinc finger protein~15~8[7][8]
At3g16530Lectin-like protein~10~5[7][8]
At3g45640MPK3~8~4[7][8]

Data is estimated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of the ch4 signaling pathway.

Co-Immunoprecipitation of LYK5 and CERK1

This protocol is used to verify the in vivo interaction between LYK5 and CERK1 upon chitin elicitation.

CoIP_Workflow start Start: Transgenic Arabidopsis protoplasts co-expressing HA-tagged CERK1 and Myc-tagged LYK5 treat Treat with 1 µM chitooctaose for 15 min (Control: no treatment) start->treat lyse Harvest and lyse protoplasts in IP buffer treat->lyse precipitate Immunoprecipitate with anti-Myc antibody conjugated to beads lyse->precipitate wash Wash beads to remove non-specific binding precipitate->wash elute Elute proteins from beads wash->elute sds_page Separate proteins by SDS-PAGE elute->sds_page western Western Blot with anti-HA and anti-Myc antibodies sds_page->western end End: Detect co-precipitated HA-CERK1 western->end

Figure 3: Co-immunoprecipitation workflow.

Materials:

  • Transgenic Arabidopsis protoplasts co-expressing LYK5-Myc and CERK1-HA

  • Chitooctaose (or ch4)

  • Immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, protease inhibitor cocktail)

  • Anti-Myc antibody conjugated to agarose (B213101) or magnetic beads

  • Wash buffer (IP buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-HA and anti-Myc primary antibodies

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Co-express HA-tagged CERK1 and Myc-tagged LYK5 in Arabidopsis protoplasts[1][9].

  • Treat protoplasts with 1 µM chitooctaose for 15 minutes. Include an untreated control[1][9].

  • Harvest and lyse the protoplasts in ice-cold IP buffer.

  • Clarify the lysate by centrifugation.

  • Add anti-Myc antibody-conjugated beads to the supernatant and incubate with gentle rotation at 4°C for 2-4 hours.

  • Pellet the beads and wash them 3-5 times with wash buffer.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform immunoblotting using anti-HA antibody to detect co-precipitated CERK1 and anti-Myc antibody to confirm the immunoprecipitation of LYK5.

In Vitro Kinase Assay for PBL27 and MAPKKK5

This assay determines if PBL27 can directly phosphorylate MAPKKK5, and if this is enhanced by CERK1.

Materials:

  • Recombinant proteins: GST-PBL27, MAPKKK5-C-terminal domain, GST-CERK1 intracellular domain (GST-CERK1:IC)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE gels and autoradiography equipment

Protocol:

  • Purify recombinant GST-PBL27, the C-terminal domain of MAPKKK5, and the intracellular kinase domain of CERK1 (GST-CERK1:IC)[10][11].

  • Set up kinase reactions in kinase assay buffer containing the substrate (MAPKKK5-C) and the kinase (GST-PBL27).

  • In a parallel reaction, include the upstream kinase (GST-CERK1:IC) to test for enhanced phosphorylation[10][11].

  • Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

  • Dry the gel and expose it to an autoradiography film to detect phosphorylated proteins.

Reactive Oxygen Species (ROS) Burst Assay

This assay quantifies the production of ROS, an early response to ch4 elicitation.

Materials:

  • Arabidopsis leaves from 4-5 week old plants

  • 4 mm biopsy punch

  • 96-well white microplate

  • Luminol

  • Horseradish peroxidase (HRP)

  • ch4 elicitor solution

  • Microplate luminometer

Protocol:

  • Excise leaf discs using a 4 mm biopsy punch and float them in sterile water in a 96-well plate overnight to reduce wounding-induced ROS[12][13][14].

  • Prepare a reaction solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of ch4[12][13].

  • Replace the water in the wells with the reaction solution.

  • Immediately measure luminescence in a microplate luminometer at 2-minute intervals for 40-60 minutes[12][13].

Negative Regulation and Crosstalk

The ch4 signaling pathway is tightly regulated to prevent excessive or prolonged activation, which can be detrimental to the plant.

  • Ubiquitination: The U-box E3 ligases PUB12 and PUB13 interact with and ubiquitinate CERK1, likely targeting it for degradation and thereby dampening the signal[12][15].

  • Phosphatases: The CERK1-interacting protein phosphatase 1 (CIPP1) dephosphorylates CERK1, returning it to an inactive state[5].

  • Crosstalk with other pathways: The ch4 signaling pathway exhibits crosstalk with other hormone signaling pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, to fine-tune the immune response to different types of pathogens[7][16][17][18]. For instance, some chitin-responsive genes are also regulated by JA and SA signaling components[7].

Conclusion

The this compound signaling pathway in Arabidopsis thaliana is a well-defined example of pattern-triggered immunity. The identification of the key components, from the LYK5/CERK1 receptor complex to the downstream MAPK cascade and WRKY transcription factors, provides a solid framework for understanding how plants perceive and respond to fungal threats. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers aiming to further dissect this pathway, identify novel components, and explore its potential for developing new strategies to enhance plant disease resistance. Future research will likely focus on the precise molecular mechanisms of crosstalk with other signaling pathways and the dynamics of receptor complex formation and turnover.

References

The Pivotal Role of Tetra-N-Acetylchitotetraose in Orchestrating Rhizobium-Legume Symbiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The symbiotic relationship between rhizobia and leguminous plants, a cornerstone of sustainable agriculture, is initiated by a sophisticated molecular dialogue. Central to this communication are Nodulation (Nod) factors, lipochitooligosaccharides (LCOs) that act as key signaling molecules. The backbone of these critical signaling molecules is a short chain of N-acetylglucosamine residues, with tetra-N-acetylchitotetraose being a fundamental precursor. This technical guide delves into the intricate function of this compound and its derivatives in the Rhizobium-legume symbiosis, providing an in-depth analysis of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate this vital biological process.

Introduction: The Molecular Handshake

The establishment of a nitrogen-fixing symbiosis between rhizobia and legumes is a finely tuned process that begins with the exchange of chemical signals between the two partners in the rhizosphere.[1] Under nitrogen-limiting conditions, legume roots secrete flavonoids into the soil, which in turn trigger the expression of nod (nodulation) genes in compatible rhizobia.[1][2] These genes orchestrate the synthesis and secretion of Nod factors, which are essentially modified chitin (B13524) oligomers.[3] The foundational structure of these Nod factors is a β-1,4-linked N-acetyl-D-glucosamine backbone, typically composed of four or five sugar units.[4] this compound, a chitotetraose, serves as a crucial building block in the biosynthesis of these signaling molecules.[5][6]

Biosynthesis of Nod Factors: The Assembly Line

The biosynthesis of Nod factors is a multi-step enzymatic process encoded by the nod genes. The common nodA, nodB, and nodC genes are responsible for the synthesis of the core LCO structure.[7]

  • NodC , a chitin oligosaccharide synthase, polymerizes N-acetyl-D-glucosamine monomers to form the chitooligosaccharide backbone, including this compound.[8][9]

  • NodB is a chitooligosaccharide deacetylase that removes the acetyl group from the terminal non-reducing sugar residue.[5][9] This deacetylation is a critical step, creating a free amino group for the subsequent acylation.

  • NodA , an N-acyltransferase, then attaches a specific fatty acyl chain to the deacetylated non-reducing end of the chitooligosaccharide.[5][8]

Host-specific nod genes are responsible for further modifications to this core structure, such as the addition of sulfate, acetyl, fucosyl, or other groups, which determine the host specificity of the rhizobial strain.[10] It is this decorated this compound derivative that is recognized by the host legume.

Diagram: Nod Factor Biosynthesis Pathway

Nod_Factor_Biosynthesis cluster_rhizobium Rhizobium Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitotetraose This compound UDP_GlcNAc->Chitotetraose NodC Deacetylated_Chitotetraose Deacetylated Chitotetraose Chitotetraose->Deacetylated_Chitotetraose NodB Nod_Factor_Core Nod Factor Core (LCO) Deacetylated_Chitotetraose->Nod_Factor_Core NodA (+ Fatty Acyl Chain) Modified_Nod_Factor Mature Nod Factor Nod_Factor_Core->Modified_Nod_Factor Host-specific Nod proteins Secretion Secretion Modified_Nod_Factor->Secretion Secretion Nod_Factor_Signaling cluster_plant_cell Legume Root Hair Cell NodFactor Nod Factor (LCO) Receptor NFR1/NFR5 Receptor Complex NodFactor->Receptor Binding MembraneDepolarization Membrane Depolarization Receptor->MembraneDepolarization Cytoskeleton Cytoskeletal Rearrangements Receptor->Cytoskeleton CaSpiking Calcium Spiking MembraneDepolarization->CaSpiking CCaMK CCaMK CaSpiking->CCaMK TranscriptionFactors Transcription Factors (e.g., NIN) CCaMK->TranscriptionFactors GeneExpression Early Nodulin Gene Expression TranscriptionFactors->GeneExpression HormoneSignaling Hormone Signaling (Auxin, Cytokinin) TranscriptionFactors->HormoneSignaling RootHairCurling Root Hair Curling GeneExpression->RootHairCurling NoduleOrganogenesis Nodule Organogenesis GeneExpression->NoduleOrganogenesis Cytoskeleton->RootHairCurling HormoneSignaling->NoduleOrganogenesis Nod_Factor_Analysis_Workflow Start Rhizobium Culture Induction Induction with Flavonoids Start->Induction Extraction Nod Factor Extraction (e.g., Butanol) Induction->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC MS Mass Spectrometry (MS) HPLC->MS End Structural Elucidation MS->End

References

physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose, a significant oligosaccharide in biochemical and pharmaceutical research. This document details its fundamental characteristics, outlines experimental protocols for its analysis, and explores its role in biological signaling pathways.

Core Physical and Chemical Properties

N,N',N'',N'''-tetraacetylchitotetraose is a derivative of chitin (B13524) and is composed of four N-acetylglucosamine units linked in a linear fashion. Its chemical structure and properties make it a valuable compound for various research applications, including drug delivery systems and the study of immune responses.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose.

PropertyValueReference(s)
Molecular Formula C₃₂H₅₄N₄O₂₁[1][2][3][4][5]
Molecular Weight 830.79 g/mol [1][2][3][4][5][6]
CAS Number 2706-65-2[1][2][3][4][6]
Appearance White to off-white crystalline powder[2]
Melting Point 300 °C[2][7][8]
Boiling Point 1334.7 ± 65.0 °C at 760 mmHg[9]
Density 1.6 ± 0.1 g/cm³[9]
Optical Rotation [α]20/D -3° to -5° (c=0.5 in H₂O)[2][8][10]
Solubility Slightly soluble in water. Soluble in DMSO and dimethylformamide.[6][9][11]
Purity (typical) ≥95% (HPLC)[2][3][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of N,N',N'',N'''-tetraacetylchitotetraose. The following sections provide outlines for key experimental procedures.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for assessing the purity of N,N',N'',N'''-tetraacetylchitotetraose and for quantitative analysis.

Objective: To determine the purity of an N,N',N'',N'''-tetraacetylchitotetraose sample.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) or an amino-functionalized column.[3]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • N,N',N'',N'''-tetraacetylchitotetraose standard

  • Sample of N,N',N'',N'''-tetraacetylchitotetraose for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might start with a higher percentage of water and gradually increase the acetonitrile concentration.[3]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the N,N',N'',N'''-tetraacetylchitotetraose standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

    • Prepare the sample for analysis by dissolving it in the same solvent to a similar concentration.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV absorbance at 205 nm.[3]

    • Gradient Elution: A linear gradient from 20% to 40% acetonitrile in water over 60 minutes can be effective for separating chitooligosaccharides.[3]

  • Data Analysis:

    • Run the standard solution to determine the retention time of N,N',N'',N'''-tetraacetylchitotetraose.

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity of the sample by determining the percentage of the peak area corresponding to N,N',N'',N'''-tetraacetylchitotetraose relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N,N',N'',N'''-tetraacetylchitotetraose.

Objective: To confirm the chemical structure of N,N',N'',N'''-tetraacetylchitotetraose.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe for ¹H and ¹³C detection.

Reagents:

  • Deuterium oxide (D₂O)

  • N,N',N'',N'''-tetraacetylchitotetraose sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the N,N',N'',N'''-tetraacetylchitotetraose sample in 0.5-0.7 mL of D₂O in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical chemical shifts for the anomeric protons of the N-acetylglucosamine residues are expected in the range of 4.5-5.5 ppm. Other sugar ring protons typically appear between 3.0 and 4.5 ppm. The acetyl methyl protons will appear as a singlet around 2.0 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Anomeric carbons are typically observed between 90 and 110 ppm. The other ring carbons resonate between 60 and 80 ppm, and the acetyl methyl carbons appear around 23 ppm.

  • 2D NMR Spectroscopy (for detailed structural confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within each sugar residue.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between the sugar units.

  • Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Objective: To confirm the molecular weight and sequence of N,N',N'',N'''-tetraacetylchitotetraose.

Instrumentation:

  • Mass spectrometer, such as a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or an ESI (Electrospray Ionization) instrument.

Reagents:

  • Suitable matrix for MALDI (e.g., 2,5-dihydroxybenzoic acid) or solvent for ESI (e.g., acetonitrile/water with a small amount of formic acid).

  • N,N',N'',N'''-tetraacetylchitotetraose sample.

Procedure (for ESI-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a solvent compatible with ESI, such as a 1:1 mixture of acetonitrile and water, to a final concentration of approximately 10-100 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ is typically observed.

  • Tandem MS (MS/MS): If structural confirmation is needed, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern will provide information about the sequence of the monosaccharide units.

Optical Rotation Measurement

Optical rotation is a key physical property for characterizing chiral molecules like N,N',N'',N'''-tetraacetylchitotetraose.

Objective: To measure the specific rotation of an N,N',N'',N'''-tetraacetylchitotetraose sample.

Instrumentation:

  • Polarimeter with a sodium D-line light source (589 nm).

  • Polarimeter cell (e.g., 1 dm length).

Reagents:

  • High-purity water

  • N,N',N'',N'''-tetraacetylchitotetraose sample

Procedure:

  • Sample Preparation: Accurately prepare a solution of N,N',N'',N'''-tetraacetylchitotetraose in water at a known concentration (e.g., 0.5 g/100 mL).[2]

  • Instrument Calibration: Calibrate the polarimeter using a blank (the solvent used for the sample).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path. Measure the observed rotation at a constant temperature (typically 20°C).

  • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Solubility Determination

Objective: To determine the solubility of N,N',N'',N'''-tetraacetylchitotetraose in various solvents.

Procedure:

  • Add a known, excess amount of N,N',N'',N'''-tetraacetylchitotetraose to a specific volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a constant temperature.

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Centrifuge the mixture to separate the undissolved solid.

  • Carefully remove a known volume of the supernatant.

  • Evaporate the solvent from the supernatant and weigh the remaining solid.

  • Calculate the solubility as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL).

Biological Activity and Signaling Pathways

N,N',N'',N'''-tetraacetylchitotetraose, as a chitooligosaccharide, is recognized by plants as a microbe-associated molecular pattern (MAMP), triggering a plant immune response known as pattern-triggered immunity (PTI).

Plant Defense Signaling Pathway

The perception of chitooligosaccharides at the plant cell surface initiates a complex signaling cascade. This pathway is crucial for the plant's defense against fungal pathogens. The key steps are outlined below and visualized in the accompanying diagram.

  • Recognition: N,N',N'',N'''-tetraacetylchitotetraose is recognized by receptor-like kinases (RLKs) or receptor-like proteins (RLPs) on the surface of the plant cell.

  • Activation of Downstream Kinases: This recognition leads to the activation of intracellular kinases, including mitogen-activated protein kinases (MAPKs).

  • Production of Signaling Molecules: The activated kinases trigger the production of second messengers, such as reactive oxygen species (ROS) and nitric oxide (NO).

  • Hormonal Signaling: The signaling cascade also leads to the synthesis and accumulation of defense-related plant hormones, such as salicylic (B10762653) acid (SA) and jasmonic acid (JA).

  • Gene Expression and Defense Response: These signaling molecules ultimately lead to the transcriptional reprogramming of the cell, inducing the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, and the reinforcement of the cell wall.

Plant_Defense_Signaling cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitooligosaccharide Chitooligosaccharide Receptor Receptor Chitooligosaccharide->Receptor Binding MAPK_Cascade MAP Kinase Cascade Receptor->MAPK_Cascade Activation ROS_Production ROS Production MAPK_Cascade->ROS_Production Activation Hormone_Synthesis Defense Hormone Synthesis (SA, JA) MAPK_Cascade->Hormone_Synthesis Activation Gene_Expression Defense Gene Expression ROS_Production->Gene_Expression Hormone_Synthesis->Gene_Expression Defense_Response Defense Response Gene_Expression->Defense_Response

Caption: Plant defense signaling pathway induced by chitooligosaccharides.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of an N,N',N'',N'''-tetraacetylchitotetraose sample.

Experimental_Workflow Sample Sample Solubility_Test Solubility Testing Sample->Solubility_Test Purity_Analysis Purity Analysis (HPLC) Sample->Purity_Analysis Physical_Properties Physical Property Measurement Sample->Physical_Properties Final_Report Comprehensive Report Solubility_Test->Final_Report Structural_Elucidation Structural Elucidation Purity_Analysis->Structural_Elucidation Purity_Analysis->Final_Report NMR NMR (1D & 2D) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS Optical_Rotation Optical Rotation Physical_Properties->Optical_Rotation NMR->Final_Report MS->Final_Report Optical_Rotation->Final_Report

Caption: General experimental workflow for characterization.

References

Methodological & Application

Synthesis and Purification of Tetra-N-acetylchitotetraose for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of tetra-N-acetylchitotetraose, a chitin (B13524) oligosaccharide of significant interest in various research fields, including drug development and plant biology.

Introduction

This compound is a well-defined chito-oligosaccharide (COS) composed of four β-(1,4)-linked N-acetylglucosamine (GlcNAc) units. As a fully acetylated chitooligosaccharide (faCOS), it serves as a valuable tool for studying the biological activities of chitin fragments. These activities include the elicitation of plant defense mechanisms and potential applications in biomedicine.[1][2] The production of pure and well-characterized this compound is crucial for obtaining reliable and reproducible results in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its milder reaction conditions and higher specificity, which can lead to better control over the final product's composition.[3] Chemoenzymatic approaches, combining chemical and enzymatic steps, also represent a promising strategy.[4][5]

Enzymatic Synthesis Protocol

This protocol describes a general method for the production of N-acetyl-chitooligosaccharides, including this compound, through the controlled enzymatic hydrolysis of chitin.

Materials:

  • Colloidal chitin (substrate)

  • Chitinase (B1577495) (e.g., from Trichoderma viride or a recombinant source)[3]

  • Sodium Acetate (B1210297) Buffer (50 mM, pH 5.0)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol

Equipment:

  • Reaction vessel (e.g., stirred-tank reactor or shaker flask)

  • pH meter

  • Centrifuge

  • Freeze-dryer

  • Chromatography system (for purification)

Protocol:

  • Substrate Preparation: Prepare a suspension of colloidal chitin in 50 mM sodium acetate buffer (pH 5.0). The concentration of chitin can be optimized but a starting point of 1% (w/v) is recommended.[3]

  • Enzymatic Hydrolysis: Add chitinase to the chitin suspension. The optimal enzyme-to-substrate ratio should be determined experimentally, but a typical starting point is 1-5% (w/w) of the enzyme to the substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen chitinase (typically 37-50°C) with constant stirring or shaking for a predetermined time (e.g., 24-72 hours).[3] The reaction time will influence the degree of polymerization of the resulting oligosaccharides. Shorter incubation times will favor the production of higher molecular weight oligosaccharides.

  • Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Centrifugation: Centrifuge the mixture to pellet the unreacted chitin and denatured enzyme.

  • Supernatant Collection: Carefully collect the supernatant containing the mixture of N-acetyl-chitooligosaccharides.

  • Concentration: The supernatant can be concentrated by evaporation or freeze-drying to reduce the volume before purification.

Quantitative Data Summary (Representative)

ParameterValue/RangeReference
Substrate Concentration1% (w/v) Colloidal Chitin[3]
EnzymeChitinase (e.g., from Trichoderma)[3]
pH5.0[3]
Temperature37-50°C[3]
Incubation Time24-72 hours (optimization required)[3]
Expected ProductsMixture of N-acetyl-chitooligosaccharides (DP2-DP6)[6]

Purification of this compound

The purification of this compound from the crude hydrolysate is a critical step to obtain a homogenous product for research. Chromatographic techniques are the most effective methods for separating oligosaccharides based on their size and hydrophilicity.

Purification Protocol using Size-Exclusion and Hydrophilic Interaction Chromatography

This protocol outlines a two-step chromatographic procedure for the purification of this compound.

Materials:

  • Crude N-acetyl-chitooligosaccharide mixture

  • Deionized water (for mobile phase)

  • Acetonitrile (B52724) (for mobile phase)

  • Size-Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-4 or Sephadex G-25)

  • Hydrophilic Interaction Chromatography (HILIC) column (e.g., TSKgel Amide-80)[1]

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector[6][7]

Protocol:

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with deionized water.

    • Load the concentrated crude oligosaccharide mixture onto the column.

    • Elute the oligosaccharides with deionized water at a constant flow rate.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify fractions containing oligosaccharides of the desired size range (tetramer).

    • Pool the fractions containing the tetramer-enriched mixture.

  • Hydrophilic Interaction Chromatography (HILIC):

    • Lyophilize the pooled fractions from the SEC step.

    • Dissolve the dried sample in the initial HILIC mobile phase (e.g., 80:20 acetonitrile:water).[6]

    • Equilibrate the HILIC column with the initial mobile phase.

    • Inject the sample onto the HILIC column.

    • Elute the oligosaccharides using a gradient of decreasing acetonitrile concentration (e.g., from 80% to 60% acetonitrile over 60 minutes).[6]

    • Monitor the elution profile using an RI detector. This compound is expected to elute as a distinct peak.

    • Collect the peak corresponding to this compound.

  • Desalting and Lyophilization:

    • Desalt the purified fraction if necessary (e.g., using a desalting column).

    • Lyophilize the final purified fraction to obtain this compound as a white powder.

Quantitative Data Summary (Representative)

ParameterValue/RangeReference
SEC Column Bio-Gel P-4 or Sephadex G-25General knowledge
SEC Mobile Phase Deionized WaterGeneral knowledge
HILIC Column TSKgel Amide-80 or similar[1]
HILIC Mobile Phase Acetonitrile/Water Gradient[6]
Detection Refractive Index (RI)[6][7]
Purity >95% (as determined by HPLC)Commercial standard

Characterization of this compound

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a HILIC column can be used to assess the purity of the final product. The retention time of the purified compound should match that of a commercial standard.[6]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (C₃₂H₅₄N₄O₂₁; MW: 830.79 g/mol ).[8]

Signaling Pathway and Experimental Workflows

This compound, as a chitin oligosaccharide, can act as a microbe-associated molecular pattern (MAMP) in plants, triggering defense responses. The signaling pathway is initiated by the recognition of the oligosaccharide by LysM receptor-like kinases on the plant cell surface. Lipo-chitooligosaccharides (LCOs), which have a similar chitin backbone, are well-studied signaling molecules in plant-microbe symbiosis, and their signaling pathway provides a good model for understanding chito-oligosaccharide signaling.[9][10]

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Chitin Chitin (Substrate) Enzymatic_Hydrolysis Enzymatic Hydrolysis (Chitinase) Chitin->Enzymatic_Hydrolysis Crude_Extract Crude Oligosaccharide Mixture Enzymatic_Hydrolysis->Crude_Extract SEC Size-Exclusion Chromatography (SEC) Crude_Extract->SEC HILIC Hydrophilic Interaction Chromatography (HILIC) SEC->HILIC Pure_Tetramer Pure This compound HILIC->Pure_Tetramer HPLC HPLC Analysis Pure_Tetramer->HPLC MS Mass Spectrometry Pure_Tetramer->MS

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Chitin_Oligosaccharide_Signaling_Pathway cluster_perception Perception at the Cell Surface cluster_transduction Signal Transduction Cascade cluster_response Cellular Response COS Chitin Oligosaccharide (e.g., this compound) LysM_RLK LysM Receptor-Like Kinase (e.g., CERK1) COS->LysM_RLK Binding Receptor_Complex Receptor Complex Activation LysM_RLK->Receptor_Complex MAPK_Cascade MAP Kinase Cascade Receptor_Complex->MAPK_Cascade ROS_Production Reactive Oxygen Species (ROS) Production Receptor_Complex->ROS_Production Ca_Influx Calcium Ion Influx (Ca2+) Receptor_Complex->Ca_Influx Gene_Expression Defense Gene Expression MAPK_Cascade->Gene_Expression Hormone_Signaling Phytohormone Signaling (JA, SA, ET) MAPK_Cascade->Hormone_Signaling ROS_Production->Gene_Expression Ca_Influx->Gene_Expression Immunity Plant Defense Response (PTI) Gene_Expression->Immunity Hormone_Signaling->Immunity

Caption: Representative signaling pathway for chitin oligosaccharides in plant defense.

References

Application Notes and Protocols for the Detection of Tetra-N-acetylchitotetraose in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-N-acetylchitotetraose, a chito-oligosaccharide, is a potent elicitor of plant defense mechanisms. As a Pathogen-Associated Molecular Pattern (PAMP), it triggers the plant's innate immune system, leading to a cascade of defensive responses. The ability to accurately detect and quantify this compound in plant tissues is crucial for research in plant pathology, crop improvement, and the development of novel bio-pesticides and plant health enhancers. These application notes provide detailed protocols for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Signaling Pathway of Chito-oligosaccharides in Plants

Chito-oligosaccharides, including this compound, are perceived by the plant cell through LysM receptor kinases located on the plasma membrane. This recognition event initiates a signaling cascade that results in the activation of downstream defense responses.

ChitinSignaling cluster_perception Cell Surface Perception cluster_transduction Signal Transduction cluster_response Cellular Response chitin This compound receptor LysM Receptor Kinase (e.g., CERK1) chitin->receptor Binding mapk_cascade MAP Kinase Cascade receptor->mapk_cascade Activation defense_genes Defense Gene Expression mapk_cascade->defense_genes antimicrobial_compounds Antimicrobial Compound Production mapk_cascade->antimicrobial_compounds cell_wall Cell Wall Strengthening mapk_cascade->cell_wall

Chitin Signaling Pathway in Plants

II. Experimental Protocols

A. Extraction of this compound from Plant Tissues

This protocol is adapted from methods for extracting polysaccharides from plant cell walls and is suitable for obtaining an oligosaccharide-enriched fraction.

1. Materials:

2. Protocol:

  • Sample Preparation: Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Alcohol Insoluble Residue (AIR) Preparation: a. Suspend the powdered tissue in 80% ethanol and incubate at 80°C for 20 minutes to inactivate endogenous enzymes. b. Centrifuge at 10,000 x g for 10 minutes and discard the supernatant. c. Wash the pellet sequentially with 70% ethanol, chloroform:methanol (1:1, v/v), and 100% methanol to remove pigments, lipids, and other small molecules. After each wash, centrifuge and discard the supernatant. d. Dry the resulting pellet (the AIR) in a fume hood or by lyophilization.

  • Oligosaccharide Extraction: a. Resuspend the AIR in 50 mM ammonium oxalate. b. Incubate at 80°C for 1 hour with occasional vortexing. c. Centrifuge at 15,000 x g for 15 minutes and collect the supernatant containing the extracted oligosaccharides.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition a graphitized carbon SPE cartridge by washing with 80% acetonitrile followed by deionized water. b. Load the supernatant from step 3c onto the conditioned cartridge. c. Wash the cartridge with deionized water to remove salts and other polar impurities. d. Elute the oligosaccharides with 40% acetonitrile in water.[1]

  • Sample Concentration: Concentrate the eluted fraction to dryness using a freeze-dryer or a vacuum concentrator. Reconstitute the dried sample in a known volume of mobile phase for analysis.

B. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of N-acetyl-chito-oligosaccharides.[2][3][4]

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Column: Amino-propyl stationary phase column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm)

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • This compound standard

3. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient Elution:

    Time (min) %A %B
    0 80 20

    | 60 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 205 nm

  • Column Temperature: 30°C

4. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extract samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.

C. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, LC-MS/MS is the preferred method. This protocol is a general guideline and should be optimized for the specific instrument used.

1. Instrumentation and Columns:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column or an amino-propyl column.

2. Reagents:

  • Acetonitrile (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound standard

3. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous phase. The exact gradient should be optimized for the specific column and analyte.

  • Flow Rate: 0.2 - 0.5 mL/min (depending on the column dimensions)

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

4. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Quantification:

  • Prepare matrix-matched standards by spiking known concentrations of this compound into a blank plant extract to account for matrix effects.

  • Generate a calibration curve using the matrix-matched standards.

  • Analyze the plant samples and quantify this compound based on the calibration curve.

III. Data Presentation

Quantitative data should be summarized in tables for easy comparison. Below are example tables with hypothetical data.

Table 1: HPLC Method Validation Parameters

ParameterValue
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5
Recovery (%)85 - 105
Precision (RSD%)< 5

Table 2: LC-MS/MS Method Validation Parameters

ParameterValue
Linearity Range (ng/mL)0.1 - 50
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)0.05
Limit of Quantification (LOQ) (ng/mL)0.15
Recovery (%)90 - 110
Precision (RSD%)< 10

IV. Experimental Workflow

The overall experimental workflow for the detection of this compound in plant tissues is summarized in the diagram below.

Workflow sample_prep Plant Tissue Homogenization air_prep Alcohol Insoluble Residue (AIR) Preparation sample_prep->air_prep extraction Oligosaccharide Extraction air_prep->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe analysis Analysis spe->analysis hplc HPLC-UV analysis->hplc For moderate sensitivity lcms LC-MS/MS analysis->lcms For high sensitivity and specificity data_analysis Data Analysis and Quantification hplc->data_analysis lcms->data_analysis

Workflow for this compound Detection

V. Conclusion

The methods described in these application notes provide a comprehensive framework for the reliable detection and quantification of this compound in plant tissues. The choice between HPLC and LC-MS/MS will depend on the required sensitivity and the complexity of the plant matrix. Proper validation of the chosen method is essential to ensure accurate and reproducible results. These protocols will be valuable for researchers investigating the role of chito-oligosaccharides in plant-microbe interactions and for the development of new agricultural products.

References

Application Notes and Protocols for Chitinase Assays Using Tetra-N-acetylchitotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of tetra-N-acetylchitotetraose and its derivatives as substrates in chitinase (B1577495) assays. The methodologies outlined are suitable for characterizing chitinase activity, screening for inhibitors, and investigating the role of chitinases in various biological processes.

Introduction

Chitinases are a group of enzymes that catalyze the hydrolysis of chitin (B13524), a polymer of N-acetylglucosamine. These enzymes are found in a wide range of organisms, including bacteria, fungi, plants, and animals, and play crucial roles in nutrition, morphogenesis, and defense. In humans, chitinases and chitinase-like proteins are implicated in inflammatory and immune responses, making them attractive targets for drug development in diseases such as asthma and inflammatory bowel disease.

This compound, a well-defined short-chain soluble substrate, offers several advantages over insoluble colloidal chitin for chitinase assays. Its solubility ensures homogenous reaction kinetics, leading to more reproducible and accurate measurements of enzyme activity. Furthermore, its defined structure allows for precise kinetic analysis and inhibitor screening. Fluorogenic derivatives of this compound, such as 4-methylumbelliferyl-tetra-N-acetyl-β-D-chitotetraoside (4-MU-chitotetraose), provide a highly sensitive method for detecting chitinase activity.

Data Presentation: Quantitative Chitinase Activity Data

The following tables summarize key quantitative data for various chitinases obtained using this compound or its derivatives as substrates.

Table 1: Michaelis-Menten Kinetic Parameters for Chitinases with this compound and its Derivatives

Enzyme SourceSubstrateK_m_V_max_k_cat_Reference
Serratia marcescens Chitinase BThis compound54 ± 2 µM-40.9 ± 0.5 s⁻¹[1]
Serratia marcescens Chitinase B4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside---[2]
Human Acidic Mammalian Chitinase (AMCase)4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside---[3]
Trichoderma harzianum Endo-chitinase Chit33N-acetylglucosamine hexamer (NAG)₆---[4]
Talaromyces flavus Chitinasep-nitrophenyl N,N′,N″-triacetyl-β-chitotrioside---[5]

Table 2: Optimal Reaction Conditions for Chitinase Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Serratia marcescens Chitinase A & B5.0 - 6.050 - 60[2][6]
Trichoderma harzianum5.0-[7]
Trichoderma viride5.0-[7]
Human Acidic Mammalian Chitinase (AMCase)4.0 - 5.0-[3]
Bacillus licheniformis B3076.060[8]
Metagenome-derived Chitinase (MetaChi18A)5.050[9]

Experimental Protocols

Protocol 1: Fluorometric Endo-Chitinase Assay using 4-Methylumbelliferyl-tetra-N-acetyl-β-D-chitotetraoside

This protocol describes a highly sensitive continuous assay for measuring endo-chitinase activity.

Materials:

  • 4-Methylumbelliferyl-tetra-N-acetyl-β-D-chitotetraoside (Substrate)

  • Chitinase enzyme preparation (e.g., purified enzyme, cell lysate, or culture supernatant)

  • Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.0 (or the optimal pH for the specific chitinase)

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

  • 96-well black microplate, flat bottom

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

  • 4-Methylumbelliferone (4-MU) standard solution for calibration

Procedure:

  • Prepare a 4-MU Standard Curve:

    • Prepare a stock solution of 4-MU in DMSO.

    • Create a series of dilutions of the 4-MU stock solution in the Stop Solution to generate a standard curve (e.g., 0 to 50 µM).

    • Add 200 µL of each standard dilution to the microplate wells in triplicate.

    • Read the fluorescence as described in step 7.

  • Prepare Reagents:

    • Dissolve the 4-Methylumbelliferyl-tetra-N-acetyl-β-D-chitotetraoside substrate in the Assay Buffer to the desired final concentration (e.g., 50 µM). Keep on ice.

    • Prepare serial dilutions of the chitinase enzyme sample in cold Assay Buffer.

  • Reaction Setup:

    • To each well of the 96-well microplate, add 50 µL of the diluted enzyme solution.

    • Include a "no enzyme" control (50 µL of Assay Buffer) for each substrate concentration to measure background fluorescence.

    • Pre-incubate the plate at the optimal temperature for the chitinase (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add 50 µL of the pre-warmed substrate solution to each well to start the reaction. The final reaction volume is 100 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate the Reaction:

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The basic pH of the stop solution also enhances the fluorescence of the liberated 4-MU.

  • Measure Fluorescence:

    • Read the fluorescence intensity on a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from the sample readings.

    • Use the 4-MU standard curve to convert the fluorescence readings into the concentration of the product (4-MU) released.

    • Calculate the chitinase activity, typically expressed as µmol of product formed per minute per mg of protein (U/mg).

Protocol 2: Screening for Chitinase Inhibitors

This protocol provides a framework for high-throughput screening of potential chitinase inhibitors using the fluorometric assay described above.

Materials:

  • Same as Protocol 1

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Allosamidin)

Procedure:

  • Prepare Reagents:

    • Prepare the substrate and enzyme solutions as described in Protocol 1.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

  • Reaction Setup:

    • In a 96-well microplate, add 25 µL of the diluted test compound or control inhibitor solution to each well.

    • Include a "no inhibitor" control (25 µL of Assay Buffer with the same solvent concentration) to measure uninhibited enzyme activity (100% activity).

    • Include a "no enzyme" control (50 µL of Assay Buffer) for background subtraction.

    • Add 25 µL of the diluted enzyme solution to each well (except the "no enzyme" control).

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate, Incubate, Terminate, and Measure:

    • Follow steps 4 through 7 from Protocol 1 to initiate the reaction with 50 µL of substrate, incubate, terminate the reaction, and measure fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_no inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

Signaling Pathways

chitinase_signaling_in_inflammation cluster_pathogen Pathogen-Associated Chitin cluster_cell Macrophage Chitin Chitin TLR2 TLR2 Chitin->TLR2 binds Dectin1 Dectin1 Chitin->Dectin1 binds MyD88 MyD88 TLR2->MyD88 activates Syk Syk Dectin1->Syk activates NFkB NFkB MyD88->NFkB activates PI3K PI3K MyD88->PI3K activates MAPK MAPK MyD88->MAPK activates Syk->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces Chitinase_Expression Chitinase Expression NFkB->Chitinase_Expression induces PI3K->Chitinase_Expression induces MAPK->Chitinase_Expression induces

Caption: Chitinase signaling pathway in macrophage activation.

Experimental Workflows

chitinase_assay_workflow Start Start Prepare_Reagents Prepare Substrate, Enzyme, and Buffer Solutions Start->Prepare_Reagents Reaction_Setup Add Enzyme and Buffer to 96-well Plate Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at Optimal Temperature Reaction_Setup->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Incubation Incubate at Optimal Temperature and Time Initiate_Reaction->Incubation Terminate_Reaction Add Stop Solution Incubation->Terminate_Reaction Read_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) Terminate_Reaction->Read_Fluorescence Data_Analysis Calculate Enzyme Activity Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a fluorometric chitinase assay.

inhibitor_screening_workflow Start Start Prepare_Solutions Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Solutions Plate_Setup Add Inhibitors and Enzyme to 96-well Plate Prepare_Solutions->Plate_Setup Pre_incubation_Inhibitor Pre-incubate to Allow Inhibitor Binding Plate_Setup->Pre_incubation_Inhibitor Initiate_Reaction Add Substrate to Start Reaction Pre_incubation_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Optimal Temperature and Time Initiate_Reaction->Incubate_Reaction Terminate Add Stop Solution Incubate_Reaction->Terminate Measure Read Fluorescence Terminate->Measure Analyze_Data Calculate % Inhibition and IC50 Values Measure->Analyze_Data End End Analyze_Data->End

Caption: Workflow for high-throughput screening of chitinase inhibitors.

References

Application Notes and Protocols for Inducing Plant Defense Responses with Tetra-N-acetylchitotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-N-acetylchitotetraose is a well-defined chito-oligosaccharide, a fragment of chitin (B13524), which is a major component of fungal cell walls. In plants, chitin and its fragments are recognized as Pathogen-Associated Molecular Patterns (PAMPs), which trigger a basal innate immune response known as PAMP-Triggered Immunity (PTI). This compound serves as a valuable tool for researchers studying plant defense signaling pathways and for professionals in drug development seeking to identify novel plant defense-enhancing compounds. This document provides detailed protocols for utilizing this compound to induce and quantify plant defense responses.

Recent studies suggest that the length of chito-oligosaccharides can influence the specific downstream signaling and physiological outcomes in plants. While longer-chain oligomers are potent inducers of defense-related genes and pathways, shorter-chain oligomers, such as this compound, may activate a different subset of genes, potentially with a greater emphasis on growth and metabolic regulation. This differential activation underscores the complexity of chitin signaling in plants and presents an opportunity to dissect various signaling branches.

Data Presentation

The following tables present representative quantitative data for plant defense responses induced by chito-oligosaccharides. This data is illustrative and based on typical responses observed in model plant systems like Arabidopsis thaliana. Actual results may vary depending on the plant species, experimental conditions, and the specific chito-oligosaccharide used.

Table 1: Dose-Dependent Induction of a Pathogenesis-Related (PR) Gene by a Chito-oligosaccharide.

Concentration of Chito-oligosaccharide (µM)Relative Gene Expression (Fold Change vs. Control)
0 (Control)1.0
0.12.5
18.7
1015.2
10012.1

Table 2: Time-Course of Defense-Related Gene Expression in Response to 10 µM Chito-oligosaccharide.

Time After Treatment (hours)PR1 (Fold Change)PAL1 (Fold Change)WRKY30 (Fold Change)
01.01.01.0
14.23.15.5
312.58.918.3
67.85.410.1
122.11.83.2

Table 3: Comparative Induction of Defense and Growth-Related Genes by Short-Chain (4-mer) vs. Long-Chain (8-mer) Chito-oligosaccharides at 10 µM.

GeneGene FunctionFold Change (4-mer)Fold Change (8-mer)
PR1Pathogenesis-Related3.515.8
MAPK3Defense Signaling2.19.7
CYCB1;1Cell Cycle4.81.2
IAA1Auxin Response3.20.8

Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Stock Solution Preparation (1 mM):

    • The molecular weight of this compound is 830.79 g/mol .

    • Weigh out 8.31 mg of this compound and dissolve it in 10 mL of sterile, distilled water.

    • Mix thoroughly by vortexing.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Working Solution Preparation:

    • Thaw an aliquot of the 1 mM stock solution on ice.

    • Prepare the desired final concentration by diluting the stock solution in sterile, distilled water or the appropriate plant growth medium. For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM stock solution to 9.9 mL of sterile water.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Burst

This protocol is based on a luminol-based chemiluminescence assay.

  • Plant Material Preparation:

    • Use leaf discs (4-5 mm diameter) from 4-6 week old plants or whole seedlings grown in sterile liquid culture.

    • Float the leaf discs or place the seedlings in a 96-well white microplate, with one leaf disc or seedling per well.

    • Add 100 µL of sterile water to each well and incubate overnight in the dark to reduce wounding-induced ROS.

  • Assay Procedure:

    • Carefully remove the water from each well.

    • Add 100 µL of the assay solution to each well. The assay solution consists of 20 µM L-012 (a luminol (B1675438) derivative) and 1 µg/mL horseradish peroxidase (HRP) in sterile water.

    • Incubate for 1 hour in the dark.

    • Add 100 µL of a 2x concentrated working solution of this compound to the wells to achieve the desired final concentration. For the control, add 100 µL of sterile water.

    • Immediately measure the chemiluminescence using a plate reader capable of luminescence detection. Measure every 2-5 minutes for at least 30-60 minutes.

Protocol 3: Analysis of Mitogen-Activated Protein Kinase (MAPK) Activation

This protocol utilizes western blotting to detect the phosphorylated (activated) forms of MAPKs.

  • Treatment and Sample Collection:

    • Treat plant seedlings or cell cultures with the desired concentration of this compound. Include a mock-treated control.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes) after treatment.

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • Protein Extraction and Quantification:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal loading, strip the membrane and re-probe with an antibody against total MAPK.

Protocol 4: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
  • Treatment and RNA Extraction:

    • Treat plants with this compound and collect samples at different time points as described in Protocol 3.

    • Extract total RNA from the frozen samples using a commercial RNA extraction kit or a standard protocol (e.g., Trizol).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from equal amounts of RNA (e.g., 1-2 µg) using a reverse transcriptase and oligo(dT) or random primers.

  • RT-qPCR:

    • Set up the qPCR reactions in a 96- or 384-well plate using a SYBR Green-based qPCR master mix, the synthesized cDNA, and gene-specific primers for your target genes (e.g., PR1, PAL1, WRKY30) and at least two stable reference genes (e.g., Actin, Ubiquitin).

    • Run the qPCR in a real-time PCR cycler.

    • Analyze the data using the 2-ΔΔCt method to calculate the relative gene expression levels.

Protocol 5: Disease Resistance Assay
  • Plant Treatment:

    • Treat plants with a specific concentration of this compound (e.g., 10 µM) or a mock solution. This can be done by root drenching or leaf spraying.

    • Incubate the treated plants for 24-72 hours to allow for the induction of defense responses.

  • Pathogen Inoculation:

    • Inoculate the pre-treated plants with a suitable pathogen (e.g., a fungal spore suspension or a bacterial solution).

    • The method of inoculation will depend on the pathogen (e.g., spray inoculation, drop inoculation, or infiltration).

  • Disease Scoring:

    • Incubate the inoculated plants under conditions favorable for disease development.

    • At various time points post-inoculation (e.g., 3, 5, and 7 days), assess the disease symptoms. This can be done by:

      • Visually scoring the percentage of leaf area with lesions.

      • Measuring the lesion diameter.

      • Quantifying the pathogen biomass within the plant tissue (e.g., by qPCR).

  • Data Analysis:

    • Compare the disease symptoms in the this compound-treated plants to the mock-treated plants to determine if the treatment conferred enhanced disease resistance.

Visualizations

plant_defense_signaling chitin This compound (PAMP) receptor Plasma Membrane Receptor (e.g., LysM-RLK) chitin->receptor Binding rlck Receptor-Like Cytoplasmic Kinase (RLCK) receptor->rlck Activation ros Reactive Oxygen Species (ROS) Burst receptor->ros Early Response mapkkk MAPKKK rlck->mapkkk Phosphorylation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK mapkk->mapk Phosphorylation genes Defense Gene Expression mapk->genes hormones Hormone Signaling (JA, SA, ET) mapk->hormones

Caption: Chitin signaling pathway in plants.

experimental_workflow start Plant Treatment with This compound sampling Sample Collection at Different Time Points start->sampling rna_extraction Total RNA Extraction and DNase Treatment sampling->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR with Gene- Specific Primers cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt Method) qpcr->data_analysis end Relative Gene Expression Levels data_analysis->end

Caption: Workflow for gene expression analysis.

Application of Tetra-N-acetylchitotetraose in Studying Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tetra-N-acetylchitotetraose, a chitin (B13524) tetramer, serves as a potent elicitor of plant defense responses, making it an invaluable tool for studying plant-pathogen interactions. As a well-defined Microbe-Associated Molecular Pattern (MAMP), it mimics the perception of fungal pathogens by the plant's innate immune system, triggering a cascade of defense mechanisms known as PAMP-Triggered Immunity (PTI). The application of this compound allows for the precise and reproducible activation of these pathways in a controlled laboratory setting, free from the complexities of live pathogen studies.

This oligosaccharide is recognized by specific pattern recognition receptors (PRRs) on the plant cell surface, such as LysM receptor-like kinases (e.g., CERK1 and LYK5). This recognition initiates a complex signaling cascade involving an influx of calcium ions, the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the transcriptional reprogramming of defense-related genes.

By utilizing this compound, researchers can:

  • Dissect the molecular components of the chitin signaling pathway.

  • Screen for plant genotypes with enhanced or compromised immune responses.

  • Identify novel components of the plant defense machinery.

  • Evaluate the efficacy of compounds that modulate plant immunity for crop protection and drug development.

  • Study the interplay between PTI and Effector-Triggered Immunity (ETI).

The defined chemical structure of this compound ensures a high degree of experimental reproducibility, which is often challenging to achieve with crude fungal extracts. Its water solubility and stability in solution further contribute to its utility in a variety of experimental setups.

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of chito-oligosaccharides, including this compound, on plant defense responses.

Table 1: Comparative Induction of Defense-Related Transcription Factor Genes in Arabidopsis thaliana

Gene (Transcription Factor Family)Fold Change (Chitotetraose 1µM, 30 min)Fold Change (Chitooctaose 1µM, 30 min)
At1g19210 (AP2/ERF)~1.5~2.5
At1g74930 (AP2/ERF)~2.0~3.0
At4g34410 (AP2/ERF)~1.8~2.8
At5g47220 (AP2/ERF)~2.2~3.5
At2g28550 (WRKY)~1.5~2.0
At4g01250 (WRKY)~1.7~2.5

Data is estimated from graphical representations in referenced literature and indicates the relative induction compared to mock-treated controls.

Table 2: Illustrative Dose-Dependent Induction of a Defense Marker Gene (PR1) in Arabidopsis thaliana by this compound (24 hours post-treatment)

This compound ConcentrationMean Fold Change in PR1 Expression (± SD)
0 µM (Control)1.0 ± 0.2
0.1 µM3.5 ± 0.5
1 µM15.2 ± 2.1
10 µM45.8 ± 5.7
100 µM52.3 ± 6.3

This table presents illustrative data based on typical dose-response curves for MAMPs, as specific comprehensive dose-response data for this compound was not available in the search results.

Experimental Protocols

Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the rapid production of ROS in plant leaf tissue upon elicitation with this compound.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • This compound (stock solution in sterile water)

  • Luminol (B1675438) (stock solution in DMSO)

  • Horseradish peroxidase (HRP) (stock solution in water)

  • Sterile, deionized water

  • 96-well white microplate

  • Luminometer

  • Cork borer (4 mm)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in sterile water.

  • Using a cork borer, excise leaf discs from healthy, fully expanded leaves of Arabidopsis thaliana.

  • Float the leaf discs, adaxial side up, in a petri dish containing sterile water and incubate overnight at room temperature in the dark to allow wound responses to subside.

  • The next day, carefully transfer each leaf disc to a well of a 96-well white microplate containing 100 µL of sterile water.

  • Prepare the elicitation solution containing luminol (final concentration 100 µM), HRP (final concentration 10 µg/mL), and this compound (final concentration 1 µM, or a range for dose-response experiments).

  • Place the microplate into a luminometer.

  • Inject 100 µL of the elicitation solution into each well to initiate the reaction.

  • Immediately begin measuring luminescence every 2 minutes for a period of 60-90 minutes.

  • Data is typically plotted as Relative Light Units (RLU) over time.

Defense Gene Expression Analysis by qRT-PCR

This protocol details the quantification of defense-related gene expression in response to this compound treatment.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old) grown on sterile MS medium.

  • This compound solution (e.g., 1 µM in sterile water).

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for target defense genes (e.g., PR1, FRK1) and a reference gene (e.g., Actin2).

  • qRT-PCR instrument.

Procedure:

  • Grow Arabidopsis thaliana seedlings in liquid MS medium or on MS agar (B569324) plates.

  • Treat the seedlings with a solution of this compound at a final concentration of 1 µM. For control samples, use an equal volume of sterile water.

  • Incubate the seedlings for the desired time points (e.g., 30 minutes, 1 hour, 6 hours, 24 hours).

  • Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using a suitable master mix, the synthesized cDNA, and gene-specific primers.

  • Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the control samples and normalized to the reference gene.

Pathogen Growth Inhibition Assay

This protocol assesses the ability of this compound to induce resistance against a pathogenic bacterium.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old).

  • This compound solution (e.g., 1 µM in sterile water).

  • Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at OD600 = 0.002 in 10 mM MgCl2).

  • 1 mL needleless syringes.

  • Sterile 10 mM MgCl2.

  • Homogenization buffer (10 mM MgCl2).

  • Plates with appropriate growth medium for the pathogen (e.g., King's B medium with appropriate antibiotics).

  • Mechanical homogenizer.

Procedure:

  • Pre-treat Arabidopsis thaliana leaves by infiltrating them with a 1 µM solution of this compound using a needleless syringe. Infiltrate control leaves with sterile water.

  • Incubate the plants for 24-48 hours to allow for the induction of defense responses.

  • Infiltrate the same leaves with a suspension of Pseudomonas syringae pv. tomato DC3000.

  • At 3 days post-infection, collect leaf discs from the infiltrated areas.

  • Homogenize the leaf discs in 10 mM MgCl2.

  • Plate serial dilutions of the homogenate on King's B agar plates with appropriate antibiotics.

  • Incubate the plates at 28°C for 2 days.

  • Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.

  • Compare the bacterial growth in this compound-pretreated plants to the control plants.

Mandatory Visualizations

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CERK1 CERK1 This compound->CERK1 binds LYK5 LYK5 CERK1->LYK5 RLCK RLCK (e.g., PBL27) LYK5->RLCK activates MAPKKK MAPKKK (e.g., MAPKKK5) RLCK->MAPKKK phosphorylates ROS ROS Burst RLCK->ROS activates MKK4_5 MKK4/5 MAPKKK->MKK4_5 phosphorylates MPK3_6 MPK3/6 MKK4_5->MPK3_6 phosphorylates WRKYs WRKY TFs MPK3_6->WRKYs phosphorylates Defense_Genes Defense Gene Expression WRKYs->Defense_Genes regulates PTI PTI ROS->PTI Defense_Genes->PTI PAMP-Triggered Immunity

Caption: Chitin Signaling Pathway in Plants.

Experimental_Workflow_ROS_Burst A Excise 4mm leaf discs from Arabidopsis B Incubate overnight in water A->B C Transfer to 96-well plate B->C E Inject solution and measure luminescence C->E D Prepare elicitation solution (Luminol, HRP, this compound) D->E F Analyze data (RLU vs. time) E->F

Caption: Workflow for ROS Burst Assay.

Logical_Relationship_PTI_ETI MAMPs MAMPs (e.g., this compound) PRRs PRRs (e.g., CERK1/LYK5) MAMPs->PRRs recognized by Effectors Pathogen Effectors NLRs NLR Proteins Effectors->NLRs recognized by PTI PAMP-Triggered Immunity (Basal Defense) Effectors->PTI suppresses PRRs->PTI activates ETI Effector-Triggered Immunity (Robust Defense, often HR) NLRs->ETI activates

Caption: Relationship between PTI and ETI.

High-Purity Tetra-N-acetylchitotetraose: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of high-purity tetra-N-acetylchitotetraose. This chito-oligosaccharide serves as a valuable tool in studying plant immunology, enzymology, and in the development of novel antifungal agents.

Commercial Availability and Product Specifications

High-purity this compound is available from several commercial suppliers. The quality and purity of the compound are critical for reliable and reproducible experimental results. Below is a summary of typical product specifications from leading vendors.

SupplierCatalog Number (Example)Purity SpecificationMolecular FormulaMolecular Weight ( g/mol )
MegazymeO-TETAC> 95%C₃₂H₅₄N₄O₂₁830.8
MedchemExpressHY-N769897.0%C₃₂H₅₄N₄O₂₁830.8
Molecular DepotB2014526Highly PureC₃₂H₅₄N₄O₂₁830.4

Note: Catalog numbers and exact purity levels may vary. Please refer to the supplier's certificate of analysis for lot-specific data.

Application 1: Elicitor of Plant Defense Responses

This compound, as a chitin (B13524) fragment, is recognized by plants as a Pathogen-Associated Molecular Pattern (PAMP), triggering PAMP-triggered immunity (PTI).[1][2] This response is initiated by the binding of the oligosaccharide to Lysin Motif (LysM) receptor-like kinases on the plant cell surface.[1][2][3][4]

Signaling Pathway

The binding of this compound to LysM receptors initiates a signaling cascade that leads to the activation of downstream defense responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and the expression of defense-related genes.[5]

Plant_Defense_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound LysM_Receptor LysM Receptor (e.g., CERK1/LYK5) This compound->LysM_Receptor Binding MAPK_Cascade MAPK Cascade LysM_Receptor->MAPK_Cascade Activation ROS_Production ROS Production LysM_Receptor->ROS_Production Induction Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes ROS_Production->Defense_Genes

Plant Defense Signaling Pathway
Experimental Protocol: Induction of Defense Responses in Plant Cell Suspension Cultures

This protocol describes how to use this compound to elicit defense responses in a model plant cell culture system.

Materials:

  • High-purity this compound

  • Sterile water for stock solution

  • Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2)

  • Luminol (B1675438) for ROS detection

  • 96-well microplate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in sterile water.[6] Store at -20°C.

  • Culture plant cells to the mid-logarithmic growth phase.

  • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare working solutions of this compound by diluting the stock solution in the cell culture medium. A range of concentrations (e.g., 10 nM to 1 µM) is recommended to determine the optimal concentration.

  • Add 10 µL of the working solutions to the respective wells. Use the medium as a negative control.

  • For ROS detection, add luminol to each well to a final concentration of 100 µM.

  • Measure luminescence immediately using a plate reader at 1-minute intervals for 30-60 minutes.

  • For gene expression analysis, treat the cells with the optimal concentration of this compound, harvest the cells at different time points (e.g., 0, 30, 60, 120 minutes), extract RNA, and perform qRT-PCR for known defense-related genes (e.g., WRKY33).[5]

ParameterRecommended Range
Cell Culture DensityMid-logarithmic phase
This compound Conc.10 nM - 1 µM
Incubation Time (ROS)30 - 60 minutes
Incubation Time (Gene Exp.)0 - 120 minutes

Application 2: Substrate for Chitinase (B1577495) Activity Assays

This compound is a specific substrate for endochitinases, which cleave the internal glycosidic bonds. This makes it an excellent tool for studying chitinase kinetics and for screening potential inhibitors. Isothermal titration calorimetry (ITC) is a powerful method to measure the heat change during the enzymatic reaction, allowing for the determination of kinetic parameters.[7][8]

Experimental Workflow

The following workflow outlines the key steps in a chitinase activity assay using ITC.

ITC_Workflow Prepare_Reagents Prepare Enzyme and Substrate Solutions Load_ITC Load Enzyme into Cell and Substrate into Syringe Prepare_Reagents->Load_ITC Run_Experiment Initiate Titration and Record Heat Flow Load_ITC->Run_Experiment Data_Analysis Analyze Thermogram to Determine Kinetic Parameters Run_Experiment->Data_Analysis Results kcat, Km Data_Analysis->Results

ITC-based Chitinase Assay Workflow
Experimental Protocol: Chitinase Kinetics using Isothermal Titration Calorimetry

This protocol is based on the principle that the hydrolysis of the glycosidic bond in this compound by chitinase releases a measurable amount of heat.[7]

Materials:

  • High-purity this compound

  • Purified chitinase enzyme

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Isothermal titration calorimeter

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in the reaction buffer.

  • Prepare a solution of the chitinase enzyme in the same buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically.

  • Degas both the substrate and enzyme solutions before use.

  • Load the enzyme solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Equilibrate the system at the desired reaction temperature (e.g., 25°C).

  • Perform a series of injections of the substrate into the enzyme solution, recording the heat flow after each injection.

  • Analyze the data using the instrument's software to determine the reaction rate from the heat flow. By varying the substrate concentration, Michaelis-Menten kinetics can be determined.

Kinetic ParameterReported Value (Chitinase B from Serratia marcescens)
kcat40.9 ± 0.5 s⁻¹
Km54 ± 2 µM

Data from Horn et al. (2006) as cited in a research gate article.[7]

Application 3: Tool for Antifungal Drug Development

Given that the fungal cell wall is primarily composed of chitin, enzymes involved in chitin synthesis and degradation are attractive targets for antifungal drugs. This compound can be used as a substrate in high-throughput screening assays to identify inhibitors of chitinases.

Logical Relationship in Antifungal Screening

The logic behind using this compound in an antifungal screening assay is straightforward: a compound that inhibits chitinase will reduce or prevent the breakdown of the substrate.

Antifungal_Screening_Logic Chitinase Chitinase Product Product Chitinase->Product Hydrolysis Substrate This compound Substrate->Product Inhibitor Inhibitor Inhibitor->Chitinase Inhibition No_Product No_Product Inhibitor->No_Product

Logic of Chitinase Inhibitor Screening
Experimental Protocol: High-Throughput Screening for Chitinase Inhibitors

This protocol describes a colorimetric assay suitable for high-throughput screening. It relies on a coupled enzyme reaction where the product of chitinase activity is further processed to generate a colored product.

Materials:

  • High-purity this compound

  • Chitinase

  • β-N-acetylglucosaminidase

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (a chromogenic substrate)

  • Test compounds library

  • 96- or 384-well plates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a reaction mixture containing the chitinase enzyme and the test compound at various concentrations in a suitable buffer.

  • Add this compound to initiate the reaction.

  • Incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the chitinase.

  • Stop the reaction (e.g., by heating or adding a chemical inhibitor).

  • Add β-N-acetylglucosaminidase and p-nitrophenyl-N-acetyl-β-D-glucosaminide. The β-N-acetylglucosaminidase will cleave the di-N-acetylchitobiose produced by the chitinase, releasing N-acetylglucosamine. This will then compete with the chromogenic substrate for the active site of the β-N-acetylglucosaminidase.

  • Incubate for a second period to allow for the colorimetric reaction to proceed.

  • Measure the absorbance at 405 nm. A decrease in absorbance compared to the control (no inhibitor) indicates chitinase inhibition.

Assay ComponentPurpose
This compoundPrimary substrate for chitinase
ChitinaseTarget enzyme
Test CompoundPotential inhibitor
β-N-acetylglucosaminidaseCoupling enzyme for detection
p-nitrophenyl-N-acetyl-β-D-glucosaminideChromogenic substrate for the coupling enzyme

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always consult the relevant safety data sheets before handling any chemical reagents.

References

how to dissolve and store tetra-N-acetylchitotetraose for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of tetra-N-acetylchitotetraose, a chitin (B13524) oligosaccharide, for use in a variety of experimental settings. This document also explores its potential applications in immunology and drug development, including relevant, albeit extrapolated, signaling pathways based on current research on related chitin oligosaccharides.

I. Product Information and Storage

This compound is a well-defined oligosaccharide composed of four β-(1,4)-linked N-acetylglucosamine units. Careful handling and storage are crucial to maintain its stability and ensure experimental reproducibility.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₃₂H₅₄N₄O₂₁
Molecular Weight830.79 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water (up to 100 mg/mL)[1]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf Life
Powder -20°C3 years
Stock Solution -80°C6 months[1]
-20°C1 month[1]

II. Dissolution and Preparation of Stock Solutions

Proper dissolution is critical for obtaining accurate and reproducible experimental results. The following protocol outlines the recommended procedure for preparing a stock solution of this compound.

Protocol 1: Preparation of a Sterile Aqueous Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Ultrasonic water bath

  • Sterile conical tubes or vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of water to 10 mg of powder).

  • Dissolution: To aid dissolution, sonicate the solution in an ultrasonic water bath until the powder is completely dissolved.[1] Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[1]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Table 3: Example Dilutions for a 1 mg/mL Stock Solution

Desired ConcentrationVolume of Stock Solution (1 mg/mL)Volume of Diluent
100 µg/mL100 µL900 µL
50 µg/mL50 µL950 µL
10 µg/mL10 µL990 µL
1 µg/mL1 µL999 µL

III. Experimental Applications and Protocols

While this compound is a known substrate for chitinases, its direct effects on mammalian cells are an area of ongoing research. The following sections describe potential applications and experimental protocols based on the known activities of related chitin oligosaccharides.

A. Chitinase (B1577495) Substrate Assay

This compound can be used as a substrate to measure the activity of chitinases, enzymes that degrade chitin.

Protocol 2: In Vitro Chitinase Activity Assay

Materials:

  • This compound stock solution

  • Purified chitinase or cell lysate containing chitinase

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Reducing sugar detection reagent (e.g., dinitrosalicylic acid reagent)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, this compound solution (at a suitable final concentration), and the enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chitinase (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding the reducing sugar detection reagent.

  • Color Development: Heat the samples to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer. The amount of reducing sugar produced is proportional to the chitinase activity.

G Workflow for Chitinase Activity Assay A Prepare Reaction Mixture (Buffer, Substrate, Enzyme) B Incubate at Optimal Temperature A->B C Terminate Reaction (Add Detection Reagent) B->C D Induce Color Development (Heating) C->D E Measure Absorbance D->E

Workflow for a typical in vitro chitinase activity assay.
B. Immunomodulatory Effects on Cultured Immune Cells

Chitin oligosaccharides have been shown to modulate the activity of immune cells. While specific data for this compound is limited, it is hypothesized to interact with pattern recognition receptors on immune cells, such as macrophages and dendritic cells.

Potential Signaling Pathways

Based on studies of related chitin and chitosan (B1678972) oligosaccharides, this compound may engage with Toll-like Receptor 2 (TLR2). This interaction could initiate a downstream signaling cascade involving MyD88, leading to the activation of NF-κB and subsequent production of cytokines.

G Hypothesized Signaling Pathway cluster_cell Immune Cell A This compound B TLR2 A->B Interaction C MyD88 B->C D NF-κB Activation C->D E Cytokine Production (e.g., TNF-α, IL-6) D->E

Hypothesized signaling pathway for this compound.
Protocol 3: Cytokine Production Assay in Macrophages

This protocol provides a framework for assessing the effect of this compound on cytokine production by a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Lipopolysaccharide (LPS) as a positive control

  • Phosphate-buffered saline (PBS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing different concentrations of this compound (e.g., 1, 10, 100 µg/mL).

    • Include a vehicle control (medium only) and a positive control (LPS).

  • Incubation: Incubate the cells for a suitable period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Measure the concentration of the desired cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

G Workflow for Cytokine Production Assay A Seed Macrophages B Treat with this compound A->B C Incubate for 24 hours B->C D Collect Supernatants C->D E Measure Cytokine Levels (ELISA) D->E

Workflow for assessing cytokine production in macrophages.

IV. Conclusion

These application notes provide a comprehensive guide for the dissolution, storage, and experimental use of this compound. While its direct signaling pathways in mammalian cells require further investigation, the provided protocols and hypothesized mechanisms based on related compounds offer a solid foundation for researchers and drug development professionals to explore its potential immunomodulatory and other biological activities. Careful adherence to these protocols will ensure the integrity of the compound and the reliability of experimental outcomes.

References

Application Notes and Protocols: Tetra-N-acetylchitotetraose as an Elicitor in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tetra-N-acetylchitotetraose as an elicitor to enhance the production of valuable secondary metabolites in plant cell cultures. This document outlines the underlying signaling pathways, detailed experimental protocols, and methods for quantitative analysis.

Introduction

Elicitation is a powerful strategy to induce or enhance the biosynthesis of secondary metabolites in plant cell cultures.[1][2][3] this compound, a chitin-derived oligosaccharide, acts as a potent biotic elicitor by mimicking signals from pathogenic fungi, thereby triggering the plant's defense mechanisms.[4] This response includes the activation of complex signaling cascades that lead to the accumulation of various secondary metabolites, many of which have significant pharmaceutical and nutraceutical value.

Mechanism of Action: Signaling Pathways

The perception of this compound at the plant cell membrane initiates a sophisticated signaling cascade, culminating in the transcriptional activation of genes involved in secondary metabolite biosynthesis. Key signaling pathways implicated in this response include the Phenylpropanoid Pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade.

Phenylpropanoid Pathway

The phenylpropanuanoid pathway is a major route for the synthesis of a wide array of secondary metabolites in plants, including flavonoids, isoflavonoids, stilbenes, and lignans. Upon recognition of an elicitor like this compound, key enzymes in this pathway are upregulated.

Phenylpropanoid_Pathway Elicitor This compound Receptor Cell Surface Receptor Elicitor->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation PAL Phenylalanine Ammonia-Lyase (PAL) Signal_Transduction->PAL Upregulation C4H Cinnamate-4-Hydroxylase (C4H) PAL->C4H 4CL 4-Coumarate:CoA Ligase (4CL) C4H->4CL CHS Chalcone Synthase (CHS) 4CL->CHS CHI Chalcone Isomerase (CHI) CHS->CHI Intermediate Phenylpropanoid Intermediates CHI->Intermediate Metabolites Secondary Metabolites (Flavonoids, Isoflavonoids, etc.) Intermediate->Metabolites

Figure 1: Phenylpropanoid pathway activation by an elicitor.
MAP Kinase (MAPK) Signaling Cascade

The MAPK cascade is a highly conserved signaling module in eukaryotes that transduces extracellular signals into intracellular responses.[5][6][7][8] In plants, MAPK cascades are crucial for defense signaling. The binding of this compound to its receptor can trigger a phosphorylation cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK), which in turn activates transcription factors that regulate the expression of defense-related genes.

MAPK_Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elicitor This compound Receptor Cell Surface Receptor Elicitor->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TF Transcription Factors MAPK->TF Activation Gene_Expression Defense Gene Expression TF->Gene_Expression

Figure 2: MAPK signaling cascade initiated by an elicitor.

Experimental Protocols

Protocol 1: Preparation of Plant Cell Suspension Culture

This protocol describes the initiation and maintenance of a plant cell suspension culture, a prerequisite for elicitation experiments.

Materials:

  • Callus culture of the desired plant species

  • Liquid medium (e.g., Murashige and Skoog (MS) or Gamborg's B5), supplemented with appropriate plant growth regulators (e.g., 2,4-D, kinetin)

  • Sterile flasks

  • Orbital shaker

  • Sterile transfer tools

Procedure:

  • Initiate callus from sterile explants (e.g., leaves, stems) on a solid medium.

  • Transfer friable callus (2-3 g) to a 250 mL flask containing 50 mL of liquid medium.

  • Incubate the flask on an orbital shaker at 100-120 rpm in the dark at 25 ± 2°C.

  • Subculture the cells every 7-14 days by transferring a small volume of the cell suspension to fresh medium.

  • Establish a growth curve to determine the optimal phase for elicitation (typically late exponential phase).

Cell_Culture_Workflow Explant Sterile Plant Explant Callus Callus Induction (Solid Medium) Explant->Callus Suspension Initiate Suspension Culture (Liquid Medium) Callus->Suspension Subculture Subculture & Maintenance Suspension->Subculture Growth_Curve Establish Growth Curve Subculture->Growth_Curve Elicitation Elicitation Growth_Curve->Elicitation

Figure 3: Workflow for establishing a plant cell suspension culture.
Protocol 2: Elicitation with this compound

This protocol details the preparation and application of the elicitor to the plant cell suspension culture.

Materials:

  • This compound

  • Sterile distilled water

  • Syringe filter (0.22 µm)

  • Plant cell suspension culture in the late exponential growth phase

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile distilled water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Elicitor Application: Aseptically add the sterile elicitor solution to the plant cell suspension culture to achieve the desired final concentration. A range of concentrations should be tested to determine the optimal level for the specific plant cell line and target metabolite.

  • Incubation: Incubate the elicited culture under the same conditions as the maintenance culture.

  • Time-Course Analysis: Harvest cell and media samples at various time points after elicitation (e.g., 0, 12, 24, 48, 72, 96 hours) to determine the optimal incubation time for maximum secondary metabolite production.

Protocol 3: Extraction and Quantification of Secondary Metabolites

This protocol provides a general method for extracting and quantifying phenolic compounds using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Harvested plant cells and culture medium

  • Methanol or ethanol

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)

  • Authentic standards of the target secondary metabolites

Procedure:

  • Extraction:

    • Separate the cells from the medium by centrifugation.

    • Extract the cells with a suitable solvent (e.g., 80% methanol) multiple times.

    • Combine the extracts and concentrate them using a rotary evaporator.

    • The culture medium can also be analyzed for secreted metabolites.

  • HPLC Analysis:

    • Dissolve the dried extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Separate the compounds using a suitable gradient elution program.

    • Identify and quantify the target metabolites by comparing their retention times and UV spectra with those of authentic standards.[9][10][11][12]

Quantitative Data Presentation

The optimal concentration of this compound and the duration of elicitation are critical parameters that must be empirically determined for each plant cell culture system. The following tables provide a template for presenting the quantitative data obtained from dose-response and time-course experiments.

Table 1: Effect of this compound Concentration on Secondary Metabolite Production.

Elicitor Concentration (µg/mL)Secondary Metabolite Yield (mg/g DW)Fold Increase
0 (Control)1.0
10
25
50
100
200

Table 2: Time-Course of Secondary Metabolite Accumulation after Elicitation with Optimal this compound Concentration.

Time (hours)Secondary Metabolite Yield (mg/g DW)
0
12
24
48
72
96

Conclusion

This compound is a promising elicitor for enhancing the production of valuable secondary metabolites in plant cell cultures. The protocols and guidelines presented here provide a solid framework for researchers to develop and optimize elicitation strategies for their specific plant systems. Systematic investigation of elicitor concentration, treatment duration, and the underlying cellular responses will be key to unlocking the full potential of this technology for the sustainable production of plant-derived pharmaceuticals and other high-value compounds.

References

Analytical Techniques for the Characterization of Tetra-N-acetylchitotetraose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-N-acetylchitotetraose, a chitin (B13524) oligosaccharide composed of four β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, is a molecule of significant interest in various fields, including agriculture, immunology, and drug development. It is known to act as a microbe-associated molecular pattern (MAMP), eliciting defense responses in plants and modulating immune responses in animals.[1] Accurate characterization and quantification of this compound are crucial for understanding its biological functions and for quality control in various applications. This document provides detailed application notes and protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a protocol for an enzymatic assay and a diagram of the plant defense signaling pathway induced by this molecule are presented.

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound using various analytical techniques.

Table 1: HPLC Retention Time

ParameterValue
Column Reversed-phase C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile (B52724):Water (75:25, v/v)
Flow Rate 1.0 mL/min
Detection UV at 205 nm
Estimated Retention Time ~15 - 25 minutes

Note: The retention time is an estimation based on the general elution behavior of N-acetylchito-oligosaccharides, where retention time increases with the degree of polymerization. Actual retention times may vary depending on the specific HPLC system and column used.

Table 2: Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺ 831.3359
[M+Na]⁺ 853.3178
Fragment Ion 1 (Tri-N-acetylchitotriose) 628.2598
Fragment Ion 2 (Di-N-acetylchitobiose) 425.1837
Fragment Ion 3 (N-acetylglucosamine) 222.0972

Note: The molecular formula of this compound is C₃₂H₅₄N₄O₂₁. The exact mass is 830.3281 Da.[2] Fragmentation typically occurs at the glycosidic bonds.

Table 3: NMR Chemical Shifts (¹H and ¹³C)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Anomeric (H-1) ~4.5 - 5.2~100 - 104
Ring Protons (H-2 to H-6) ~3.5 - 4.2~55 - 80
N-Acetyl (CH₃) ~1.9 - 2.1~22 - 24
N-Acetyl (C=O) -~174 - 176

Note: Chemical shifts are approximate and can vary based on the solvent, temperature, and pH. The values are estimated based on data for similar chitooligosaccharides.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (5 µm, 4.6 x 250 mm)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard

  • Sample containing this compound

  • 0.45 µm syringe filters

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 75:25 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 0.05 to 1 mg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase. If necessary, centrifuge to remove any particulate matter and filter through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 205 nm.

    • Inject 20 µL of the standard solutions and the sample.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the amount in the sample by using the calibration curve.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Materials:

  • Mass spectrometer with an electrospray ionization (ESI) source

  • HPLC system (for LC-MS)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound sample

Protocol:

  • Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 50:50 v/v) to a concentration of approximately 10 µg/mL. Add 0.1% formic acid to promote protonation.

  • Mass Spectrometry Analysis (Direct Infusion):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

  • LC-MS Analysis:

    • Use an HPLC system coupled to the mass spectrometer.

    • Employ a C18 column and a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Inject the sample and acquire mass spectra throughout the chromatographic run.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion (m/z 831.34) as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID).

    • Acquire the product ion spectrum to observe the characteristic fragments.

  • Data Analysis: Identify the quasi-molecular ions ([M+H]⁺, [M+Na]⁺) and the major fragment ions. Compare the observed m/z values with the theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of this compound.

Materials:

  • NMR spectrometer (400 MHz or higher)

  • Deuterium oxide (D₂O)

  • This compound sample

  • NMR tubes

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5 mL of D₂O. Transfer the solution to an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

  • Data Analysis:

    • Identify the characteristic signals for the anomeric protons, ring protons, and N-acetyl group protons in the ¹H spectrum.

    • Identify the signals for the anomeric carbons, ring carbons, and N-acetyl group carbons in the ¹³C spectrum.

    • Use the 2D NMR data to confirm the connectivity of the sugar units.

Enzymatic Assay

Objective: To characterize this compound by its susceptibility to enzymatic hydrolysis. This protocol is adapted from a general chitinase (B1577495) assay.

Materials:

  • Chitinase from a suitable source (e.g., Trichoderma viride)

  • This compound solution (substrate)

  • Phosphate (B84403) buffer (pH 6.0)

  • Stop solution (e.g., 1 M NaOH)

  • Spectrophotometer or HPLC system for product detection

Protocol:

  • Enzyme Solution Preparation: Prepare a solution of chitinase in phosphate buffer at a suitable concentration.

  • Substrate Solution Preparation: Prepare a solution of this compound in phosphate buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix the substrate solution with the enzyme solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution.

  • Product Analysis:

    • The hydrolysis of this compound will yield smaller oligosaccharides (di-N-acetylchitobiose).

    • Analyze the reaction mixture using HPLC (as described in Protocol 1) to detect the disappearance of the substrate and the appearance of the product peaks.

    • Alternatively, a colorimetric method can be used to quantify the reducing ends of the products.

Mandatory Visualization

Plant Defense Signaling Pathway

This compound, as a chitin oligosaccharide, can trigger a plant's innate immune response, also known as PAMP-Triggered Immunity (PTI). The following diagram illustrates the key steps in this signaling pathway.[3][4][5]

Plant_Defense_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitin Oligosaccharide Chitin Oligosaccharide Receptor Complex (LYK5/CERK1) Receptor Complex (LYK5/CERK1) Chitin Oligosaccharide->Receptor Complex (LYK5/CERK1) RLCKs Receptor-Like Cytoplasmic Kinases Receptor Complex (LYK5/CERK1)->RLCKs Ca2+ Influx Ca²⁺ Influx RLCKs->Ca2+ Influx ROS Burst ROS Burst RLCKs->ROS Burst MAPK Cascade MAPK Cascade (MPK3/MPK6) RLCKs->MAPK Cascade Transcription Factors Transcription Factors (e.g., WRKYs) MAPK Cascade->Transcription Factors Defense Gene Expression Defense Gene Expression Transcription Factors->Defense Gene Expression

Caption: Chitin-induced plant defense signaling pathway.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a sample suspected to contain this compound.

Characterization_Workflow Sample Sample HPLC_Screening HPLC Screening (Protocol 1) Sample->HPLC_Screening Peak_Detected Peak at expected retention time? HPLC_Screening->Peak_Detected LC_MS_Analysis LC-MS Analysis (Protocol 2) Peak_Detected->LC_MS_Analysis Yes No_Peak No matching peak. Re-evaluate sample. Peak_Detected->No_Peak No Mass_Confirmation Correct Mass (m/z 831.34)? LC_MS_Analysis->Mass_Confirmation MS_MS_Fragmentation MS/MS Fragmentation (Protocol 2) Mass_Confirmation->MS_MS_Fragmentation Yes Incorrect_Mass Incorrect mass. Impurity or different compound. Mass_Confirmation->Incorrect_Mass No Fragment_Confirmation Expected Fragments? MS_MS_Fragmentation->Fragment_Confirmation NMR_Analysis NMR Structural Elucidation (Protocol 3) Fragment_Confirmation->NMR_Analysis Yes Incorrect_Fragments Incorrect fragments. Isomer or different compound. Fragment_Confirmation->Incorrect_Fragments No Structure_Confirmed Structure Confirmed NMR_Analysis->Structure_Confirmed Enzymatic_Assay Enzymatic Assay (Protocol 4) Structure_Confirmed->Enzymatic_Assay Biological_Activity Biological Activity Confirmed Enzymatic_Assay->Biological_Activity

Caption: Workflow for this compound characterization.

References

Application Notes and Protocols for Tetra-N-acetylchitotetraose in Immunological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-N-acetylchitotetraose, a chitin (B13524) oligosaccharide, is an emerging immunomodulatory agent with potential applications in a range of immunological studies. As a derivative of chitin, one of the most abundant biopolymers in nature, this oligosaccharide is recognized by the innate immune system and can influence a variety of immune responses. These notes provide an overview of its potential applications, detailed experimental protocols for its use in immunological assays, and a summary of the expected quantitative outcomes based on studies of closely related chitin oligosaccharides.

Principle Applications

This compound and related chitin oligosaccharides have been investigated for their ability to:

  • Modulate Macrophage Activation: Influence the polarization of macrophages towards anti-inflammatory (M2) or pro-inflammatory (M1) phenotypes.

  • Regulate Cytokine Production: Suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, particularly in the context of inflammatory stimuli like lipopolysaccharide (LPS).[1][2][3]

  • Influence Dendritic Cell (DC) Function: Modulate the maturation and activation of DCs, which are critical for initiating adaptive immune responses.

  • Impact T-Cell Proliferation: Affect the proliferation of T-lymphocytes in response to specific stimuli.

  • Interact with Pattern Recognition Receptors (PRRs): Potentially interact with Toll-like receptors (TLRs), such as TLR4, to initiate downstream signaling cascades.

Data Presentation: Quantitative Effects of Chitin Oligosaccharides on Immune Responses

The following tables summarize quantitative data from studies on chitin oligosaccharides (COS) and N-acetyl-chitooligosaccharides (NACOS), which are structurally similar to this compound and predictive of its likely effects.

Table 1: Effect of Chitin Oligosaccharides on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CytokineCell TypeStimulantOligosaccharide Concentration (µg/mL)Inhibition (%)Reference
TNF-αRAW264.7LPS500Attenuated[1]
IL-6RAW264.7LPS500Attenuated[1]
IL-1βRAW264.7LPS500Attenuated[1]
NO (iNOS)RAW264.7LPS500Attenuated[1]
PGE₂ (COX-2)HT-29Pro-inflammatory cytokines500Attenuated[1]

Table 2: Immunomodulatory Effects of N-Acetyl-Chitooligosaccharides (NACOS) on Macrophages

ParameterCell TypeNACOS EffectObservationReference
ROS ProductionRAW264.7IncreasedPro-inflammatory response[4]
PhagocytosisRAW264.7IncreasedImmune enhancement[4]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)RAW264.7Increased mRNA levelsPro-inflammatory response[4]

Experimental Protocols

Protocol 1: Macrophage Polarization Assay

This protocol details the methodology to assess the effect of this compound on macrophage polarization.

1. Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in sterile PBS)

  • LPS (from E. coli O111:B4)

  • Recombinant murine IL-4

  • Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Primers for M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1)

  • ELISA kits for TNF-α and IL-10

2. Cell Culture and Treatment:

  • Seed RAW264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 µg/mL) for 2 hours.

  • To induce M1 polarization, stimulate cells with LPS (100 ng/mL) for 24 hours.

  • To induce M2 polarization, stimulate cells with IL-4 (20 ng/mL) for 24 hours.

  • Include untreated and vehicle-treated cells as controls.

3. Analysis:

  • Gene Expression (qRT-PCR):

    • Harvest cells and extract total RNA.

    • Synthesize cDNA and perform qRT-PCR using primers for M1 and M2 markers.

    • Normalize gene expression to a housekeeping gene (e.g., Gapdh).

  • Cytokine Secretion (ELISA):

    • Collect cell culture supernatants.

    • Measure the concentration of TNF-α (M1 marker) and IL-10 (M2 marker) using ELISA kits according to the manufacturer's instructions.

Workflow for Macrophage Polarization Assay

Macrophage_Polarization_Workflow cluster_setup Cell Seeding and Pre-treatment cluster_stimulation Macrophage Polarization cluster_analysis Analysis seed Seed RAW264.7 cells adhere Adherence (overnight) seed->adhere pretreat Pre-treat with This compound adhere->pretreat m1 Stimulate with LPS (M1) pretreat->m1 m2 Stimulate with IL-4 (M2) pretreat->m2 qRT_PCR Gene Expression (qRT-PCR) (Nos2, Tnf, Arg1, Mrc1) m1->qRT_PCR elisa Cytokine Secretion (ELISA) (TNF-α, IL-10) m1->elisa m2->qRT_PCR m2->elisa

Caption: Workflow for assessing macrophage polarization.

Protocol 2: Dendritic Cell Activation Assay

This protocol outlines the procedure to evaluate the impact of this compound on dendritic cell activation.

1. Materials:

  • Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)

  • GM-CSF and IL-4 for generating bone marrow-derived DCs (BMDCs)

  • This compound

  • LPS

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD80, anti-CD86, anti-MHC-II)

  • ELISA kits for IL-12 and IL-10

2. DC Generation and Treatment:

  • Generate immature DCs from bone marrow cells with GM-CSF and IL-4 for 6-7 days.

  • Plate immature DCs in 24-well plates at 5 x 10⁵ cells/well.

  • Treat DCs with different concentrations of this compound for 24 hours.

  • Use LPS (100 ng/mL) as a positive control for DC maturation.

3. Analysis:

  • Surface Marker Expression (Flow Cytometry):

    • Harvest DCs and stain with fluorescently labeled antibodies against CD80, CD86, and MHC-II.

    • Analyze the expression levels by flow cytometry.

  • Cytokine Production (ELISA):

    • Collect supernatants and measure the levels of IL-12 and IL-10.

Workflow for Dendritic Cell Activation Assay

DC_Activation_Workflow cluster_generation DC Generation cluster_treatment Treatment cluster_analysis Analysis isolate Isolate Bone Marrow Cells culture Culture with GM-CSF + IL-4 isolate->culture plate Plate immature DCs culture->plate treat Treat with This compound plate->treat flow Flow Cytometry (CD80, CD86, MHC-II) treat->flow elisa ELISA (IL-12, IL-10) treat->elisa

Caption: Workflow for dendritic cell activation assay.

Protocol 3: T-Cell Proliferation Assay

This protocol is designed to measure the effect of this compound on T-cell proliferation.

1. Materials:

  • Splenocytes from mice or human PBMCs

  • RPMI 1640 medium with 10% FBS

  • This compound

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • Cell proliferation dye (e.g., CFSE)

  • Flow cytometer

2. T-Cell Staining and Stimulation:

  • Isolate splenocytes or PBMCs.

  • Label the cells with CFSE according to the manufacturer's protocol.

  • Plate the labeled cells in a 96-well plate at 2 x 10⁵ cells/well.

  • Add varying concentrations of this compound.

  • Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).

  • Incubate for 72 hours.

3. Analysis:

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the T-cell population (e.g., CD4+ or CD8+).

  • Measure the dilution of CFSE fluorescence to determine the extent of cell division.

Signaling Pathways

TLR4 Signaling Pathway

Chitin oligosaccharides are known to interact with TLRs. The following diagram illustrates the canonical TLR4 signaling pathway, which is a likely target for this compound.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus chito4 This compound TLR4 TLR4/MD2 chito4->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB gene Pro-inflammatory Gene Transcription NFkB->gene Translocates

Caption: TLR4 signaling pathway.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system that can be modulated by various stimuli.

NLRP3_Inflammasome cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Effector Phase LPS LPS TLR4_prime TLR4 LPS->TLR4_prime NFkB_prime NF-κB TLR4_prime->NFkB_prime pro_IL1b pro-IL-1β NLRP3 NFkB_prime->pro_IL1b IL1b_mature Mature IL-1β pro_IL1b->IL1b_mature chito4_act This compound NLRP3 NLRP3 chito4_act->NLRP3 ASC ASC NLRP3->ASC Assembly Caspase1_pro Pro-Caspase-1 ASC->Caspase1_pro Assembly Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Assembly Caspase1_active->pro_IL1b Cleavage Pyroptosis Pyroptosis Caspase1_active->Pyroptosis

Caption: NLRP3 inflammasome activation pathway.

Conclusion

This compound holds promise as a tool for immunological research, particularly in the study of inflammation and innate immunity. The provided protocols offer a starting point for investigating its effects on key immune cell types. Based on evidence from related chitin oligosaccharides, it is anticipated that this compound will exhibit significant immunomodulatory properties, including the suppression of pro-inflammatory responses. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications.

References

Troubleshooting & Optimization

improving solubility of tetra-N-acetylchitotetraose in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with tetra-N-acetylchitotetraose. Our aim is to help you overcome common solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound directly in my aqueous buffer at neutral pH. Is this expected?

A1: Yes, this can be expected. While chitooligosaccharides are generally more water-soluble than their parent polymers like chitin, they can still exhibit limited solubility, especially at higher concentrations.[1][2][3] Complete dissolution may require specific conditions or techniques.

Q2: Will adjusting the pH of my aqueous solution improve the solubility of this compound?

A2: Unlike chitosan, which becomes soluble in acidic conditions (pH < 6.0) due to the protonation of its free amino groups, this compound has its amino groups acetylated.[1][4][5] Therefore, pH adjustment is not expected to significantly increase its solubility in the same manner.

Q3: My compound dissolves in the buffer, but I observe a precipitate after a short time or upon storage. What is happening?

A3: This indicates that you may have created a supersaturated solution that is not stable over time. The compound is crashing out of the solution. To resolve this, you should try preparing a fresh solution before each experiment, reducing the final concentration, or using a co-solvent to create a more stable stock solution.

Q4: I prepared a concentrated stock solution in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. How can I prevent this?

A4: This is a common issue known as "crashing out." It occurs when the percentage of the organic co-solvent in the final aqueous solution is too low to maintain the compound's solubility at that concentration. To avoid this, try the following:

  • Reduce the Final Concentration: Attempt the experiment with a lower final concentration of the compound.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of the co-solvent. For many cell-based assays, a final DMSO concentration of 0.1-0.5% is acceptable.

  • Modify the Dilution Method: Add the aqueous buffer to the DMSO stock solution slowly while vortexing, rather than adding the stock to the buffer. This can sometimes prevent localized high concentrations that lead to precipitation.

Q5: Are there any handling precautions I should take when preparing solutions?

A5: Yes. For aqueous stock solutions, it is recommended to filter-sterilize them using a 0.22 µm filter before use.[6] For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or affect its solubility.[6]

Quantitative Solubility Data

The following table summarizes the approximate maximum solubility of this compound in common solvents. Data is calculated based on information provided by commercial suppliers and public chemical databases.[6][7]

SolventMolar Concentration (Max)Solubility (mg/mL)Notes
Water~100 mM~83.1 mg/mLSolubility can be concentration and temperature-dependent. Sonication or gentle warming may be required. Solutions should be freshly prepared and filter-sterilized for biological experiments.[6]
DMSO≥ 100 mM≥ 83.1 mg/mLA suitable solvent for preparing highly concentrated stock solutions.

Molecular Weight of this compound: 830.8 g/mol [7]

Experimental Protocols

Protocol 1: Direct Dissolution in Aqueous Buffer

This method is suitable for preparing low-concentration solutions directly in the final experimental buffer.

  • Weigh Compound: Carefully weigh the required amount of this compound powder in a sterile conical tube.

  • Add Buffer: Add a small volume of your target aqueous buffer (e.g., PBS, Tris) to the powder.

  • Facilitate Dissolution: Vortex the mixture vigorously for 1-2 minutes. If dissolution is slow, use a sonicating water bath for 10-15 minutes or gently warm the solution to 37°C.

  • Adjust Volume: Once the solid is fully dissolved, add the remaining buffer to reach the final desired concentration and volume.

  • Filtration (Optional but Recommended): For biological applications, filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-precipitates.

Protocol 2: Preparation of a Concentrated Stock Solution using a Co-Solvent (DMSO)

This is the recommended method for preparing solutions for most cell culture and biochemical assays, where a small volume of a concentrated stock is diluted into a larger volume of aqueous medium.

  • Weigh Compound: Weigh the desired amount of this compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Add Co-Solvent: Add the appropriate volume of high-purity DMSO to achieve the target stock concentration (e.g., 50-100 mM).

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]

  • Use in Experiments: When preparing your working solution, dilute the DMSO stock into your final aqueous buffer. Ensure the final concentration of DMSO is low enough not to affect your experimental system (typically <0.5%).

Diagrams

G cluster_workflow Workflow for Solubilizing this compound start Start: Need to dissolve This compound conc_check Is the required final concentration low (<1 mg/mL)? start->conc_check direct_sol Attempt Protocol 1: Direct Dissolution in Aqueous Buffer conc_check->direct_sol Yes cosolvent_q Is an organic co-solvent (e.g., DMSO) compatible with your experiment? conc_check->cosolvent_q No success1 Success direct_sol->success1 Soluble fail Insoluble or Precipitates direct_sol->fail Insoluble protocol2 Use Protocol 2: Prepare concentrated stock in DMSO cosolvent_q->protocol2 Yes re_eval Re-evaluate experiment: - Lower concentration - Test alternative co-solvents cosolvent_q->re_eval No dilution Dilute stock into final aqueous buffer. Ensure final DMSO % is tolerable. protocol2->dilution success2 Success dilution->success2 fail->cosolvent_q

Caption: Decision workflow for selecting a solubilization protocol.

G cluster_concept Conceptual Model: Co-Solvent Method Compound This compound (Powder) Stock Concentrated Stock Solution (in DMSO) Compound->Stock + High Purity DMSO DMSO DMSO (Organic Co-Solvent) DMSO->Stock Final Final Working Solution (Low % DMSO) Stock->Final + Large Volume of Buffer (Dilution Step) Buffer Aqueous Buffer (e.g., PBS) Buffer->Final

References

Technical Support Center: Tetra-N-acetylchitotetraose-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enzyme assays utilizing tetra-N-acetylchitotetraose as a substrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a substrate?

This compound ((GlcNAc)₄) is a well-defined oligosaccharide composed of four β-(1→4)-linked N-acetylglucosamine units. It is a soluble substrate for various chitinolytic enzymes, including endochitinases. Its defined structure and solubility make it a preferred substrate over insoluble colloidal chitin (B13524) for kinetic studies, allowing for more reproducible and quantitative enzyme activity measurements.

Q2: What are the expected enzymatic hydrolysis products of this compound?

The primary product of the endo-chitinase-catalyzed hydrolysis of this compound is di-N-acetylchitobiose ((GlcNAc)₂). Some reactions may also produce N-acetylglucosamine (GlcNAc) and tri-N-acetylchitotriose ((GlcNAc)₃), depending on the specific enzyme and its mode of action.

Q3: How can the products of the enzymatic reaction be detected and quantified?

The most common method for separating and quantifying the substrate and its hydrolysis products is High-Performance Liquid Chromatography (HPLC). Other methods include:

  • Isothermal Titration Calorimetry (ITC): Measures the heat released during the hydrolysis of the glycosidic bond.[1]

  • Coupled Enzyme Assays: The products can be further hydrolyzed by other enzymes to produce a chromogenic or fluorogenic signal.

Q4: What are the typical storage conditions and stability of this compound?

This compound is typically stored as a solid at -20°C. Stock solutions are generally prepared in high-purity water or a suitable buffer and can be stored at -20°C for short periods. It is advisable to prepare fresh working solutions for each experiment to ensure consistency. The stability of oligosaccharides in solution can be affected by pH and temperature, with acidic conditions potentially causing non-enzymatic hydrolysis over extended periods.[2][3]

Troubleshooting Guides

Issue 1: No or Low Enzyme Activity

Possible Causes and Solutions

Possible Cause Recommended Solution
Inactive Enzyme - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a suitable buffer containing glycerol).- Avoid repeated freeze-thaw cycles.- Test the enzyme activity with a known positive control substrate if available.
Suboptimal Assay Conditions - Verify that the assay buffer pH is optimal for your specific enzyme. Chitinase (B1577495) activity is highly dependent on pH.- Ensure the reaction is performed at the optimal temperature for your enzyme.
Incorrect Substrate Concentration - The substrate concentration may be too low for detection. Prepare fresh substrate dilutions and verify the concentration.- Conversely, very high substrate concentrations can sometimes lead to substrate inhibition in certain enzymes.
Presence of Inhibitors - Ensure all reagents and water are of high purity.- Some metal ions or chelating agents like EDTA can inhibit chitinase activity. Check the composition of your buffers and sample.
Substrate Degradation - Prepare fresh this compound solutions. Although relatively stable, prolonged storage in solution, especially at non-optimal pH, can lead to degradation.
Issue 2: High Background Signal

Possible Causes and Solutions

Possible Cause Recommended Solution
Contaminated Reagents - Prepare fresh buffers and substrate solutions using high-purity water and reagents.- Filter-sterilize solutions to prevent microbial growth, which may produce interfering enzymes.
Non-Enzymatic Substrate Hydrolysis - Run a "no-enzyme" control (substrate in assay buffer) to quantify the rate of non-enzymatic hydrolysis.- If significant, consider adjusting the assay pH or temperature to minimize this effect. Acidic conditions can promote hydrolysis of glycosidic bonds.[3]
Interfering Substances in the Sample - If analyzing crude enzyme preparations, other components in the sample may interfere with the detection method.- Prepare a "sample blank" containing the sample but no substrate to measure the background signal from the sample itself.
Issue 3: Inconsistent or Irreproducible Results

Possible Causes and Solutions

Possible Cause Recommended Solution
Inaccurate Pipetting - Calibrate pipettes regularly.- Ensure thorough mixing of all solutions before and during the assay setup.
Temperature Fluctuations - Use a temperature-controlled incubator or water bath for the reaction.- Equilibrate all reagents to the reaction temperature before starting the assay.
Inconsistent Incubation Times - Use a precise timer to start and stop the reactions, especially for kinetic studies.
HPLC-Specific Issues (if applicable) - Ensure the HPLC system is properly equilibrated with the mobile phase before each run.- Use an autosampler for consistent injection volumes.- Check for leaks in the system, which can cause pressure fluctuations and affect retention times.[4][5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for a chitinase assay using this compound. Note that optimal conditions can vary significantly between different enzymes.

Parameter Value Enzyme/Condition Reference
kcat 40.9 ± 0.5 s⁻¹Chitinase B from Serratia marcescens[1]
Km 54 ± 2 µMChitinase B from Serratia marcescens[1]
HPLC Mobile Phase Acetonitrile (B52724)/Water (75/25, v/v)Isocratic separation of (GlcNAc)₁₋₆[7]
HPLC Gradient Elution Acetonitrile/Water (80/20 to 60/40 over 60 min)Improved resolution of (GlcNAc)₁₋₆[7][8]
HPLC Detection Wavelength UV 205 nmFor N-acetyl-chito-oligosaccharides[7]

Experimental Protocols

Key Experiment: Chitinase Activity Assay using HPLC

This protocol describes a method to determine the activity of a chitinase by quantifying the production of di-N-acetylchitobiose from this compound using HPLC.

Materials:

  • This compound (substrate)

  • Di-N-acetylchitobiose (product standard)

  • Chitinase enzyme

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Stop Solution (e.g., 1 M NaOH)

  • HPLC grade acetonitrile and water

  • HPLC system with an amino or amide-based column and a UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in assay buffer (e.g., 10 mM).

    • Prepare a series of di-N-acetylchitobiose standards in assay buffer for the calibration curve.

    • Prepare the enzyme solution at the desired concentration in assay buffer. Keep on ice.

  • Enzymatic Reaction:

    • Pre-warm the substrate solution and assay buffer to the optimal reaction temperature (e.g., 37°C).

    • In a microcentrifuge tube, combine the assay buffer and substrate solution.

    • Initiate the reaction by adding the enzyme solution. The final reaction volume and concentrations should be optimized for the specific enzyme.

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).

    • Stop the reaction by adding an equal volume of the stop solution. Alternatively, heat inactivation (e.g., 95°C for 5 minutes) can be used.

    • Include a "no-enzyme" control by adding assay buffer instead of the enzyme solution.

  • HPLC Analysis:

    • Centrifuge the stopped reaction mixtures to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume of the sample onto the HPLC system.

    • Separate the substrate and products using an appropriate mobile phase and gradient. A common isocratic mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v).[7] A gradient elution may provide better resolution.[7][8]

    • Detect the oligosaccharides by UV absorbance at approximately 205 nm.[7]

    • Run the di-N-acetylchitobiose standards to generate a calibration curve of peak area versus concentration.

  • Data Analysis:

    • Identify and integrate the peak corresponding to di-N-acetylchitobiose in the sample chromatograms.

    • Use the calibration curve to determine the concentration of di-N-acetylchitobiose produced in each reaction.

    • Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.

Visualizations

Experimental_Workflow Experimental Workflow for Chitinase Assay cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. HPLC Analysis cluster_data 4. Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) mix_reagents Combine Buffer and Substrate prep_reagents->mix_reagents prep_standards Prepare Product Standards (di-N-acetylchitobiose) gen_curve Generate Standard Curve prep_standards->gen_curve add_enzyme Initiate with Enzyme mix_reagents->add_enzyme incubate Incubate at Optimal Temp. add_enzyme->incubate stop_reaction Stop Reaction (e.g., NaOH or Heat) incubate->stop_reaction prep_sample Prepare Sample for HPLC (Centrifuge) stop_reaction->prep_sample inject_sample Inject Sample prep_sample->inject_sample run_hplc Separate Substrate/Products inject_sample->run_hplc detect_peaks Detect Peaks (UV 205 nm) run_hplc->detect_peaks quantify_product Quantify Product detect_peaks->quantify_product gen_curve->quantify_product calc_activity Calculate Enzyme Activity quantify_product->calc_activity

Caption: Workflow for a this compound-based chitinase assay.

Troubleshooting_Logic Troubleshooting Logic for Low/No Activity start Start: Low or No Signal check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are assay conditions optimal? check_enzyme->check_conditions Yes sol_enzyme Solution: Use new enzyme aliquot, verify storage conditions. check_enzyme->sol_enzyme No check_substrate Is the substrate valid? check_conditions->check_substrate Yes sol_conditions Solution: Optimize pH and temperature. check_conditions->sol_conditions No check_inhibitors Are inhibitors present? check_substrate->check_inhibitors Yes sol_substrate Solution: Prepare fresh substrate, verify concentration. check_substrate->sol_substrate No check_inhibitors->start No (Re-evaluate) sol_inhibitors Solution: Use high-purity reagents, check for chelators/ions. check_inhibitors->sol_inhibitors Yes

Caption: Troubleshooting logic for low or no enzyme activity.

References

Technical Support Center: Optimizing Tetra-N-acetylchitotetraose Concentration for Plant Elicitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of tetra-N-acetylchitotetraose as a plant elicitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a plant elicitor?

A1: this compound is a chito-oligosaccharide with a degree of polymerization of four (DP=4), where all four glucosamine (B1671600) residues are acetylated. It acts as a Microbe-Associated Molecular Pattern (MAMP), mimicking the presence of fungal pathogens. Plants recognize this molecule through specific receptors on the cell surface, which triggers a signaling cascade leading to the activation of defense responses. This process is known as pattern-triggered immunity (PTI).

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in water. For experimental use, it is recommended to prepare a stock solution in sterile deionized or distilled water. To ensure sterility, the final working solution should be passed through a 0.22 μm filter before application to plants or cell cultures.

Q3: How should I store this compound solutions?

A3: Stock solutions of this compound should be stored frozen to maintain stability. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Can this compound be used in combination with other treatments?

A4: Yes, chito-oligosaccharides can be used in conjunction with other treatments, such as fungicides. Research has shown that combining chito-oligosaccharides with low doses of synthetic fungicides can have a synergistic effect, enhancing the inhibition of fungal growth.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable plant response (e.g., no defense gene expression, no ROS burst). Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental system. Start with a range of concentrations (e.g., 10 µM to 500 µM).
Plant Insensitivity: The plant species or ecotype may have a less sensitive perception system for this specific elicitor.Verify the responsiveness of your plant system with a known elicitor (e.g., flg22). Consider that the degree of polymerization and acetylation pattern can influence elicitor activity.
Degradation of Elicitor: The this compound may have degraded due to improper storage or handling.Prepare a fresh solution from a properly stored stock. Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. Variability in Application: Inconsistent application methods can lead to variable responses.Standardize your application protocol. For foliar spray, ensure even coverage. For root drenching, apply a consistent volume per plant.
Plant Developmental Stage: The responsiveness of plants to elicitors can vary with their age and developmental stage.Use plants of a consistent age and developmental stage for all experiments.
Environmental Conditions: Fluctuations in light, temperature, or humidity can affect plant responses.Maintain consistent environmental conditions for all experimental replicates.
Negative effects on plant growth (e.g., necrosis, stunting). Toxicity at High Concentrations: Very high concentrations of elicitors can sometimes lead to a hypersensitive response or phytotoxicity.Reduce the concentration of this compound used. If you have performed a dose-response curve, select a concentration that elicits a defense response without causing visible damage.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the plant species, the application method, and the specific response being measured. The following tables provide a summary of concentration ranges reported for chito-oligosaccharides in different applications. These should be used as a starting point for optimization.

Table 1: General Concentration Ranges for Chito-oligosaccharide Applications in Plants

Application MethodConcentration Range (mg/L)Equivalent Molar Range (for DP=4)Notes
Foliar Spray50 - 200~60 - 240 µMEffective for inducing defense responses and promoting growth.
Soil Drench100 - 300~120 - 360 µMUsed to improve soil health and root development.
Seed Coating1000 - 5000 (0.1 - 0.5% w/w)N/AEnhances seed germination and provides early protection against pathogens.
Plant Cell Culture1.0 - 100~1.2 - 120 µMUsed for inducing the production of secondary metabolites.[1]

Table 2: Specific Concentrations of Chito-oligosaccharides Used in Research

Plant SpeciesOligosaccharideConcentrationObserved EffectReference
SugarcaneOligochitosan (DP not specified)30 ppmReduced disease index[2]
RiceOligochitosan (DP not specified)15 ppmGrowth promotion[2]
WheatChito-oligosaccharides0.0625% (625 mg/L)Increased chlorophyll (B73375) content[2]
MaizeChitosan (B1678972) Pentamer (DP=5)10⁻⁵ M, 10⁻⁷ MIncreased net photosynthetic rateKhan et al. (2002)
SoybeanChitosan Pentamer (DP=5)10⁻⁷ MIncreased net photosynthetic rateKhan et al. (2002)

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the powder completely.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

2. Application to Plant Cell Suspension Cultures

  • Materials:

    • Established plant cell suspension culture

    • This compound stock solution

    • Sterile 0.22 μm syringe filter

    • Sterile pipette

  • Procedure:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration using sterile water or culture medium.

    • Sterilize the final solution by passing it through a 0.22 μm syringe filter.

    • Add the sterilized elicitor solution to the plant cell suspension culture at the desired final concentration.

    • Incubate the treated culture under standard growth conditions and monitor for the desired response (e.g., secondary metabolite production, defense gene expression).

3. Foliar Application to Whole Plants

  • Materials:

    • Healthy, well-watered plants of a consistent age

    • This compound stock solution

    • Sterile water

    • Surfactant (e.g., Tween 20)

    • Hand atomizer or sprayer

  • Procedure:

    • Prepare the final spray solution by diluting the stock solution in sterile water to the desired concentration.

    • Add a surfactant (e.g., 0.02% Tween 20) to the spray solution to ensure even coverage on the leaf surface.

    • Spray the solution onto the plant foliage until runoff, ensuring both the adaxial and abaxial surfaces of the leaves are covered.

    • For control plants, spray with a solution containing sterile water and the surfactant only.

    • Keep the treated plants under controlled environmental conditions and monitor for the desired response.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound LYK5 LYK5 This compound->LYK5 Binds LYK4 LYK4 This compound->LYK4 Binds CERK1 CERK1 CERK1->CERK1 PBL27 PBL27 CERK1->PBL27 Activates BIK1 BIK1 CERK1->BIK1 Activates LYK5->CERK1 Interacts with LYK4->CERK1 Interacts with MAPK_Cascade MAPK Cascade (MPK3/6) PBL27->MAPK_Cascade Activates Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Induces ROS_Production ROS Production BIK1->ROS_Production Induces Experimental_Workflow A Prepare Stock Solution (e.g., 10 mM in H2O) B Determine Experimental Concentrations A->B C Prepare Working Solutions B->C E Treat Plants/Cells C->E D Select Application Method (Foliar, Drench, Cell Culture) D->E F Incubate under Controlled Conditions E->F G Collect Samples at Time Points F->G H Analyze Plant Response (Gene expression, ROS, etc.) G->H Troubleshooting_Guide Start Elicitation Experiment Q1 Observed a Response? Start->Q1 Success Experiment Successful Q1->Success Yes Q2 Check Concentration Q1->Q2 No Q3 Verify Plant Responsiveness Q2->Q3 Concentration seems optimal Q4 Check Elicitor Integrity Q3->Q4 Plant is responsive to other elicitors Q5 Standardize Protocol Q4->Q5 Elicitor is fresh and properly stored

References

Technical Support Center: Purification of Synthetic Tetra-N-acetylchitotetraose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic tetra-N-acetylchitotetraose.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of synthetic this compound?

A1: Common impurities in the synthesis of this compound can be categorized as follows:

  • Process-Related Impurities:

    • Shorter Oligomers (Deletion Sequences): Tri-N-acetylchitotriose and di-N-acetylchitobiose resulting from incomplete coupling reactions during chain elongation.

    • Longer Oligomers: Penta-N-acetylchitopentaose and longer chains may form if the reaction is not carefully controlled.

    • Anomers: The desired product may exist as a mixture of α and β anomers at the reducing end, which can be challenging to separate.[1]

    • De-acetylated or Partially Acetylated Species: Incomplete N-acetylation or de-acetylation during workup can lead to a heterogeneous mixture of products.

  • Reagent-Related Impurities:

    • Protecting Groups: Remnants of protecting groups used during the synthesis that were not completely removed.

    • Coupling Reagents and Byproducts: Residuals from reagents used to form the glycosidic bonds.

    • Solvents: Residual organic solvents from the synthesis and purification steps.

  • Side-Product Impurities:

    • Oxazoline (B21484) Derivatives: Formation of stable oxazoline rings can be a side reaction during glycosylation.

    • Products of Hydrolysis: Cleavage of glycosidic bonds if the sample is exposed to acidic or basic conditions during purification or storage.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Due to the polar and hydrophilic nature of this compound, specialized chromatographic techniques are required:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a highly effective method for separating polar compounds like oligosaccharides. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for good retention and separation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Amide Columns: Columns with amide-embedded stationary phases offer alternative selectivity for polar compounds and can be used for the purification of N-acetylated oligosaccharides.

  • Size Exclusion Chromatography (SEC): SEC can be useful for removing smaller impurities like residual solvents and reagents, or for separating the target tetramer from significantly larger oligomers. However, its resolution for separating oligomers of similar size (e.g., tri-, tetra-, and pentasaccharides) is often limited.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV at a low wavelength like 210 nm, or an Evaporative Light Scattering Detector - ELSD) can assess the purity of the sample by detecting the presence of other components.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is crucial for confirming the molecular weight of the purified this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure, including the stereochemistry of the glycosidic linkages and the presence of the N-acetyl groups. Quantitative NMR (qNMR) can be used for an accurate purity assessment against a certified reference standard.

Troubleshooting Guides

Problem 1: Low Yield of Purified Product
Possible Cause Suggested Solution
Poor recovery from the chromatographic column. Optimize the mobile phase composition to ensure complete elution of the product. For HILIC, this may involve increasing the water content in the gradient. Consider using a column with a different stationary phase chemistry.
Product degradation during purification. Avoid prolonged exposure to harsh pH conditions. Ensure solvents are of high purity and free of contaminants that could react with the product.
Precipitation of the sample on the column. Ensure the sample is fully dissolved in the initial mobile phase before injection. Reduce the initial organic solvent concentration in the mobile phase if using HILIC.
Inaccurate fraction collection. Optimize the fraction collection parameters based on a preliminary analytical run to ensure the main peak is collected efficiently.
Problem 2: Persistent Impurities in the Final Product
Possible Cause Suggested Solution
Co-elution with the main product. Modify the chromatographic method. For HPLC/HILIC, adjust the gradient slope, mobile phase composition (e.g., buffer type, pH, organic solvent), or column temperature. Consider a different column with alternative selectivity.
Presence of structurally similar impurities (e.g., oligomers with different degrees of polymerization). A shallow gradient in HILIC or RP-HPLC can improve the resolution between oligomers of different lengths. A linear relationship between the logarithm of the retention time and the degree of polymerization can help in identifying these impurities.
Anomeric mixture. An amide-based HPLC column with an acetonitrile/water mobile phase has been shown to be effective in separating α and β anomers of N-acetylchitooligosaccharides.[1]
Incomplete removal of protecting groups. This may require an additional deprotection step in the synthetic workflow or a different purification strategy, such as a normal-phase chromatography step before the final reversed-phase or HILIC purification.

Quantitative Data Summary

Purification Step Starting Material (mg) Purified Product (mg) Yield (%) Purity (%) Analytical Method for Purity
Crude Product e.g., 500--e.g., 40HPLC-ELSD
HILIC Purification e.g., 480e.g., 150e.g., 31e.g., >95HPLC-ELSD, qNMR
SEC Polishing e.g., 140e.g., 120e.g., 86e.g., >98HPLC-ELSD, qNMR

Experimental Protocols

Protocol 1: Preparative HILIC Purification
  • Column: A preparative HILIC column (e.g., Amide or Diol chemistry).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient:

    • 0-5 min: 100% A

    • 5-45 min: 0-100% B (linear gradient)

    • 45-50 min: 100% B

    • 50-55 min: 100% A (re-equilibration)

  • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

  • Detection: UV at 210 nm and/or ELSD.

  • Sample Preparation: Dissolve the crude synthetic mixture in the initial mobile phase (or a solvent with a slightly lower elution strength) and filter through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the main peak, guided by the detector signal.

  • Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure (lyophilization is preferred), and analyze the purity of the final product.

Protocol 2: Purity Assessment by qNMR
  • Internal Standard: Select a certified internal standard that has a known purity and a signal in a region of the 1H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the purified this compound (e.g., 5-10 mg).

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest and the internal standard, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Synthetic Mixture HILIC Preparative HILIC Crude->HILIC Primary Purification SEC Size Exclusion Chromatography (Optional) HILIC->SEC Polishing Step Analysis Purity & Identity Analysis (HPLC, MS, NMR) HILIC->Analysis SEC->Analysis Final Pure this compound Analysis->Final

Caption: General workflow for the purification and analysis of synthetic this compound.

Troubleshooting_Logic Start Impure Product After Initial Purification CheckPurity Assess Purity Profile by Analytical HPLC Start->CheckPurity Coelution Co-eluting Impurities? CheckPurity->Coelution OptimizeGradient Optimize Gradient/Mobile Phase Coelution->OptimizeGradient Yes IDImpurities Identify Impurities (MS, NMR) Coelution->IDImpurities No ChangeColumn Change Column Chemistry OptimizeGradient->ChangeColumn FinalProduct Pure Product OptimizeGradient->FinalProduct ChangeColumn->FinalProduct DifferentOligomers Different Length Oligomers? IDImpurities->DifferentOligomers Anomers Anomeric Mixture? IDImpurities->Anomers ShallowGradient Use Shallower Gradient DifferentOligomers->ShallowGradient Yes AmideColumn Use Amide Column Anomers->AmideColumn Yes ShallowGradient->FinalProduct AmideColumn->FinalProduct

References

preventing degradation of tetra-N-acetylchitotetraose in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of tetra-N-acetylchitotetraose in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For long-term stability, this compound powder should be stored at -20°C, where it can be kept for up to three years.[1] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always store containers tightly closed in a dry, cool, and well-ventilated area.[2][3]

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in water.[1] For a stock solution, concentrations up to 100 mg/mL can be achieved, though ultrasonic assistance may be needed.[1] If water is used to make the stock solution, it is advisable to dilute it to the working concentration and then sterilize it by filtering through a 0.22 μm filter before use.[1]

Q3: What are the primary causes of this compound degradation in solution?

The primary cause of degradation is enzymatic hydrolysis. Enzymes such as chitinases and chitosanases can cleave the β-1,4-glycosidic linkages of the oligosaccharide.[4][5][6] Degradation can also be influenced by non-optimal pH and temperature, which can affect both chemical stability and the activity of contaminating enzymes.[7][8][9] Strong acids are also known to hydrolyze these linkages.[5]

Q4: How can I detect if my this compound solution has degraded?

Degradation results in the formation of smaller oligosaccharides (like di-N-acetylchitobiose) and the N-acetylglucosamine monomer.[6][10][11] This can be detected using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which can separate and identify the hydrolysis products.[6][10][12]

Troubleshooting Guide

Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?

Yes, inconsistent results can be a sign of compound degradation. If the concentration of the active compound decreases over time or varies between aliquots, it will affect experimental outcomes. Follow the logical troubleshooting workflow below to diagnose the issue.

start Inconsistent Experimental Results check_storage Review Storage Conditions start->check_storage check_prep Examine Solution Preparation Protocol start->check_prep test_degradation Perform Degradation Assay (e.g., TLC/HPLC) check_storage->test_degradation Conditions not met check_prep->test_degradation Potential issues found improper_storage Finding: Improper Temperature/Duration test_degradation->improper_storage Degradation detected contamination Finding: Potential Enzymatic Contamination test_degradation->contamination Degradation detected no_degradation Finding: Compound Is Stable test_degradation->no_degradation No degradation detected remediate_storage Action: Discard Old Stock, Prepare Fresh Solution, Store Correctly improper_storage->remediate_storage remediate_prep Action: Use Sterile Water, Filter-Sterilize Solution, Use Aseptic Technique contamination->remediate_prep other_factors Action: Investigate Other Experimental Variables no_degradation->other_factors

Caption: Logical workflow for troubleshooting this compound degradation.

Q6: I suspect enzymatic contamination in my buffer or other reagents. How can I prevent this?

To prevent enzymatic contamination, always use sterile, nuclease-free water for preparing solutions. All buffers and media should be filter-sterilized. Employ aseptic handling techniques, such as using sterile pipette tips and tubes, to avoid introducing microbial contaminants that may produce chitinolytic enzymes.

Data Summary

Quantitative data regarding the stability of this compound and related compounds are summarized below.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
Solvent-80°C6 months[1]
Solvent-20°C1 month[1]

Table 2: Factors Influencing Stability of Chito-oligosaccharides

FactorConditionEffect on StabilityReference
pH Acidic (< 5.0)Potential for acid hydrolysis. Optimal for some degrading enzymes (chitosanases).[5][7][8]
Neutral (6.0 - 7.5)Generally stable; optimal for some degrading enzymes.[9]
Alkaline (> 8.0)Generally stable, but some degrading enzymes can remain active.[8][9]
Temperature ≤ 4°CHigh stability, recommended for short-term storage of solutions.[2][3]
30°C - 40°CIncreased risk of degradation if contaminating enzymes are present.[8][13]
50°C - 60°COptimal temperature for many chitinolytic enzymes, leading to rapid degradation.[7]
Enzymes Chitinases, ChitosanasesDirect enzymatic cleavage of glycosidic bonds.[4][6]

Experimental Protocols

Protocol 1: Preparation of a Sterile Working Solution

This protocol outlines the steps for preparing a sterile solution of this compound to minimize the risk of enzymatic contamination.

  • Pre-requisites: Use a calibrated balance, sterile conical tubes, sterile nuclease-free water, and a 0.22 µm syringe filter.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile nuclease-free water to achieve the desired stock concentration. If necessary, use a vortex or sonicator to aid dissolution.[1]

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step removes any potential microbial contaminants.[1]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]

step1 1. Weigh Powder (Aseptic Technique) step2 2. Dissolve in Sterile Water step1->step2 step3 3. Filter-Sterilize (0.22 µm filter) step2->step3 step4 4. Aliquot into Single-Use Tubes step3->step4 step5 5. Store at -20°C/-80°C step4->step5

Caption: Standard workflow for preparing a sterile solution of this compound.

Protocol 2: Quality Control Assay for Degradation using TLC

This protocol provides a basic method to check for the degradation of this compound.

  • Sample Preparation: Spot a small amount (1-2 µL) of your this compound solution onto a silica (B1680970) gel TLC plate. Also spot reference standards for this compound and potential degradation products (e.g., di-N-acetylchitobiose, N-acetylglucosamine) if available.

  • Development: Develop the TLC plate in a chamber with a suitable solvent system (e.g., a mixture of n-propanol, water, and ammonia).

  • Visualization: After development, dry the plate. Visualize the spots using an appropriate stain, such as p-anisaldehyde or by charring with sulfuric acid.

  • Analysis: Compare the retention factor (Rf) of the spots from your sample to the standards. The presence of spots with higher Rf values than the main compound indicates the presence of smaller, more mobile degradation products.[6][12]

Signaling and Experimental Context

In biological systems, this compound and other chitooligosaccharides can act as signaling molecules. For instance, in plants, they can be perceived by cell surface receptors, triggering a defense response.[1][14] Understanding this context is crucial for designing experiments and interpreting results.

molecule This compound (PAMP/MAMP) receptor Cell Surface Receptor (e.g., CERK1) molecule->receptor binds to membrane Plasma Membrane receptor->membrane cascade Intracellular Signaling Cascade (MAPK Pathway) receptor->cascade activates response Cellular Response (e.g., Defense Gene Expression) cascade->response leads to

Caption: Simplified pathway for chitin-triggered plant defense signaling.

References

enhancing the stability of tetra-N-acetylchitotetraose for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of tetra-N-acetylchitotetraose during long-term storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability crucial?

This compound is an oligosaccharide derived from chitin (B13524) that plays a significant role in various biological processes, including eliciting plant defense systems.[1] Its stability is critical for ensuring the reproducibility and accuracy of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays.

Q2: What are the primary degradation pathways for this compound?

There are two main chemical degradation pathways for this compound:

  • Acid-Catalyzed Hydrolysis: This involves the cleavage of the β-(1,4)-glycosidic bonds that link the N-acetylglucosamine units. This process is highly dependent on pH, temperature, and the presence of strong acids.[2][3] While stable at a pH of around 4.25, strongly acidic or alkaline conditions can accelerate the breakdown of these bonds.[4][5]

  • Maillard Reaction: This is a non-enzymatic browning reaction that occurs between the reducing end of the oligosaccharide and any primary amine-containing compounds (e.g., amino acids, proteins, or certain buffer salts like Tris) in the formulation, especially under heated conditions.[6][7] This reaction leads to discoloration, a decrease in pH, and the formation of a complex mixture of products.[8]

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, storage conditions should be strictly controlled. The recommended conditions vary depending on whether the compound is in solid or solution form.

Q4: How can I enhance the stability of my this compound samples for long-term storage?

Lyophilization (freeze-drying) is a highly effective method for enhancing the long-term stability of this compound. This process removes water at a low temperature, which significantly reduces the rates of both hydrolysis and the Maillard reaction.[9] For aqueous solutions, preparing the sample in a cryoprotectant-containing buffer before lyophilization can prevent degradation and maintain the structural integrity of the compound.[10][11]

Troubleshooting Guides

Problem 1: My aqueous solution of this compound has turned yellow or brown during storage.

  • Probable Cause: This discoloration is a classic sign of the Maillard reaction.[8] This occurs when the reducing sugar end of the oligosaccharide reacts with primary amines in your buffer (e.g., Tris, glycine) or contaminants. The reaction is accelerated by elevated temperatures.

  • Solution:

    • Buffer Selection: Avoid buffers containing primary amines. Use buffers such as phosphate (B84403), HEPES, or citrate.

    • Temperature Control: Store solutions at recommended low temperatures (-20°C or -80°C) immediately after preparation.[1]

    • Purity: Ensure all components of your solution are of high purity to avoid amine contaminants.

    • Lyophilize: For long-term storage, lyophilize the sample from a suitable buffer to remove water, which is a key component for the Maillard reaction to proceed.[9]

Problem 2: I observe peak broadening or the appearance of new, smaller peaks in my HPLC analysis after storing the sample.

  • Probable Cause: This indicates degradation of the this compound, likely due to the hydrolysis of glycosidic bonds.[3] This results in a mixture of shorter oligosaccharides (di- and tri-saccharides) and N-acetylglucosamine monomers.

  • Solution:

    • pH Control: Ensure the pH of your solution is maintained within a stable range. Avoid strongly acidic or alkaline conditions.[4] Hydrolysis is catalyzed by acid.[12]

    • Storage Temperature: Store the solution frozen at -80°C to minimize hydrolytic activity.[1]

    • Aseptic Technique: If using water as a solvent, filter and sterilize it to prevent microbial growth, which could alter the pH and secrete enzymes that degrade the oligosaccharide.[1]

    • Fresh Preparation: For sensitive experiments, prepare the solution fresh and use it immediately.

Problem 3: My lyophilized sample appears collapsed or has a glassy, melted texture.

  • Probable Cause: This is known as cake collapse, which occurs if the temperature during the primary drying phase of lyophilization exceeds the glass transition temperature (Tg) of the frozen formulation.[11] This can compromise the stability and solubility of the final product.

  • Solution:

    • Formulation: Add a cryoprotectant such as sucrose (B13894), trehalose, or certain sugar alcohols to your formulation.[11][13] These excipients increase the glass transition temperature, providing a wider safety margin during drying.

    • Lyophilization Protocol: Ensure your freeze-dryer's shelf temperature is set several degrees below the determined Tg of your formulation during primary drying.

    • Proper Freezing: Freeze the sample thoroughly before starting the lyophilization cycle. A slow freezing rate can sometimes be beneficial.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions

FormTemperatureDurationRecommended ContainerKey Considerations
Solid Powder -20°CUp to 3 yearsTightly sealed, dry, cool, well-ventilatedAvoid moisture and repeated temperature fluctuations.[14][15]
Aqueous Solution -20°CUp to 1 monthSterile, sealed vialsUse within one month.[1] Avoid buffers with primary amines.
Aqueous Solution -80°CUp to 6 monthsSterile, sealed vialsRecommended for longer-term solution storage.[1] Provides better stability than -20°C.[16]

Experimental Protocols

Protocol 1: Stability-Enhanced Lyophilization of this compound

This protocol is designed to prepare a stable, lyophilized powder of this compound suitable for long-term storage.

  • Preparation of Formulation Buffer:

    • Prepare a 10 mM sodium phosphate buffer.

    • Add a cryoprotectant, such as sucrose or trehalose, to a final concentration of 5% (w/v). These sugars help to form a stable amorphous cake and protect the oligosaccharide during drying.[11]

    • Adjust the pH to 6.8 - 7.2.

    • Filter the buffer through a 0.22 µm sterile filter.

  • Sample Preparation:

    • Dissolve the this compound powder in the prepared formulation buffer to the desired concentration (e.g., 10 mg/mL).

    • Dispense the solution into sterile lyophilization vials. Do not fill vials more than one-third of their total volume.

    • Partially insert sterile lyophilization stoppers onto the vials.

  • Freezing:

    • Place the vials on the shelf of the freeze-dryer.

    • Cool the shelf to -40°C at a rate of 1°C/minute.

    • Hold the samples at -40°C for at least 3 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Set the vacuum to 100 mTorr.

    • Increase the shelf temperature to -20°C and hold for 24-48 hours, or until all ice has sublimated. The temperature must be kept below the glass transition temperature of the formulation.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to 25°C at a rate of 0.2°C/minute.

    • Hold at 25°C for an additional 6-12 hours to remove residual bound water.

  • Stoppering and Storage:

    • Backfill the chamber with sterile nitrogen gas to atmospheric pressure.

    • Fully stopper the vials under vacuum or nitrogen.

    • Remove vials and secure the stoppers with aluminum crimp seals.

    • Store the lyophilized product at -20°C.

Protocol 2: HPLC Method for Stability Assessment

This method can be used to monitor the degradation of this compound over time.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Column: Amine-based column (e.g., an amino-propyl stationary phase) suitable for carbohydrate analysis.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting condition is 80:20 (v/v) acetonitrile:water.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the N-acetyl group) or RI detection.

  • Procedure:

    • Prepare a standard solution of high-purity this compound at a known concentration.

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw a sample from the stored solution.

    • Dilute the sample to the working concentration range of the assay.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (indicating degradation products) or a decrease in the area of the main this compound peak.[3]

    • Quantify the percentage of remaining intact compound by comparing the peak area to the initial (time 0) sample.

Visualizations

StorageDecisionWorkflow start Start: Need to store This compound storage_duration What is the intended storage duration? start->storage_duration form In what form? (Solid vs. Solution) storage_duration->form > 6 Months store_solution_20 Store Solution at -20°C storage_duration->store_solution_20 < 1 Month store_solution_80 Store Solution at -80°C storage_duration->store_solution_80 1-6 Months store_solid Store as Solid Powder at -20°C form->store_solid Solid lyophilize Lyophilize for Long-Term Stability form->lyophilize Solution short_term < 1 Month medium_term 1-6 Months long_term > 6 Months end_storage Proceed with Experiment store_solid->end_storage store_solution_20->end_storage store_solution_80->end_storage lyophilize->end_storage

Caption: Decision workflow for selecting the appropriate storage method.

DegradationPathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_maillard Maillard Reaction Tetra This compound Tri Trimer + Monomer Tetra->Tri Glycosidic Bond Cleavage Di Dimer + Dimer/ Monomers Tri->Di Glycosidic Bond Cleavage Mono Monomers Di->Mono Glycosidic Bond Cleavage Tetra2 This compound (Reducing Sugar) Condensation Condensation Tetra2->Condensation Amine Primary Amine (e.g., Buffer, Protein) Amine->Condensation Amadori Amadori Rearrangement Condensation->Amadori Melanoidins Melanoidins (Brown Pigments) Amadori->Melanoidins

Caption: Primary degradation pathways for this compound.

StabilityTestingWorkflow start Prepare Sample in Chosen Buffer/ Formulation t0 Time 0 Analysis (HPLC Baseline) start->t0 storage Store under Test Conditions (e.g., -20°C, 4°C, 25°C) t0->storage sampling Withdraw Aliquot at Timestamps (t1, t2, t3...) storage->sampling analysis HPLC Analysis sampling->analysis data Compare Peak Area to Time 0 analysis->data end Determine Degradation Rate data->end

Caption: Experimental workflow for assessing long-term stability via HPLC.

References

Technical Support Center: Refining HPLC Methods for Tetra-N-acetylchitotetraose Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of tetra-N-acetylchitotetraose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound.

Q1: Why am I seeing peak tailing for my this compound peak?

Peak tailing is a common issue when analyzing polar compounds like this compound and is often caused by secondary interactions with the stationary phase.[1][2][3][4]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of your analyte, leading to tailing.[1][4]

    • Solution: Operate your mobile phase at a lower pH (around 2-3) to suppress the ionization of silanol groups.[3] Using a highly deactivated, end-capped column can also minimize these interactions.[1]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.

    • Solution: Implement a regular column cleaning and regeneration protocol. A guard column can also help protect the analytical column from strongly retained impurities.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.[1][3]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[4]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.

Q2: My this compound peak is split or doubled. What is the cause and how can I fix it?

Split peaks can be challenging to diagnose as they can arise from several factors before or during separation.

  • Sample Solvent Incompatibility: This is a frequent issue in HILIC mode, where water is a strong solvent. If your sample is dissolved in a solvent with a significantly higher water content than your initial mobile phase, it can cause peak distortion.[5]

    • Solution: Dissolve your this compound sample in a solvent that matches your initial mobile phase composition, or in a weaker solvent (higher acetonitrile (B52724) concentration).[5]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to split peaks.

    • Solution: Check for a void by disconnecting the column and inspecting the inlet. If a blockage is suspected, back-flushing the column (if the manufacturer's instructions permit) may help.[2] Using a guard column can help prevent frit blockage.

  • Co-eluting Impurity: It's possible that an impurity is co-eluting with your main peak.

    • Solution: Adjust the mobile phase composition or gradient to try and resolve the two peaks.

Q3: I'm not seeing any peaks in my chromatogram. What should I check?

The absence of peaks can be due to a simple oversight or a more complex system issue.[6][7]

  • Injection Issues:

    • Solution: Ensure that the sample has been correctly injected and that the injection volume is appropriate.[6] Double-check that the correct sample vial was used.[6]

  • Detector Settings:

    • Solution: Verify that the UV detector is set to the correct wavelength for detecting N-acetylated compounds (typically around 205-214 nm).[8] Confirm that the detector lamp is on and functioning correctly.[6]

  • Flow Path and Mobile Phase:

    • Solution: Check for leaks in the system and ensure there is a stable flow rate and pressure. Make sure the mobile phase composition is correct and that the analyte is soluble and stable in it.[9]

  • Strong Sample Retention:

    • Solution: It's possible the compound is very strongly retained on the column. Try a stronger mobile phase (higher water content in HILIC/amino column separation) to elute the compound.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound?

For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[10][11]

  • Amino (NH2) Columns: These are widely used for the analysis of carbohydrates and provide good separation based on hydrogen bonding.[12][13][14]

  • Amide Columns: These can also be effective for separating oligosaccharides.[15]

  • Diol Columns: These offer another HILIC stationary phase option.[10]

Q2: What is a typical mobile phase for this compound separation?

A gradient of acetonitrile and water is commonly used.[8]

  • Typical Gradient: A linear gradient where the percentage of water is increased over time is effective for separating oligosaccharides of different sizes. An example is starting with a high acetonitrile concentration (e.g., 80%) and decreasing it to around 60% over the run.[8]

Q3: How can I improve the resolution between different N-acetylchitooligosaccharides?

  • Optimize the Gradient: A shallower gradient (slower increase in water content) can improve the separation between closely eluting peaks.[16]

  • Adjust Flow Rate: Lowering the flow rate can sometimes enhance resolution.

  • Column Temperature: Increasing the column temperature can improve peak shape and sometimes resolution, but it may also decrease retention time.[4]

Q4: My amino column's performance has degraded over time. Can it be cleaned?

Yes, amino columns can often be regenerated. However, always consult the manufacturer's instructions first.[17]

  • General Cleaning Procedure: A general approach involves flushing the column with a series of solvents of decreasing and then increasing polarity.[12] For stubborn contaminants, a wash with a dilute base like ammonium (B1175870) hydroxide (B78521) in water/acetonitrile may be effective, followed by re-equilibration with your mobile phase.[12][17]

Quantitative Data Summary

ParameterRecommended Conditions
Column Type Amino (NH2) or Amide HILIC, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Profile Start with 80% A, decrease to 60% A over 60 min[8]
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 205 nm[8]
Injection Volume 5-20 µL
Sample Diluent Initial mobile phase composition (e.g., 80:20 Acetonitrile:Water)

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Separation

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the initial mobile phase (e.g., 80:20 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: Amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade acetonitrile.

    • Mobile Phase B: HPLC-grade water.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 35°C.

    • Set the UV detector to 205 nm.

  • Gradient Program:

    • 0-60 min: Linear gradient from 80% A to 60% A.

    • 60-65 min: Return to initial conditions (80% A).

    • 65-80 min: Re-equilibration at 80% A.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Acquire data for the duration of the run.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape? problem_type->peak_shape Shape rt_shift Retention Time Shift? problem_type->rt_shift Retention no_peak No Peaks? problem_type->no_peak Presence peak_tailing Peak Tailing peak_shape->peak_tailing Tailing split_peak Split/Double Peak peak_shape->split_peak Split solution_tailing Check Mobile Phase pH Use End-capped Column Reduce Sample Load Check for Column Voids peak_tailing->solution_tailing solution_split Match Sample Solvent to Mobile Phase Check for Column Blockage Use Guard Column split_peak->solution_split rt_drift Drifting RT rt_shift->rt_drift solution_rt Ensure Column Equilibration Check Pump Performance Prepare Fresh Mobile Phase rt_drift->solution_rt no_peak_issue Absence of Peaks no_peak->no_peak_issue solution_no_peak Verify Injection Check Detector Settings (Wavelength, Lamp) Inspect Flow Path for Leaks/Blockages no_peak_issue->solution_no_peak end Problem Resolved solution_tailing->end solution_split->end solution_rt->end solution_no_peak->end Method_Development_Workflow start Start: Method Development for This compound step1 Step 1: Column Selection (HILIC - Amino or Amide) start->step1 step2 Step 2: Mobile Phase Selection (Acetonitrile/Water) step1->step2 step3 Step 3: Initial Gradient Run (e.g., 80-60% ACN over 60 min) step2->step3 step4 Step 4: Evaluate Chromatogram (Peak Shape, Resolution, Retention) step3->step4 step5 Step 5: Optimization step4->step5 Needs Improvement step7 Step 6: Method Validation step4->step7 Acceptable step6 Adjust Gradient Slope Modify Flow Rate Change Temperature step5->step6 step6->step3 end Final Method step7->end

References

dealing with batch-to-batch variability of commercial tetra-N-acetylchitotetraose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tetra-N-acetylchitotetraose.

Troubleshooting Guide

Batch-to-batch variability of this compound can lead to inconsistent experimental outcomes. This guide provides a systematic approach to identifying and mitigating potential issues.

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

Possible Causes:

  • Purity: The actual concentration of this compound may be lower than stated, or the lot may contain impurities that interfere with the biological assay.

  • Structural Integrity: The compound may have degraded due to improper storage or handling.

  • Presence of Endotoxins: For cell-based assays, endotoxin (B1171834) contamination can elicit non-specific responses.

  • Incorrect Concentration: Errors in weighing or dissolving the compound.

Troubleshooting Workflow:

start Inconsistent/Low Bioactivity qc_check Perform Quality Control Checks start->qc_check purity Purity Verification (HPLC, LC-MS) qc_check->purity structure Structural Integrity (NMR, MS) qc_check->structure endotoxin Endotoxin Test (LAL Assay) qc_check->endotoxin concentration Verify Concentration (UV-Vis, Accurate Weighing) qc_check->concentration compare Compare with Previous 'Good' Batch Data purity->compare structure->compare endotoxin->compare concentration->compare contact Contact Supplier with Data compare->contact Discrepancy Found optimize Optimize Assay Conditions compare->optimize No Discrepancy

Caption: Troubleshooting workflow for inconsistent bioactivity.

Recommended Actions:

  • Verify Purity and Structure:

    • Perform High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm the purity and identity of the compound.[1][2][3]

    • If available, use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

  • Quantify Endotoxin Levels:

    • Use a Limulus Amebocyte Lysate (LAL) assay to test for endotoxin contamination, especially for immunology-related experiments.

  • Re-verify Concentration:

    • Ensure accurate weighing using a calibrated balance.

    • Prepare fresh stock solutions and verify concentration if a suitable spectrophotometric method is available.

  • Compare with a Reference Lot:

    • If you have a previous batch that performed well, run a side-by-side comparison with the new batch using the same analytical methods and biological assays.

  • Contact the Supplier:

    • If you find significant discrepancies, provide your analytical data to the supplier's technical support team.

Issue 2: Poor Solubility or Presence of Particulates

Possible Causes:

  • Incorrect Solvent: The solvent used may not be appropriate for this compound.

  • Contaminants: The presence of insoluble impurities.

  • Degradation: The compound may have degraded into less soluble forms.

Troubleshooting Steps:

  • Confirm Recommended Solvent: Check the supplier's datasheet for the recommended solvent. Water is typically used, but slight adjustments in pH might be necessary.

  • Gentle Warming and Sonication: Try warming the solution to 37°C or using a bath sonicator to aid dissolution. Avoid harsh conditions that could cause degradation.

  • Filtration: If particulates remain, filter the solution through a 0.22 µm sterile filter. Note that this may remove insoluble active compound and reduce the effective concentration.

  • Analyze the Particulate: If possible, analyze the insoluble material to determine its nature (e.g., via microscopy or spectroscopy).

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters I should check for each new batch of this compound?

A1: For each new lot, it is advisable to verify the following parameters, comparing them to the supplier's Certificate of Analysis (CofA) and your own historical data.

Table 1: Recommended Quality Control Parameters for this compound

ParameterMethodAcceptance CriteriaRationale
Identity Mass Spectrometry (MS), NMRMatch reference spectraConfirms the correct molecule is present.
Purity HPLC, LC-MS≥95% (or as required by the application)Ensures the majority of the material is the active compound.[1][2]
Degree of Polymerization (DP) HPLC, MSPredominantly DP4Confirms the correct oligosaccharide length.[4][5]
Degree of Acetylation (DA) NMR, Titration MethodsFully N-acetylatedThe degree of acetylation is critical for biological activity.[4][5]
Appearance Visual InspectionWhite to off-white powderDeviations can indicate contamination or degradation.
Solubility Dissolution TestClear solution in the specified solventEnsures the compound can be properly formulated for experiments.
Endotoxin Level LAL Assay< 1 EU/mg (for cell-based assays)Prevents non-specific inflammatory responses.

Q2: My experimental results are inconsistent, but the supplier's Certificate of Analysis shows the new batch meets specifications. What should I do?

A2: A CofA provides summary data, but subtle differences that are within the supplier's specifications can still impact sensitive assays.

  • Request More Detailed Data: Ask the supplier for the raw data (e.g., HPLC chromatograms) for the specific batch.

  • In-House Testing: Perform your own analysis as described in Table 1. Pay close attention to minor impurity peaks in the HPLC profile that may differ from previous batches.

  • Bioactivity Assay with a Standard: Run a dose-response curve of the new batch against a well-characterized internal standard or a previous lot that gave good results. This can reveal differences in potency.

Q3: How does this compound elicit a response in plant cells?

A3: In plants, this compound acts as a Pathogen-Associated Molecular Pattern (PAMP). It is recognized by cell surface receptors, triggering a signaling cascade known as PAMP-Triggered Immunity (PTI).

cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular Chitin This compound (Chitin fragment) Receptor Pattern Recognition Receptor (PRR) e.g., CERK1 Chitin->Receptor Binding RLCK Receptor-Like Cytoplasmic Kinase (RLCK) Receptor->RLCK Activation MAPK MAP Kinase Cascade RLCK->MAPK ROS Reactive Oxygen Species (ROS) Burst RLCK->ROS Genes Defense Gene Expression MAPK->Genes

Caption: Chitin-induced signaling pathway in plants.

This signaling involves:

  • Recognition: Chitin fragments are recognized by Pattern Recognition Receptors (PRRs) on the cell surface.[6][7]

  • Activation of Kinases: This binding activates intracellular Receptor-Like Cytoplasmic Kinases (RLCKs).[7][8]

  • Downstream Signaling: The activated RLCKs initiate downstream events, including a MAP kinase cascade and the production of reactive oxygen species (ROS).[6][9]

  • Immune Response: These signaling events lead to the expression of defense-related genes, fortifying the plant against pathogens.[6]

Experimental Protocols

Protocol 1: Quality Control Analysis of this compound by HPLC

Objective: To verify the purity and degree of polymerization of a commercial batch of this compound.

Materials:

  • This compound sample

  • HPLC system with a UV or Refractive Index (RI) detector

  • Amine-based HPLC column (e.g., Amide, NH2)

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • Reference standards for N-acetylglucosamine (GlcNAc) and chitooligosaccharides of varying DP (if available).

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ultrapure water to make a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example): [1]

    • Column: Amine-based column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water. For example, a linear gradient from 80% acetonitrile / 20% water to 60% acetonitrile / 40% water over 60 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm or RI.

  • Analysis:

    • Run the sample and compare the retention time of the major peak to a reference standard or previous batch data.

    • Calculate the purity by integrating the area of all peaks and expressing the area of the main peak as a percentage of the total area.

    • The presence of peaks at shorter retention times may indicate the presence of smaller oligosaccharides (DP < 4) or GlcNAc.

Protocol 2: Bioactivity Validation in a Plant-Based Assay (Oxidative Burst)

Objective: To confirm the biological activity of a new batch of this compound by measuring the production of reactive oxygen species (ROS) in plant cell cultures.

Materials:

  • Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco)

  • Luminol (B1675438) or another suitable chemiluminescent probe for ROS detection

  • Horseradish peroxidase (HRP)

  • Microplate reader with luminescence detection

  • This compound solution (prepared as in Protocol 1)

Procedure:

  • Cell Preparation:

    • Allow the plant cell suspension culture to equilibrate in fresh medium for at least 1 hour before the experiment.

    • Adjust the cell density to the desired concentration.

  • Assay Setup:

    • In a white 96-well plate, add the plant cells.

    • Add luminol and HRP to each well. .

  • Measurement:

    • Measure the baseline luminescence for 5-10 minutes.

    • Add different concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) to the wells.

    • Immediately begin measuring luminescence every 1-2 minutes for at least 30 minutes.

  • Data Analysis:

    • Plot the luminescence intensity over time for each concentration.

    • A rapid increase in luminescence after the addition of this compound indicates a successful oxidative burst and confirms the bioactivity of the compound.

    • Compare the dose-response curve to that of a previous, validated batch.

By implementing these troubleshooting guides, FAQs, and experimental protocols, researchers can better manage the challenges associated with the batch-to-batch variability of commercial this compound, leading to more reproducible and reliable scientific outcomes.

References

Validation & Comparative

Unveiling the Plant's Armor: A Comparative Guide to Tetra-N-acetylchitotetraose Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced responses of different plant species to elicitors is paramount. Tetra-N-acetylchitotetraose, a specific chito-oligosaccharide, is a potent activator of plant defense mechanisms. This guide provides a comparative overview of its activity across various plant species, supported by experimental data and detailed protocols to aid in the validation and application of this compound in agricultural and pharmaceutical research.

Chito-oligosaccharides, including this compound, are recognized by plants as microbe-associated molecular patterns (MAMPs), triggering a cascade of defense responses collectively known as pattern-triggered immunity (PTI). This innate immune response is a crucial first line of defense against a broad range of pathogens.

Comparative Analysis of Defense Responses

While the fundamental signaling pathway for chitin (B13524) perception is largely conserved across the plant kingdom, the magnitude and dynamics of the downstream defense responses can vary significantly between species. Comprehensive, direct quantitative comparisons of this compound-induced responses across multiple plant species under standardized conditions are not extensively available in published literature. However, by collating data from various studies on chito-oligosaccharide treatments, we can infer comparative activities.

Transcriptomic studies in species such as pea (Pisum sativum), tea plant (Camellia sinensis), and annual ryegrass (Lolium multiflorum) reveal that treatment with chito-oligosaccharides leads to the differential expression of thousands of genes.[1][2][3][4] These studies consistently show the upregulation of genes involved in:

  • Plant-pathogen interaction pathways: Genes encoding for pattern recognition receptors (PRRs), signaling kinases, and transcription factors.

  • Hormone signaling: Particularly genes related to salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, which are key regulators of plant defense.[5]

  • Secondary metabolite biosynthesis: Production of antimicrobial compounds like phytoalexins.

  • Cell wall reinforcement: Genes involved in callose deposition and lignin (B12514952) biosynthesis.

While these transcriptomic datasets provide a global view of the induced responses, they are not standardized for direct quantitative comparison of specific gene induction levels across these diverse species in response to this compound.

Table 1: Summary of Chito-oligosaccharide Induced Defense Responses in Different Plant Species (Qualitative Comparison)

Plant SpeciesDefense ResponseKey Findings
Pea (Pisum sativum) Gene ExpressionTreatment with deacetylated chito-oligosaccharides resulted in the differential expression of 886 genes, with 693 being up-regulated. Enriched pathways included response to salicylic acid and programmed cell death.[5]
Tea Plant (Camellia sinensis) Gene Expression, Physiological ChangesChito-oligosaccharide treatment led to 5409 differentially expressed genes (3149 up-regulated). It also increased antioxidant enzyme activity (SOD and POD), chlorophyll (B73375) content, and soluble sugar content.[4]
Annual Ryegrass (Lolium multiflorum) Gene Expression, Physiological ChangesChitosan treatment under osmotic stress altered the expression of genes related to carbon metabolism, photosynthesis, and plant hormones, and enhanced the activities of antioxidant enzymes (SOD, CAT, POD).[3]

Experimental Protocols

To facilitate the validation and comparative analysis of this compound activity, detailed protocols for key defense response assays are provided below.

Measurement of Reactive Oxygen Species (ROS) Burst

The production of ROS, often termed the "oxidative burst," is one of the earliest responses to elicitor perception.

Protocol:

  • Plant Material: Use leaf discs (4-5 mm diameter) from 4-6 week old plants.

  • Pre-incubation: Float leaf discs on sterile water in a 96-well white microplate overnight in the dark to reduce wounding-induced ROS.

  • Elicitation Solution: Prepare a solution containing 20 µM L-012 (a luminol (B1675438) derivative) and 1 µg/mL horseradish peroxidase (HRP) in sterile water. Add this compound to the desired final concentration (e.g., 100 µM).

  • Measurement: Replace the water in the wells with the elicitation solution. Immediately measure chemiluminescence using a plate reader capable of kinetic measurements. Record readings every 2-5 minutes for at least 60 minutes.

  • Data Analysis: Express ROS production as Relative Light Units (RLU) per second. The integral of the RLU over time can be used to quantify the total ROS produced.

Quantification of Callose Deposition

Callose is a β-1,3-glucan polymer deposited at the cell wall to reinforce it against pathogen penetration.

Protocol:

  • Plant Treatment: Infiltrate leaves with a solution of this compound (e.g., 100 µg/mL) or a mock control solution (water).

  • Incubation: Keep plants under high humidity for 12-24 hours.

  • Staining:

    • Destain leaves in an ethanol (B145695):acetic acid (3:1) solution until chlorophyll is removed.

    • Rehydrate leaves in a graded ethanol series (70%, 50%, 30%).

    • Wash with 67 mM K2HPO4 buffer (pH 12).

    • Stain with 0.01% (w/v) aniline (B41778) blue in 67 mM K2HPO4 buffer (pH 12) for 1-2 hours in the dark.

  • Microscopy: Mount leaves in 50% glycerol (B35011) and observe using a fluorescence microscope with a UV filter (excitation ~365 nm, emission ~480 nm). Callose deposits will appear as bright yellow-green fluorescent spots.

  • Quantification: Capture images and use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area.

Analysis of Defense Gene Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the change in the transcript levels of specific defense-related genes.

Protocol:

  • Plant Treatment and Sampling: Treat plants with this compound and collect leaf tissue at various time points (e.g., 0, 1, 3, 6, 24 hours).

  • RNA Extraction: Extract total RNA from the collected tissue using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR:

    • Prepare a reaction mix containing cDNA, gene-specific primers for your target defense genes (e.g., PR1, WRKY33) and a reference gene (e.g., Actin, Ubiquitin), and a suitable SYBR Green master mix.

    • Perform the qRT-PCR reaction in a real-time PCR machine.

  • Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the chitin signaling pathway and a general experimental workflow for assessing this compound activity.

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor LysM-RLK (e.g., CERK1) Kinase Domain This compound->Receptor:f0 Binding MAPKKK MAPKKK Receptor:f1->MAPKKK Phosphorylation Cascade ROS ROS Burst Receptor:f1->ROS Callose Callose Deposition Receptor:f1->Callose MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK WRKY WRKY TFs MAPK->WRKY Defense_Genes Defense Gene Expression WRKY->Defense_Genes Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Plant_Material Select Plant Species (e.g., Arabidopsis, Rice, Tomato) Treatment Treat with this compound (and Mock Control) Plant_Material->Treatment ROS_Assay ROS Burst Assay Treatment->ROS_Assay Callose_Staining Callose Staining & Quantification Treatment->Callose_Staining Gene_Expression qRT-PCR for Defense Genes Treatment->Gene_Expression Data_Comparison Comparative Analysis of: - ROS levels - Callose deposits - Gene expression fold change ROS_Assay->Data_Comparison Callose_Staining->Data_Comparison Gene_Expression->Data_Comparison

References

A Comparative Analysis of Tetra-N-Acetylchitotetraose and Chitosan for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of tetra-N-acetylchitotetraose and chitosan (B1678972), two chitin-derived biomaterials with significant potential in the pharmaceutical sciences. While both originate from the same natural polymer, their distinct physicochemical properties translate into different biological activities and applications in drug development. This document summarizes their key characteristics, presents available experimental data in a comparative format, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Physicochemical and Biological Properties

This compound is a well-defined oligosaccharide, whereas chitosan is a larger polysaccharide with variable characteristics depending on its source and preparation method.[1] This fundamental difference in their molecular weight and structure dictates their solubility, charge, and ultimately, their interaction with biological systems.

PropertyThis compoundChitosan
Molecular Formula C32H54N4O21[2](C8H13NO5)n
Molecular Weight 830.8 g/mol [2]Variable (typically 10-1000 kDa)[1]
Structure Tetramer of N-acetyl-D-glucosamineLinear polysaccharide of β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine[1]
Solubility Soluble in waterGenerally insoluble in water, soluble in dilute acidic solutions (pH < 6.5)[3]
Degree of Deacetylation (DD) 0% (fully acetylated)Variable (typically 75-95%)
Charge in Solution NeutralPolycationic in acidic solutions[3]
Primary Biological Role Elicits plant defense systems[4]Mucoadhesive, antimicrobial, anti-inflammatory, enhances drug permeability[3][5]

Comparative Biological Activities and Applications in Drug Delivery

The fully acetylated nature of this compound renders it immunologically distinct from chitosan. While it is known to elicit defense responses in plants, its role in mammalian systems is less characterized.[4] In contrast, the positively charged amino groups of chitosan in acidic environments allow it to interact with negatively charged cell membranes and mucus layers, making it an excellent candidate for mucoadhesive drug delivery systems.[3]

Chitosan and its shorter-chain derivatives, chitooligosaccharides (COS), have been shown to modulate immune responses and enhance intestinal barrier function.[6][7] For instance, COS can safeguard gut barrier integrity by upregulating tight junction proteins through the ERK1/2 signaling pathway.[8] Chitosan itself can disrupt tight junctions, increasing the paracellular permeability for enhanced drug absorption.[9]

While direct comparative studies on the drug delivery applications of this compound are limited, its smaller size could potentially allow for different biodistribution profiles compared to the much larger chitosan polymers.

Experimental Protocols

Preparation of Chitosan Nanoparticles by Ionic Gelation

This protocol describes a common method for preparing chitosan nanoparticles, which are widely investigated for drug delivery applications.[10][11]

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring until complete dissolution.

  • Prepare a TPP solution (e.g., 0.5 mg/mL) in deionized water.

  • Under constant magnetic stirring at room temperature, add the TPP solution dropwise to the chitosan solution.

  • Observe the formation of an opalescent suspension, indicating the formation of chitosan nanoparticles.

  • Continue stirring for a specified period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.

  • Separate the nanoparticles from the suspension by centrifugation (e.g., 12,000 rpm for 30 minutes).

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water for further use or characterization.

Evaluation of Transepithelial Electrical Resistance (TEER) to Assess Tight Junction Modulation

This protocol is used to measure the integrity of epithelial cell monolayers, such as Caco-2 cells, and can be used to compare the effects of this compound and chitosan on tight junction permeability.[9]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • EVOM2™ Epithelial Voltohmmeter

  • Test compounds (this compound and chitosan solutions)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture them until they form a confluent monolayer with stable TEER values (typically >200 Ω·cm²).

  • Measure the initial TEER of the monolayers using the EVOM2™ voltohmmeter.

  • Replace the apical medium with fresh medium containing the test compounds at various concentrations. Use medium without the test compounds as a control.

  • Incubate the cells for a defined period (e.g., 1, 2, 4, 24 hours).

  • At each time point, measure the TEER of the monolayers.

  • Calculate the percentage change in TEER relative to the initial values for both treated and control groups. A decrease in TEER indicates a disruption of tight junctions.

Visualizations

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by chitosan and its oligosaccharides to enhance intestinal barrier function.

Chitosan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chitosan Chitosan / COS Receptor Receptor (e.g., TLR4) Chitosan->Receptor PI3K PI3K Receptor->PI3K Activates ERK12 ERK1/2 Receptor->ERK12 Activates AKT AKT PI3K->AKT Activates TightJunctions Tight Junction Proteins (e.g., ZO-1, Occludin) AKT->TightJunctions Upregulates ERK12->TightJunctions Upregulates

Caption: Signaling pathways activated by chitosan/COS to enhance tight junction integrity.

Experimental Workflow

The diagram below outlines a general workflow for a comparative analysis of this compound and chitosan.

Comparative_Workflow cluster_preparation Material Preparation & Characterization cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A1 Source & Purify This compound B1 Formulate with Drug (e.g., Nanoparticles) A1->B1 A2 Source & Characterize Chitosan (MW, DD) A2->B1 C1 Cytotoxicity Assays B1->C1 C2 Drug Release Studies B1->C2 C3 Cellular Uptake Studies B1->C3 C4 Permeability Assays (e.g., TEER) B1->C4 D1 Pharmacokinetic Studies C1->D1 C2->D1 D2 Efficacy Studies in Disease Models C3->D2 C4->D2 E1 Comparative Analysis D1->E1 D2->E1

Caption: General workflow for comparative analysis of biomaterials in drug delivery.

Conclusion and Future Directions

Chitosan is a well-established and versatile biopolymer for drug delivery, with a wealth of research supporting its various applications. Its mucoadhesive and permeability-enhancing properties are particularly advantageous. This compound, as a defined oligosaccharide, offers the potential for more controlled and reproducible formulations. However, a significant gap in knowledge exists regarding its biological activities in mammalian systems and its potential in drug delivery.

Future research should focus on direct comparative studies to elucidate the relative advantages and disadvantages of each material. Key areas of investigation should include their respective impacts on cellular uptake, cytotoxicity, immunomodulatory effects, and in vivo efficacy in various drug delivery contexts. Such studies will be crucial in determining the optimal applications for each of these promising chitin-derived biomaterials.

References

A Comparative Guide to Antibody Cross-Reactivity Against Chito-oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various antibodies against different chito-oligosaccharides, supported by experimental data. It is designed to assist researchers in selecting the most appropriate antibodies for their specific needs, whether for diagnostic, therapeutic, or basic research applications. The following sections detail the cross-reactivity profiles of monoclonal and polyclonal antibodies, the experimental protocols used to determine their binding characteristics, and a visual representation of a typical antibody development workflow.

Performance Comparison of Anti-Chito-oligosaccharide Antibodies

The specificity and cross-reactivity of antibodies to chito-oligosaccharides are critical for their application. The following tables summarize the binding characteristics of different antibodies as determined by various immunoassays.

Monoclonal Antibody (MAb) Specificity

Monoclonal antibodies offer high specificity to a single epitope. A study by da Silva et al. (2021) describes the development and characterization of IgM monoclonal antibodies targeting chitotriose, a trimer of β-1,4-linked N-acetylglucosamine.[1][2][3][4]

Antibody CloneTarget AntigenMethodAffinity (K_D)Notes
MAb F7ChitotrioseSurface Plasmon Resonance (SPR)High Affinity (Specific K_D not provided)Recognized chitooligomers on the surface of Cryptococcus neoformans and Candida albicans.[1][2][3]
MAb G7Chitosan (B1678972)ELISAHigh affinity for chitosans with lower degrees of acetylationShowed poor binding to chitin.[5]
Polyclonal Antibody Cross-Reactivity

Polyclonal antibodies recognize multiple epitopes on an antigen, which can result in broader reactivity. Studies have characterized polyclonal antibodies raised against different chito-oligosaccharides.

A study by Lee et al. compared the properties of polyclonal antibodies raised against N-acetylchitohexaose (NACOS6) and chitohexaose (B1231835) (COS6).[6]

AntibodyImmunogenRecognized AntigensNot Recognized AntigensDetection Limit (cdELISA)
anti-NACOS6 AbNACOS6-BSANACOS3, NACOS4, NACOS5, NACOS6GlcNAc, NACOS2, COSs~0.2 ng/ml (for NACOS6)[6]
anti-COS6 AbCOS6-BSACOS2, COS3, COS4, COS5, COS6, COSMGlcN, NACOSs~2 ng/ml (for COS6)[6]
anti-COSM AbCOSM-BSACOS2, COS3, COS4, COS5, COS6, COSMGlcN, NACOSs~2 ng/ml (for COSM)[6]

NACOS: N-acetylchitooligosaccharides, COS: Chitooligosaccharides, GlcNAc: N-acetyl-D-glucosamine, GlcN: Glucosamine (B1671600), COSM: COS mixture, BSA: Bovine Serum Albumin.

Another study by Ryan et al. described a polyclonal antiserum raised against hexa-N-acetylchitohexaose.[7]

AntibodyImmunogenCompetitive Inhibition (I50)Notes
Mouse AntiserumHexa-N-acetylchitohexaose conjugateChitohexaose: ~15 µg/mlChitopentaose: ~15 µg/mlChitotetraose: ~40 µg/mlMonomeric N-acetyl glucosamine showed no inhibition.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the characterization of anti-chito-oligosaccharide antibodies.

Competitive Direct Enzyme-Linked Immunosorbent Assay (cdELISA)

This protocol is based on the method described by Lee et al. for determining antibody specificity and sensitivity.[6]

  • Antigen Coating: A 96-well microtiter plate is coated with a conjugate of the target chito-oligosaccharide and a carrier protein (e.g., ovalbumin, OVA). The plate is incubated overnight at 4°C and then washed.

  • Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., a solution containing bovine serum albumin) to prevent non-specific binding of the antibody.

  • Competition: The antibody is pre-incubated with varying concentrations of different chito-oligosaccharides (the competitors) before being added to the coated wells.

  • Antibody Binding: The antibody-competitor mixture is added to the wells and incubated. The amount of antibody that binds to the coated antigen is inversely proportional to the concentration and affinity of the competitor in the solution.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer. The intensity of the color is proportional to the amount of primary antibody bound to the plate.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the antibody binding (IC50) is calculated to determine the cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure binding kinetics and affinity in real-time.[8][9][10] This protocol is based on the characterization of monoclonal antibodies by da Silva et al.[1][2][3]

  • Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and the ligand (e.g., a chito-oligosaccharide-protein conjugate) is immobilized on the chip surface.

  • Analyte Injection: The antibody (analyte) at various concentrations is flowed over the sensor chip surface.

  • Association Phase: The binding of the antibody to the immobilized ligand is monitored in real-time as a change in the resonance angle, which is proportional to the mass change on the surface.

  • Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the antibody from the ligand.

  • Regeneration: A regeneration solution is injected to remove the bound antibody from the ligand, preparing the chip for the next cycle.

  • Data Analysis: The association (k_a) and dissociation (k_d) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (K_D), a measure of affinity, is calculated as k_d/k_a.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the generation and characterization of monoclonal antibodies against chito-oligosaccharides.

Antibody_Workflow cluster_generation Antibody Generation cluster_characterization Antibody Characterization cluster_application Potential Applications Immunization Immunization of Mice (Chitotriose-conjugate) Hybridoma Hybridoma Production (Spleen cells + Myeloma cells) Immunization->Hybridoma Screening Screening of Hybridomas (ELISA) Hybridoma->Screening Cloning Subcloning of Positive Hybridomas Screening->Cloning Purification Antibody Purification Cloning->Purification SPR Binding Affinity & Specificity (Surface Plasmon Resonance) Purification->SPR Cell_Binding Recognition of Native Antigen (Flow Cytometry/Microscopy) Purification->Cell_Binding Functional_Assay In Vitro Functional Assays (e.g., Growth Inhibition) Purification->Functional_Assay Diagnostics Diagnostic Tools SPR->Diagnostics Therapeutics Therapeutic Agents SPR->Therapeutics Cell_Binding->Diagnostics Functional_Assay->Therapeutics

Caption: Workflow for monoclonal antibody production and characterization.

References

Decoding Specificity: A Comparative Guide to Tetra-N-acetylchitotetraose Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comprehensive comparison of the binding specificity of receptors for tetra-N-acetylchitotetraose ((GlcNAc)₄), a chito-oligosaccharide with significant biological activities. By examining quantitative binding data, detailing experimental methodologies, and visualizing key pathways, this document serves as a critical resource for advancing research and development in fields targeting carbohydrate-mediated biological processes.

Comparative Analysis of Receptor Binding Affinity

The specificity of a receptor for its ligand is a cornerstone of its biological function. In the context of this compound, various receptors, primarily lectins and pattern recognition receptors, exhibit differential binding affinities for chito-oligosaccharides of varying lengths. This selectivity is crucial for initiating specific downstream signaling events.

The following table summarizes the quantitative binding data from several studies, highlighting the affinity of different receptors for this compound in comparison to other chito-oligosaccharides. The association constant (Kₐ) and dissociation constant (K𝘥) are key metrics, where a higher Kₐ and a lower K𝘥 indicate stronger binding affinity.

Receptor/ProteinLigandAssociation Constant (Kₐ) (M⁻¹)Dissociation Constant (K𝘥) (mM)Experimental MethodReference
Pumpkin Phloem Lectin (PPL)Chitobiose ((GlcNAc)₂)2.9 x 10³-Isothermal Titration Calorimetry (ITC)[1]
Chitotriose ((GlcNAc)₃)1.8 x 10⁵-ITC[1]
This compound ((GlcNAc)₄) 1.4 x 10⁵ -ITC [1]
Chitopentaose ((GlcNAc)₅)0.9 x 10⁵-ITC[1]
Chitohexaose ((GlcNAc)₆)4.16 x 10⁶-ITC[1]
Lagenaria ananthan Lectin (LAA)Chitobiose ((GlcNAc)₂)1.4 x 10³-Not Specified[1]
Chitotriose ((GlcNAc)₃)12.6 x 10³-Not Specified[1]
This compound ((GlcNAc)₄) 97.0 x 10³ -Not Specified [1]
Chitopentaose ((GlcNAc)₅)650 x 10³-Not Specified[1]
Cucumber Phloem Lectin (CPL)Chitobiose ((GlcNAc)₂)1.0 x 10³-Isothermal Titration Calorimetry (ITC)[2]
Chitotriose ((GlcNAc)₃)--ITC[2]
This compound ((GlcNAc)₄) --ITC [2]
Chitopentaose ((GlcNAc)₅)--ITC[2]
Chitohexaose ((GlcNAc)₆)17.5 x 10⁵-ITC[2]
Wheat Germ Agglutinin (WGA)Single N-acetylated residue in chitosan-0.15 - 0.20¹H and ¹⁹F NMR Spectroscopy[3]
Soybean Plasma Membrane ProteinChito-octaose ((GlcNAc)₈) -~50 nM (IC₅₀) Affinity Cross-linking/Inhibition Assay [4]

Note: A direct Kₐ or K𝘥 for (GlcNAc)₄ with CPL was not explicitly stated in the provided context, though the study indicated binding of (GlcNAc)₂₋₆. For the soybean plasma membrane protein, the IC₅₀ value for (GlcNAc)₈ is provided as an indicator of high affinity for larger chitin (B13524) oligomers.

Key Signaling Pathways

The binding of a ligand, such as a chito-oligosaccharide, to TLR4, in complex with its co-receptor MD-2, initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors that regulate the expression of genes involved in inflammation and immunity.[5][6]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway ligand Chito-oligosaccharide tlr4_md2 TLR4/MD-2 Complex ligand->tlr4_md2 myd88 MyD88 tlr4_md2->myd88 tram TRAM tlr4_md2->tram irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ap1 AP-1 tak1->ap1 nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines nfkb->cytokines ap1->cytokines trif TRIF tram->trif traf3 TRAF3 trif->traf3 tbk1_ikke TBK1/IKKε traf3->tbk1_ikke irf3 IRF3 tbk1_ikke->irf3 ifns Type I Interferons irf3->ifns

Figure 1. TLR4 signaling pathways activated by chito-oligosaccharides.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to obtaining reliable binding data. The following sections detail the methodologies for two common techniques used to quantify protein-carbohydrate interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment without the need for labeling.[1][7]

Methodology:

  • Sample Preparation:

    • The receptor (e.g., lectin) and the chito-oligosaccharide ligand are dialyzed extensively against the same buffer to minimize heat of dilution effects.

    • The concentrations of the protein and ligand are accurately determined using appropriate methods (e.g., UV absorbance for protein, phenol-sulfuric acid method for carbohydrates).

    • Samples are degassed immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • ITC Experiment:

    • The receptor solution is loaded into the sample cell of the calorimeter.

    • The chito-oligosaccharide solution is loaded into the injection syringe.

    • A series of small, precise injections of the ligand solution are made into the sample cell while the temperature is kept constant.

    • The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat-change peaks, is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis dialysis Dialysis of Protein and Ligand in Identical Buffer concentration Accurate Concentration Determination dialysis->concentration degassing Degassing of Solutions concentration->degassing load_protein Load Protein into Sample Cell degassing->load_protein load_ligand Load Ligand into Injection Syringe degassing->load_ligand titration Titrate Ligand into Protein Solution load_protein->titration load_ligand->titration measure_heat Measure Heat Change per Injection titration->measure_heat integrate_peaks Integrate Raw Data (Heat Peaks) measure_heat->integrate_peaks generate_isotherm Generate Binding Isotherm integrate_peaks->generate_isotherm fit_model Fit Data to a Binding Model generate_isotherm->fit_model determine_params Determine Kₐ, ΔH, n fit_model->determine_params

Figure 2. Experimental workflow for Isothermal Titration Calorimetry (ITC).
Frontal Affinity Chromatography (FAC)

FAC is a powerful method for determining the dissociation constants (K𝘥) of interactions between a receptor and multiple ligands in a single experiment. This technique is particularly useful for analyzing weak interactions.[3][8]

Methodology:

  • Column Preparation:

    • The receptor (e.g., lectin) is immobilized on a solid support and packed into a chromatography column.

  • Sample Application:

    • A solution containing a fluorescently labeled ligand at a known concentration is continuously applied to the column at a constant flow rate.

  • Elution and Detection:

    • The elution of the fluorescently labeled ligand is monitored by a fluorescence detector.

    • The volume at which the ligand front emerges from the column (V) is measured.

    • A control experiment is performed with a non-interacting fluorescently labeled molecule to determine the void volume (V₀) of the column.

  • Data Analysis:

    • The retardation of the ligand (V - V₀) is directly proportional to the amount of bound ligand.

    • By performing the experiment with a series of ligand concentrations, the dissociation constant (K𝘥) can be determined from the relationship between the ligand concentration and the observed retardation.

FAC_Workflow cluster_prep Column Preparation cluster_exp FAC Experiment cluster_analysis Data Analysis immobilize Immobilize Receptor on Solid Support pack Pack Support into Chromatography Column immobilize->pack apply_ligand Continuously Apply Fluorescently Labeled Ligand Solution pack->apply_ligand monitor_elution Monitor Elution using Fluorescence Detector apply_ligand->monitor_elution measure_volume Measure Frontal Elution Volume (V) monitor_elution->measure_volume calculate_retardation Calculate Ligand Retardation (V - V₀) measure_volume->calculate_retardation control_exp Perform Control Experiment to Determine Void Volume (V₀) control_exp->measure_volume concentration_series Perform Experiments with a Series of Ligand Concentrations calculate_retardation->concentration_series determine_kd Determine Dissociation Constant (K𝘥) concentration_series->determine_kd

Figure 3. Experimental workflow for Frontal Affinity Chromatography (FAC).

Conclusion

The data presented in this guide underscore the principle of specificity in receptor-ligand interactions, particularly for chito-oligosaccharides. Receptors exhibit a clear preference for oligosaccharides of a certain length, which in turn dictates the nature and magnitude of the downstream biological response. For researchers and drug developers, a thorough understanding of these specificities, gained through robust experimental techniques, is essential for the rational design of novel therapeutics that can precisely modulate the activity of these important biological pathways.

References

A Comparative Guide to the Elicitor Activity of Tetra-N-acetylchitotetraose vs. Flagellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the elicitor activities of two well-characterized Microbe-Associated Molecular Patterns (MAMPs): tetra-N-acetylchitotetraose (a chitin (B13524) tetramer) and flagellin (B1172586) (represented by the conserved 22-amino acid peptide, flg22). Both are potent inducers of Pattern-Triggered Immunity (PTI) in plants and other organisms, representing the first line of defense against potential pathogens. This document summarizes key quantitative data, details experimental protocols for assessing their activity, and visualizes their distinct yet overlapping signaling pathways.

Executive Summary

This compound, a component of fungal cell walls, and flagellin, a primary protein of bacterial flagella, are recognized by distinct Pattern Recognition Receptors (PRRs) at the cell surface. This recognition initiates a cascade of downstream signaling events, culminating in a broad-spectrum immune response. While both elicitors trigger similar defense outputs, quantitative and kinetic differences in these responses are observed. Generally, flagellin (flg22) is often reported to induce a more robust and sustained response in terms of Reactive Oxygen Species (ROS) production and transcriptional reprogramming compared to chitin. However, chitin can, in some instances, elicit a more rapid initial response.

Quantitative Comparison of Elicitor Activities

The following tables summarize quantitative data from various studies comparing the elicitor activities of this compound (chitin) and flagellin (flg22). It is important to note that direct comparisons can be challenging due to variations in experimental systems, plant species, and elicitor concentrations used across different studies.

Table 1: Comparison of Reactive Oxygen Species (ROS) Burst

ParameterThis compound (Chitin)Flagellin (flg22)Plant SystemReference
Peak ROS Production (Relative Light Units - RLU) LowerHigherArabidopsis thaliana, Barley[1][2]
Time to Peak ROS Production EarlierLaterSorghum[3]
Duration of ROS Burst More transientMore sustainedArabidopsis thaliana[4]

Table 2: Comparison of Transcriptional Reprogramming

ParameterThis compound (Chitin)Flagellin (flg22)Plant SystemTime PointReference
Number of Differentially Expressed Genes (DEGs) 2664 up, 3690 down1298 up, 2510 downBrassica rapa3 hours[5]
Overlap in Up-regulated Genes \multicolumn{2}{c}{Significant overlap observed}Arabidopsis thaliana1 hour[6]
Overlap in Down-regulated Genes \multicolumn{2}{c}{Significant overlap observed}Arabidopsis thaliana1 hour[6]

Table 3: Comparison of Other Defense Responses

Defense ResponseThis compound (Chitin)Flagellin (flg22)Plant SystemObservationsReference
MAPK Activation Induces MPK3, MPK4, MPK6Induces MPK3, MPK4, MPK6, MPK11Arabidopsis thalianaBoth activate a common MAPK cascade, but flg22 also activates MPK11.[2][7][2][7]
Callose Deposition Induces callose depositionInduces callose depositionArabidopsis thalianaBoth induce callose, but the signaling pathways show some differences in component requirements (e.g., RBOHD).[8][9][8][9]
Ethylene (B1197577) Production Induces ethylene productionInduces ethylene productionArabidopsis thalianaBoth are known to induce ethylene, a key hormone in plant defense signaling.[10][11][10][11]

Signaling Pathways

The signaling pathways initiated by chitin and flagellin share common downstream components but diverge at the level of receptor recognition.

Chitin Signaling Pathway

Chitin fragments are recognized by a receptor complex typically composed of LysM-domain containing receptor-like kinases (LysM-RLKs) such as CERK1 and LYK5 in Arabidopsis. This binding leads to the recruitment and phosphorylation of cytoplasmic kinases, which in turn activate a MAP kinase cascade and the NADPH oxidase RBOHD, leading to downstream defense responses.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitin Chitin CERK1/LYK5 CERK1/LYK5 Chitin->CERK1/LYK5 Binding BIK1 BIK1 CERK1/LYK5->BIK1 Phosphorylation Ca2+ Influx Ca2+ Influx CERK1/LYK5->Ca2+ Influx RBOHD RBOHD ROS Burst ROS Burst RBOHD->ROS Burst BIK1->RBOHD Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation WRKYs WRKYs MAPK->WRKYs Activation Defense Genes Defense Genes WRKYs->Defense Genes Transcription

Caption: Chitin Signaling Pathway.

Flagellin Signaling Pathway

The flg22 peptide is recognized by the leucine-rich repeat receptor kinase FLS2, which upon binding, forms a complex with the co-receptor BAK1. This leads to the phosphorylation and activation of the cytoplasmic kinase BIK1, initiating downstream signaling cascades including MAPK activation and ROS production via RBOHD.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Complex Formation Ca2+ Influx Ca2+ Influx FLS2->Ca2+ Influx BIK1 BIK1 BAK1->BIK1 Phosphorylation RBOHD RBOHD ROS Burst ROS Burst RBOHD->ROS Burst BIK1->RBOHD Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation WRKYs WRKYs MAPK->WRKYs Activation Defense Genes Defense Genes WRKYs->Defense Genes Transcription

Caption: Flagellin (flg22) Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Reactive Oxygen Species (ROS) Burst Assay (Luminol-based)

This assay measures the production of ROS, a rapid defense response, upon elicitor treatment.

Materials:

  • Plant leaf discs (e.g., from 4-5 week old Arabidopsis thaliana)

  • 96-well white microplate

  • Luminol (B1675438) solution (e.g., 100 µM)

  • Horseradish peroxidase (HRP) solution (e.g., 10 µg/mL)

  • Elicitor stock solutions (this compound and flg22)

  • Microplate luminometer

Procedure:

  • Excise leaf discs (typically 4 mm in diameter) from healthy, mature plant leaves, avoiding the midvein.

  • Float the leaf discs in sterile water in a petri dish or a 96-well plate and incubate overnight at room temperature to allow wound responses to subside.

  • On the day of the experiment, replace the water with a solution containing luminol and HRP.

  • Add the elicitor (chitin or flg22) to the desired final concentration. Include a water or buffer control.

  • Immediately place the microplate into a luminometer and measure luminescence at regular intervals (e.g., every 1-2 minutes) for a period of 40-60 minutes.

  • Data is typically plotted as Relative Light Units (RLU) over time.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay (In-gel kinase assay)

This assay detects the activation of MAPKs, key signaling components, through their ability to phosphorylate a substrate embedded in a polyacrylamide gel.

Materials:

  • Plant tissue or cell culture treated with elicitors

  • Protein extraction buffer

  • SDS-PAGE reagents

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Phosphor imager or autoradiography film

Procedure:

  • Treat plant material with either chitin, flg22, or a control for various time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Immediately freeze the tissue in liquid nitrogen and extract total proteins.

  • Separate the proteins by SDS-PAGE on a gel containing MBP co-polymerized within the acrylamide (B121943) matrix.

  • After electrophoresis, wash the gel to remove SDS and denature and then renature the separated proteins.

  • Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP to allow the activated MAPKs to phosphorylate the embedded MBP.

  • Wash the gel extensively to remove unincorporated [γ-³²P]ATP.

  • Dry the gel and expose it to a phosphor imager screen or autoradiography film to visualize the radioactive bands corresponding to the activated MAPKs. The intensity of the bands reflects the level of MAPK activity.

Callose Deposition Assay (Aniline Blue Staining)

This method visualizes and quantifies the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at sites of attempted pathogen entry.

Materials:

  • Plant leaves treated with elicitors

  • Ethanol (B145695) series (for clearing)

  • Aniline (B41778) blue staining solution (e.g., 0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Infiltrate or spray plant leaves with chitin, flg22, or a control solution.

  • After a specific incubation period (e.g., 12-24 hours), harvest the leaves.

  • Clear the chlorophyll (B73375) from the leaves by incubating them in an ethanol series (e.g., 70%, 90%, 100% ethanol).

  • Stain the cleared leaves with the aniline blue solution for several hours in the dark.

  • Mount the stained leaves on a microscope slide in the staining solution or glycerol.

  • Visualize the callose deposits as bright fluorescent spots under a fluorescence microscope using a DAPI filter.

  • Quantify the number and/or area of callose deposits per unit leaf area using image analysis software.

Ethylene Production Measurement (Gas Chromatography)

This protocol measures the production of the defense hormone ethylene from elicitor-treated plant tissue.

Materials:

  • Plant seedlings or leaf discs

  • Gas-tight vials with septa

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Elicitor stock solutions

Procedure:

  • Place a known amount of plant material (e.g., whole seedlings or leaf discs) into a gas-tight vial containing a small amount of liquid medium or water.

  • Add the elicitor (chitin or flg22) to the medium.

  • Seal the vials and incubate them under controlled light and temperature conditions for a specific period (e.g., 4-24 hours).

  • Using a gas-tight syringe, withdraw a sample of the headspace gas from the vial.

  • Inject the gas sample into a GC-FID to separate and quantify the amount of ethylene.

  • Ethylene production is typically expressed as nanoliters per gram of fresh weight per hour (nL g⁻¹ h⁻¹).

Conclusion

Both this compound and flagellin are critical molecules for studying plant innate immunity. While their signaling pathways converge on common downstream components, leading to a largely overlapping set of defense responses, there are notable differences in their receptor systems and the quantitative and kinetic aspects of the responses they elicit. Flagellin often induces a stronger and more sustained immune activation, whereas chitin can trigger a more rapid initial response. The choice of elicitor for experimental purposes should be guided by the specific research question, the plant system under investigation, and the desire to model responses to either fungal or bacterial pathogens. This guide provides a foundational understanding and practical protocols for researchers to further explore the intricacies of plant-microbe interactions.

References

A Comparative Guide to Systemic Acquired Resistance Induction: Tetra-N-acetylchitotetraose and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tetra-N-acetylchitotetraose (NAG4) and its role in plant defense, juxtaposed with established inducers of Systemic Acquired Resistance (SAR). We delve into the experimental data, underlying signaling pathways, and methodologies to offer an objective resource for evaluating these compounds in plant immunity research and the development of novel crop protection strategies.

Introduction to Plant Defense Induction

Plants have evolved sophisticated immune responses to combat pathogen attacks. A key defense mechanism is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant following a localized exposure to a pathogen.[1][2] Salicylic (B10762653) acid (SA) is a critical signaling molecule in the SAR pathway, leading to the expression of pathogenesis-related (PR) genes and enhanced immunity.[1]

Chitin (B13524), a major component of fungal cell walls, and its oligosaccharide derivatives are recognized as potent elicitors of plant defense responses.[3] this compound (NAG4), a chitin tetramer, has been shown to elicit plant defense systems.[4] This guide examines the evidence for NAG4's role in inducing a systemic resistance response and compares its characteristics with classical SAR inducers.

Comparative Efficacy of Defense Induction

The induction of plant defense responses by different elicitors can be quantified by measuring the expression of defense-related genes, the accumulation of signaling molecules, and the resulting level of disease resistance. The following tables summarize the comparative performance of chito-oligosaccharides (as a proxy for NAG4) and salicylic acid.

InducerPlant SpeciesPathogenDisease Reduction (%)PR-1 Gene Expression (Fold Change)Salicylic Acid Accumulation (Fold Change)Reference
Chito-oligosaccharide Arabidopsis thalianaPseudomonas syringaeSignificant reduction in disease symptoms~4-6~2-3[3]
Salicylic Acid Arabidopsis thalianaPseudomonas syringaeSignificant reduction in disease symptoms>10-[5]
Benzothiadiazole (BTH) Arabidopsis thalianaPeronospora parasiticaHigh level of resistanceHigh inductionNot required for action[6]

Table 1: Comparison of Disease Resistance and Marker Gene Expression. This table presents a qualitative and quantitative comparison of the efficacy of chito-oligosaccharides and established SAR inducers in reducing disease symptoms and inducing the key defense marker gene, PR-1. Direct quantitative comparison for NAG4 is limited in the available literature.

Signaling Pathways: NAG4 vs. Salicylic Acid

The signaling cascades initiated by NAG4 and salicylic acid, while both leading to enhanced plant defense, exhibit distinct characteristics.

This compound (NAG4) Signaling

Chitin oligosaccharides, including NAG4, are perceived by cell surface receptors, which then initiate a signaling cascade that often involves both salicylic acid (SA) and jasmonic acid (JA) pathways. This suggests a broader and more complex response compared to the classical SA-dependent SAR pathway.

NAG4_Signaling cluster_perception Cell Surface Perception cluster_downstream Downstream Signaling NAG4 NAG4 Receptor Receptor NAG4->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction SA_Pathway SA Pathway Signal_Transduction->SA_Pathway JA_Pathway JA Pathway Signal_Transduction->JA_Pathway Defense_Genes Defense Gene Expression SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes

Caption: NAG4 Signaling Pathway.

Salicylic Acid (SA) Signaling in SAR

The canonical SAR pathway is initiated by the accumulation of salicylic acid, which acts as a primary signal. This leads to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which in turn induces the expression of a battery of PR genes, conferring broad-spectrum disease resistance.[1][2]

SA_Signaling cluster_induction SAR Induction cluster_regulation Nuclear Regulation Pathogen_Signal Pathogen Signal SA_Accumulation Salicylic Acid Accumulation Pathogen_Signal->SA_Accumulation NPR1_Activation NPR1 Activation SA_Accumulation->NPR1_Activation PR_Gene_Expression PR Gene Expression NPR1_Activation->PR_Gene_Expression

Caption: Salicylic Acid Signaling in SAR.

Experimental Protocols

To validate the role of this compound in inducing systemic resistance, a series of well-defined experiments are required. Below are detailed methodologies for key experiments.

Plant Treatment and Pathogen Challenge

This protocol outlines the steps for treating plants with NAG4 and assessing their resistance to a model pathogen.

Experimental_Workflow Plant_Growth 1. Plant Growth (e.g., Arabidopsis, 4-5 weeks) Treatment 2. Treatment Application (NAG4, SA, Mock) Plant_Growth->Treatment Pathogen_Inoculation 3. Pathogen Inoculation (e.g., Pseudomonas syringae) Treatment->Pathogen_Inoculation Disease_Scoring 4. Disease Scoring (Lesion size, bacterial count) Pathogen_Inoculation->Disease_Scoring Molecular_Analysis 5. Molecular Analysis (RT-qPCR, SA measurement) Pathogen_Inoculation->Molecular_Analysis

Caption: Experimental Workflow for Assessing Induced Resistance.

1. Plant Material and Growth Conditions:

  • Use a model plant species such as Arabidopsis thaliana (e.g., ecotype Col-0).

  • Grow plants in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

2. Treatment Application:

  • Prepare a stock solution of this compound (e.g., 1 mM in sterile water).

  • Apply the treatment to lower leaves of the plant via soil drench or foliar spray.

  • Use salicylic acid (e.g., 1 mM) as a positive control for SAR induction and a mock solution (e.g., sterile water) as a negative control.

3. Pathogen Inoculation:

  • Two to three days after treatment, inoculate upper, untreated leaves with a pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at a concentration of 10^5 cfu/mL).

  • Infiltrate the bacterial suspension into the abaxial side of the leaf using a needleless syringe.

4. Disease Assessment:

  • Three to four days post-inoculation, quantify disease symptoms by measuring lesion diameter or by determining bacterial titers.

  • To determine bacterial counts, excise leaf discs from the inoculated area, homogenize in 10 mM MgCl2, and plate serial dilutions on appropriate growth media.

Quantitative Real-Time PCR (RT-qPCR) for PR Gene Expression

1. RNA Extraction and cDNA Synthesis:

  • Harvest leaf tissue from treated and control plants at various time points after treatment.

  • Extract total RNA using a commercial kit and synthesize cDNA using a reverse transcriptase.

2. qPCR Analysis:

  • Perform qPCR using primers specific for pathogenesis-related genes (e.g., PR-1, PR-2, PR-5).

  • Use a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control for normalization.

  • Calculate the relative gene expression using the 2^-ΔΔCt method.

Measurement of Salicylic Acid Levels

1. Sample Extraction:

  • Freeze-dry leaf tissue and grind to a fine powder.

  • Extract salicylic acid using a methanol-based solvent.

2. Quantification:

  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification of free and total SA levels.

Conclusion

This compound, as a component of chitin oligosaccharides, is a potent elicitor of plant defense responses. The available evidence suggests that its mode of action involves a complex interplay of signaling pathways, including components of the salicylic acid and jasmonic acid pathways. While it effectively induces the expression of defense-related genes and enhances resistance to pathogens, its classification as a classical systemic acquired resistance inducer requires further investigation.

In comparison, salicylic acid and its functional analogs like BTH are well-established inducers of SAR, acting primarily through the SA-dependent signaling pathway. For researchers and professionals in drug development, NAG4 and other chito-oligosaccharides represent a promising class of compounds for stimulating broad-spectrum plant immunity. However, a direct, quantitative comparison with benchmark SAR inducers under standardized conditions is essential to fully validate their role and potential for commercial application in agriculture. Future research should focus on elucidating the precise systemic signaling mechanism of NAG4 and its efficacy against a wider range of pathogens in various crop species.

References

Unveiling the Bioactivity of N-Acetylated Chitooligosaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetylated chitooligosaccharides (COS), derived from the deacetylation and hydrolysis of chitin, are emerging as promising bioactive molecules with a wide spectrum of applications in the pharmaceutical and biomedical fields. Their biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, are intricately linked to their structural properties, primarily the degree of polymerization (DP) and the degree of N-acetylation (DA). This guide provides a comparative overview of the structure-activity relationships of different N-acetylated chitooligosaccharides, supported by experimental data, to aid in the research and development of novel therapeutics.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

N-acetylated chitooligosaccharides have demonstrated significant immunomodulatory and anti-inflammatory properties. The degree of N-acetylation plays a crucial role in their ability to regulate inflammatory responses in macrophages, primarily through the NF-κB and PI3K/Akt signaling pathways.

A study comparing chitooligosaccharides with varying degrees of acetylation (0%, 12%, 50%, and 85%) on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages revealed that COS with a low DA of 12% exhibited the most potent anti-inflammatory effects.[1][2] This was evidenced by a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[2] Conversely, highly acetylated COS (85% DA) showed some pro-inflammatory activity.[2]

The anti-inflammatory mechanism of these compounds involves the inhibition of the NF-κB pathway. Specifically, COS with 12% and 50% DA were found to reduce the phosphorylation of IκBα, a key step in the activation of NF-κB.[1] Furthermore, highly N-acetylated COS have been shown to inhibit the PI3K/Akt signaling pathway, which is also involved in the production of pro-inflammatory cytokines.

Table 1: Effect of Degree of N-Acetylation (DA) of Chitooligosaccharides on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

Degree of Acetylation (DA)NO Production InhibitionTNF-α Secretion InhibitionIL-6 Secretion Inhibition
0%SignificantModerateModerate
12%Highest Highest Highest
50%ModerateModerateModerate
85%Low (showed some pro-inflammatory effects)LowLow

Data synthesized from studies on RAW264.7 macrophages.[1][2] "Highest" indicates the most significant inhibitory effect compared to other tested DAs.

anti_inflammatory_pathways cluster_0 NF-κB Pathway cluster_1 PI3K/Akt Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_genes activates COS_low_DA COS (low DA) COS_low_DA->IKK inhibits LPS_2 LPS TLR4_2 TLR4 LPS_2->TLR4_2 PI3K PI3K TLR4_2->PI3K activates Akt Akt PI3K->Akt phosphorylates Inflammation Inflammatory Response Akt->Inflammation promotes NACOS Highly N-acetylated COS (NACOS) NACOS->PI3K inhibits

Figure 1: Signaling pathways modulated by N-acetylated COS.

Antioxidant Activity: Scavenging Reactive Oxygen Species

The antioxidant potential of N-acetylated chitooligosaccharides is influenced by their degree of polymerization. A study on fully N-acetylated chitooligosaccharides, (GlcNAc)n where n=2, 3, 5, and 6, demonstrated their ability to scavenge hydroxyl and superoxide (B77818) radicals.[3] The results indicated that the scavenging activity is dependent on the chain length of the oligosaccharide.

Specifically, for hydroxyl radical scavenging, the activity was found to be in the order of (GlcNAc)5 > (GlcNAc)6 > (GlcNAc)2 > (GlcNAc)3.[3] For superoxide radical scavenging, the order was (GlcNAc)2 > (GlcNAc)5 > (GlcNAc)6 > (GlcNAc)3.[3] Interestingly, the dimer and trimer, (GlcNAc)2 and (GlcNAc)3, showed superior protection against oxidative DNA damage.[3] Another study investigating N-acyl chitosan (B1678972) oligosaccharides found that N-maleoyl chitosan oligosaccharide (NMCOS) exhibited stronger antioxidant activity than N-succinyl chitosan oligosaccharide (NSCOS), with IC50 values of 2.25 mg/mL and 3.27 mg/mL for superoxide radical scavenging, respectively.[4]

Table 2: Radical Scavenging Activity of Fully N-Acetylated Chitooligosaccharides ((GlcNAc)n)

ChitooligosaccharideHydroxyl Radical Scavenging (%)Superoxide Radical Scavenging (%)
(GlcNAc)₂49.10 ± 0.1553.30 ± 0.35
(GlcNAc)₃63.00 ± 0.3541.00 ± 0.61
(GlcNAc)₅61.20 ± 0.30 51.40 ± 0.30
(GlcNAc)₆44.20 ± 0.25
Mannitol (Standard)57.10 ± 0.20-
BHA (Standard)-29.30 ± 0.20

Data from Salgaonkar et al. (2017).[3] Values are presented as mean ± SD.

Antimicrobial Activity: The Role of Molecular Weight and Acetylation

Chitooligosaccharides are known for their antimicrobial properties, which are influenced by factors such as molecular weight (MW) and degree of deacetylation (or N-acetylation). Generally, a higher degree of deacetylation (lower N-acetylation) is associated with stronger antimicrobial activity due to the increased density of positive charges from protonated amino groups, which can interact with the negatively charged microbial cell membranes.

However, the relationship is complex and can be species-dependent. One study found that chitooligosaccharides with higher molecular weights (5-10 kDa) exhibited greater antimicrobial effects against several bacterial strains compared to those with lower molecular weights (<1 kDa and 1-5 kDa).[5] Another study reported that for chitooligosaccharides with a high degree of deacetylation (90%), a lower degree of polymerization (DP 4) showed greater inhibitory activity.[6] A high minimum inhibitory concentration (MIC) of 10% (w/v) was reported for N,N′-diacetylchitobiose (GlcNAc)₂ against Listeria monocytogenes, suggesting that fully acetylated smaller oligomers may have weaker antimicrobial activity.[7]

Table 3: Minimum Inhibitory Concentration (MIC) of Chitooligosaccharides Against Various Microorganisms

MicroorganismChitooligosaccharide (MW)MIC (mg/mL)
Staphylococcus epidermidisNot Specified<0.25
Candida albicansNot Specified0.5
Pseudomonas aeruginosaNot Specified1.0
Staphylococcus aureusNot Specified1.0
Enterococcus faecalisNot Specified2.0
Escherichia coliNot Specified>2.0
Klebsiella pneumoniaeNot Specified>2.0
Listeria monocytogenesN,N′-diacetylchitobiose (GlcNAc)₂100 (10% w/v)

Data compiled from multiple sources.[7][8] The degree of N-acetylation for the unspecified chitooligosaccharides was not detailed in the source material.

Anticancer Activity: Influence of Molecular Weight and Deacetylation

The antitumor activity of chitosan and its derivatives is an area of active research. Studies have shown that the cytotoxic effects of chitooligosaccharides on cancer cells are dependent on their molecular weight and degree of deacetylation.

One study investigated the effects of chitosan oligosaccharides (CTS-OS) with different degrees of deacetylation on various cancer cell lines.[9] They found that a fraction rich in glucosamine (B1671600) oligomers (DDA 100%, DP 3-5) and a hetero-oligomeric fraction (DDA ~87.5%) both exhibited significant cytotoxicity against prostate (PC3), lung (A549), and hepatoma (HepG2) cancer cells, with CC50 values of 25 µg/mL for PC3 and A549, and 50 µg/mL for HepG2.[9] This suggests that a higher degree of deacetylation (lower N-acetylation) and lower molecular weight contribute to enhanced antitumor activity. Another study on the anti-angiogenic properties of chitooligosaccharides found that the fraction of acetylation (FA) was more critical than the degree of polymerization (DP) for inhibiting the migration of human endothelial cells, with an FA of 0.3 showing the best effect.[1]

Table 4: Cytotoxicity (CC50) of Chitooligosaccharide Fractions on Cancer Cell Lines

Cell LineCTS-OS (Mixed)COS (DDA 100%)HOS (DDA ~87.5%)
PC3 (Prostate Cancer)25 µg/mL25 µg/mL25 µg/mL
A549 (Lung Cancer)25 µg/mL25 µg/mL25 µg/mL
HepG2 (Hepatoma)50 µg/mL50 µg/mL50 µg/mL

Data from Kim et al. (2011).[9]

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key bioassays are provided below.

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Start: Chitooligosaccharide Sample (Defined DP and DA) dissolve Dissolve in appropriate solvent start->dissolve sterilize Sterile filter for cell-based assays dissolve->sterilize antioxidant Antioxidant Assay (e.g., DPPH) sterilize->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., NO production in macrophages) sterilize->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., MIC determination) sterilize->antimicrobial anticancer Anticancer Assay (e.g., MTT cytotoxicity) sterilize->anticancer measure Measure endpoint (Absorbance, Cell Viability, etc.) antioxidant->measure anti_inflammatory->measure antimicrobial->measure anticancer->measure calculate Calculate IC50, MIC, % inhibition measure->calculate compare Compare activities of different COS calculate->compare end End: Structure-Activity Relationship Profile compare->end

Figure 2: General experimental workflow for assessing COS bioactivity.
DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, light-protected container.

    • Prepare various concentrations of the N-acetylated chitooligosaccharide samples in a suitable solvent (e.g., water or methanol).

    • Prepare a positive control, such as ascorbic acid or Trolox, at similar concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank control containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentration.

Griess Assay for Nitric Oxide (NO) Determination in Macrophages

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment:

    • Seed RAW264.7 macrophage cells in a 24- or 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the N-acetylated chitooligosaccharide samples for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

  • Griess Reagent Preparation:

    • Prepare Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

    • Prepare Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Mix equal volumes of Reagent A and Reagent B immediately before use.

  • Assay Procedure and Measurement:

    • Collect the cell culture supernatants.

    • Add an equal volume of the mixed Griess reagent to the supernatant in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540-550 nm.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the N-acetylated chitooligosaccharide samples and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

  • MTT Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) (e.g., 5 mg/mL).

    • Remove the culture medium from the wells and add fresh medium containing MTT (final concentration typically 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10][11][12]

Conclusion

The biological activities of N-acetylated chitooligosaccharides are highly dependent on their structural characteristics, particularly the degree of N-acetylation and the degree of polymerization. Lower degrees of N-acetylation appear to be favorable for anti-inflammatory and antitumor activities, likely due to the increased positive charge and interaction with cell membranes. The effect of the degree of polymerization on antioxidant activity is more complex and appears to be radical-specific. For antimicrobial activity, a higher molecular weight and a high degree of deacetylation are generally more effective, although exceptions exist.

Further research with well-characterized, homogenous N-acetylated chitooligosaccharides is necessary to fully elucidate the intricate structure-activity relationships. The experimental protocols provided in this guide offer a framework for standardized evaluation, which will be crucial for the development of these promising biopolymers into effective therapeutic agents.

References

Unveiling Plant Defense: A Comparative Transcriptomic Guide to Elicitor Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how plants respond to various threats at a molecular level is crucial for developing novel strategies for crop protection and therapeutic discovery. This guide provides a comparative transcriptomic analysis of plant responses to different elicitors, molecules that trigger a plant's innate immune system. By examining the gene expression changes induced by well-characterized elicitors, we can gain insights into the complex signaling networks that govern plant defense and identify potential targets for intervention.

This guide will delve into the transcriptomic landscapes shaped by two major classes of elicitors: pathogen-associated molecular patterns (PAMPs) and hormone elicitors. We will compare the responses to the bacterial PAMP flagellin (B1172586) (or its active peptide flg22) and the fungal PAMP chitin, as well as the defense hormones salicylic (B10762653) acid (SA) and jasmonic acid (JA).

Data Presentation: A Quantitative Look at Transcriptomic Reprogramming

The plant's response to an elicitor involves a massive reprogramming of gene expression. The number of differentially expressed genes (DEGs) and the functions of the proteins they encode provide a quantitative measure of the plant's defense activation.

Comparative Analysis of Differentially Expressed Genes (DEGs)

The tables below summarize the number of up- and down-regulated genes in response to different elicitors in various plant species. This data highlights both the unique and overlapping transcriptomic signatures of each elicitor.

ElicitorPlant SpeciesTissueTime Post-TreatmentUpregulated DEGsDownregulated DEGsTotal DEGs
Flg22 Sorghum bicolor (BTx623)Leaf6 hours310021525252[1]
Chitin Sorghum bicolor (BTx623)Leaf6 hours420938768085[1]
Flg22 Arabidopsis thalianaSeedling30 minutes16342611895[2]
AtPep1 (DAMP) Arabidopsis thalianaSeedling30 minutesNot specifiedNot specifiedNot specified
Methyl Jasmonate (MeJA) PopulusLeaf24 hours198419463930
Salicylic Acid (SA) PopulusLeaf24 hours315230746226

Table 1: Comparison of Differentially Expressed Genes (DEGs) in response to various elicitors.

Overlap in Transcriptomic Responses

Interestingly, while each elicitor triggers a distinct response, there is also a significant overlap in the genes they regulate, suggesting the activation of common defense pathways.

Elicitor 1Elicitor 2Plant SpeciesShared Upregulated DEGsShared Downregulated DEGs
Flg22 Chitin Sorghum bicolor (BTx623)1778 (core set in both genotypes)474 (core set in both genotypes)[1]
Flg22 AtPep1 Arabidopsis thaliana137860[2]

Table 2: Overlap of DEGs in response to different elicitor pairs.

Signaling Pathways: The Molecular Blueprint of Plant Defense

The recognition of elicitors at the cell surface initiates a cascade of intracellular signaling events, ultimately leading to the activation of defense-related genes. The following diagrams, created using the DOT language, illustrate the key signaling pathways for flg22 and chitin.

Flg22 Signaling Pathway

Flg22_Signaling cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLS2 FLS2 BAK1 BAK1 FLS2->BAK1 Forms complex BIK1 BIK1 BAK1->BIK1 Phosphorylates RBOHD RBOHD BIK1->RBOHD Activates MAPKKK MAPKKK BIK1->MAPKKK Activates ROS ROS Burst RBOHD->ROS Produces MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates WRKYs WRKY TFs MAPK->WRKYs Activates Defense_Genes Defense Gene Expression WRKYs->Defense_Genes flg22 flg22 flg22->FLS2 Chitin_Signaling cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CERK1 CERK1 PBL27 PBL27 CERK1->PBL27 Phosphorylates RBOHD RBOHD CERK1->RBOHD Activates LYK5 LYK5 LYK5->CERK1 Forms complex MAPKKK5 MAPKKK5 PBL27->MAPKKK5 Phosphorylates ROS ROS Burst RBOHD->ROS Produces MKK4_5 MKK4/5 MAPKKK5->MKK4_5 Phosphorylates MPK3_6 MPK3/6 MKK4_5->MPK3_6 Phosphorylates WRKYs WRKY TFs MPK3_6->WRKYs Activates Defense_Genes Defense Gene Expression WRKYs->Defense_Genes chitin Chitin chitin->LYK5 Experimental_Workflow Plant_Growth 1. Plant Growth and Elicitor Treatment RNA_Extraction 2. RNA Extraction and QC Plant_Growth->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing (RNA-seq) Library_Prep->Sequencing Data_QC 5. Raw Data Quality Control Sequencing->Data_QC Alignment 6. Read Alignment to Reference Genome Data_QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DEG_Analysis 8. Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis 9. Functional Annotation and Enrichment Analysis DEG_Analysis->Functional_Analysis Pathway_Analysis 10. Pathway and Network Analysis Functional_Analysis->Pathway_Analysis

References

Assessing the Purity of Tetra-N-acetylchitotetraose: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of complex biomolecules like tetra-N-acetylchitotetraose is a critical step in ensuring experimental accuracy and therapeutic safety. This guide provides an objective comparison of mass spectrometry with other analytical techniques for purity assessment, supported by experimental data and detailed protocols. This compound is an oligosaccharide that plays a role in various biological processes, and its purity is paramount for reliable research into its functions, such as its interactions with cellular proteins and its role in cell signaling.[1]

Purity Assessment Using Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Its high sensitivity and specificity make it an ideal choice for identifying this compound and detecting potential impurities.[2][3] The principle behind its use in purity assessment is straightforward: the primary compound will produce a characteristic signal at its expected m/z, while impurities will appear as distinct signals at different mass-to-charge ratios.

Modern soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for analyzing delicate biomolecules like oligosaccharides because they impart little energy to the sample, minimizing fragmentation during ionization.[2]

Expected Mass Spectrometry Data for this compound

The primary ion to monitor for this compound corresponds to its molecular weight. Based on its chemical formula (C32H54N4O21), the expected masses can be calculated.

Property Value Source
Chemical Formula C32H54N4O21PubChem[4]
Average Molecular Weight 830.8 g/mol PubChem[4]
Monoisotopic Mass 830.32805474 DaPubChem[4]
Expected [M+H]⁺ Ion 831.3359 m/zCalculated
Expected [M+Na]⁺ Ion 853.3178 m/zCalculated
Expected [M-H]⁻ Ion 829.3202 m/zCalculated

Note: The observed ions can vary depending on the ionization source and the mobile phase composition. Sodium adducts ([M+Na]⁺) are common in mass spectrometry of oligosaccharides.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique that couples the separation power of HPLC with the detection capabilities of MS.[2][5]

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound (Lyophilized Powder) Dissolution Dissolve in Aqueous Solution (e.g., 10 mM Ammonium (B1175870) Acetate) Sample->Dissolution Dilution Dilute to Working Concentration (~1 µM) Dissolution->Dilution HPLC HPLC Separation (e.g., C18 or HILIC column) Dilution->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Eluent MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Ions Detector Detector MS->Detector Processing Data Acquisition & Spectrum Generation Detector->Processing Analysis Impurity Identification (Mass Search) Processing->Analysis Quantification Relative Purity Quantification Analysis->Quantification

Caption: Workflow for purity assessment of this compound via LC-MS.

Detailed Experimental Protocol: LC-MS
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent, such as 10 mM ammonium acetate (B1210297) in HPLC-grade water, to create a stock solution (e.g., 1 mg/mL).

    • Dilute the stock solution with the initial mobile phase to a final concentration suitable for MS analysis (e.g., 1-10 µM).[6]

    • If high salt concentrations are present from synthesis or purification, a buffer exchange step may be required.[6]

  • Liquid Chromatography (LC):

    • Column: Use a column suitable for oligosaccharide separation, such as a C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase: A typical gradient could be from 95% Solvent A (e.g., 0.1% formic acid in water) to 50% Solvent B (e.g., 0.1% formic acid in acetonitrile) over 30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect a wide range of potential impurities.[2]

    • Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

    • Scan Range: 150-2000 m/z.

    • Data Analysis: Process the resulting chromatogram and mass spectra. The purity is assessed by integrating the peak area of this compound relative to the total area of all detected peaks. Impurities are identified by their unique m/z values, which may correspond to shorter or longer chain oligosaccharides, degradation products, or synthesis side-products.

Alternative Methods for Purity Assessment

While mass spectrometry is a premier tool, other methods are also employed for oligosaccharide analysis, each with its own advantages and limitations.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of carbohydrate analysis, capable of rapid and precise measurements.[7] When equipped with detectors like a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a UV detector (if the oligosaccharide is labeled), HPLC can separate and quantify the target compound and its impurities. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is particularly powerful for separating complex sugar mixtures.[5]

  • Capillary Electrophoresis (CE): This technique separates molecules based on their size and charge in an electrical field.[1] It offers high separation efficiency and requires very small sample volumes, making it a viable alternative to HPLC.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[8][9] By integrating the signals of the target molecule against a certified internal standard of known purity, a direct and highly accurate purity value can be assigned.[8]

Head-to-Head Comparison of Analytical Methods

The choice of method depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, or high-throughput screening.

Parameter Mass Spectrometry (MS) High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE) Quantitative NMR (qNMR)
Principle Mass-to-charge ratio measurementDifferential partitioning between phasesElectrophoretic mobility in an electric fieldNuclear spin resonance in a magnetic field
Selectivity Very High (based on mass)High (based on polarity/charge)Very High (based on size/charge)Very High (based on chemical structure)
Sensitivity Very High (pmol to amol)Moderate to High (nmol to pmol)High (fmol to amol)Low (µmol to nmol)
Speed Fast (direct infusion) to Moderate (LC-MS)ModerateModerate to FastSlow
Quantitative Accuracy Good (with standards)Very GoodGoodExcellent (Primary Method)
Impurity Identification Excellent (provides molecular weight)Limited (based on retention time)Limited (based on migration time)Good (provides structural information)
Key Advantage Provides molecular weight of impuritiesRobust, reproducible, widely availableHigh separation efficiency, low sample usageAbsolute quantification without identical standard
Key Disadvantage Isomers are not easily distinguished[2]Lower sensitivity than MS for some detectorsSensitive to sample matrix effectsRequires higher sample concentration

Conclusion

Mass spectrometry is an indispensable tool for the purity assessment of this compound, offering unparalleled sensitivity and the ability to directly identify impurities based on their molecular weight.[1][2] While methods like HPLC and CE provide excellent separation, they lack the definitive identification power of MS.[7] Quantitative NMR stands out as a primary method for obtaining a highly accurate, absolute purity value but is limited by its lower sensitivity.

For the most comprehensive analysis, a hybrid approach is often the most effective strategy. Coupling liquid chromatography with mass spectrometry (LC-MS) combines the robust separation capabilities of HPLC with the sensitive and specific detection of MS, providing a powerful platform to separate, identify, and quantify this compound and any potential contaminants.[2][5] This integrated approach ensures the high level of purity required for advanced research and drug development applications.

References

Safety Operating Guide

Proper Disposal of Tetra-N-acetylchitotetraose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling tetra-N-acetylchitotetraose must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate care. Always work in a well-ventilated area and wear suitable personal protective equipment (PPE).[1][2] This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[3]

  • Skin Protection: Use chemical-impermeable gloves and impervious clothing.[2][3]

  • Respiratory Protection: In situations where dust may be generated or exposure limits are exceeded, a full-face respirator is recommended.[3]

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should be carried out in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Waste Collection:

    • Carefully collect any waste material, including spilled solids or contaminated items.

    • Avoid the formation of dust during collection.[2][3]

    • Place the waste in a suitable, clearly labeled, and closed container for disposal.[3]

  • Accidental Spill Response:

    • In the event of a spill, evacuate personnel from the immediate area.[3]

    • Ensure adequate ventilation and remove all sources of ignition.[2][3]

    • Wearing appropriate PPE, collect the spilled material and place it into a designated waste container.[3]

    • Prevent the chemical from entering drains or the environment.[2]

  • Final Disposal:

    • Engage a licensed professional waste disposal service to handle the final disposal of the chemical waste.[1]

    • It is important to note that for transportation purposes, this compound may be classified as a "TOXIC SOLID, ORGANIC, N.O.S." (For reference only, please check).[3] This classification has implications for packaging, labeling, and transportation, which the licensed disposal service will be equipped to manage.

Lack of Quantitative Data

Safety Data Sheets for this compound currently lack specific quantitative data on toxicity, such as LD50 values, and detailed physical and chemical properties.[1][2][3] As such, a comparative data table cannot be provided at this time. Researchers should handle the compound with the caution appropriate for a substance with an incomplete toxicological profile.

Role in Plant Defense Signaling

This compound, a chitin (B13524) derivative, is recognized by plants as a molecular signal, or elicitor, that activates their defense systems.[4] This is a key aspect of the plant's innate immunity. The diagram below illustrates a simplified workflow of how a chitin elicitor like this compound can trigger a defense response in a plant cell.

cluster_outside Extracellular Space cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elicitor This compound (Chitin Elicitor) Receptor Pattern Recognition Receptor (PRR) Elicitor->Receptor Binding Signaling Signal Transduction Cascade (MAPK Cascade, etc.) Receptor->Signaling Activation ROS Reactive Oxygen Species (ROS) Production Signaling->ROS Induces Genes Activation of Defense Genes Signaling->Genes Leads to Defense Plant Defense Response (e.g., Phytoalexin production) ROS->Defense Genes->Defense Results in

Chitin-induced plant defense signaling pathway.

References

Personal protective equipment for handling tetra-N-acetylchitotetraose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tetra-N-acetylchitotetraose. It offers procedural, step-by-step guidance for safe operations and disposal.

Product Identification and Safety Data Summary

This compound is a biochemical used in industrial and scientific research.[1] According to available safety data sheets, it is not classified as a hazardous substance.[2][3] However, adherence to good laboratory practices is essential to ensure safety.

Table 1: Chemical and Safety Data for this compound

PropertyValueReference
CAS Number 2706-65-2[1][2][4]
Synonyms N,N',N'',N'''-Tetraacetylchitotetraose, Chitotetraose, tetra-N-acetyl[1][4]
Hazard Classification Not classified as hazardous[2][3]
Acute Toxicity (Oral) No data available[2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation No data available[2]
Respiratory or Skin Sensitization No data available[2]
Carcinogenicity No data available[2]
Ecological Toxicity No data available[1]

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, appropriate PPE should be worn to minimize exposure and prevent contamination.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shieldsProtects eyes from dust particles.
Hand Protection Disposable nitrile glovesProvides protection against incidental contact.
Body Protection Laboratory coat or other suitable protective clothingPrevents contamination of personal clothing.
Respiratory Protection Generally not required with adequate ventilation. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts may be used.Ensures respiratory safety in case of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for handling this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[2] Recommended storage temperatures are -20°C for one month or -80°C for up to six months for stock solutions.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information (though none is currently indicated).

3.2. Handling and Use

  • Work Area Preparation: Work in a well-ventilated area, such as a laboratory fume hood, especially when handling the powdered form to avoid dust formation.[2][3]

  • Donning PPE: Before handling, put on the required PPE as specified in Table 2.

  • Weighing and Transfer:

    • Handle as a solid powder.

    • Use a chemical spatula or other appropriate tool for transfer.

    • Avoid creating dust. If dust is generated, ensure adequate ventilation is in place.

  • Solution Preparation (if applicable):

    • If preparing an aqueous solution, it is recommended to filter and sterilize it through a 0.22 µm filter before use.[5]

  • Post-Handling:

    • After handling, wash hands thoroughly.[3]

    • Clean the work area to remove any residual powder.

3.3. Spill Response

  • Minor Spills (Powder):

    • Ensure the area is well-ventilated.[3]

    • Mechanically recover the product (e.g., sweep or vacuum).[3] Avoid creating dust.

    • Place the spilled material into a suitable container for disposal.

  • Personal Contamination:

    • Skin Contact: Wash the affected area with plenty of water.[3] Remove contaminated clothing.[1][2]

    • Eye Contact: Rinse eyes with water for at least 15 minutes as a precaution.[1][2][3]

    • Inhalation: Move to fresh air.[1][2][3]

    • Ingestion: Rinse mouth with water and seek medical advice if you feel unwell.[1][2][3]

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its containers should follow standard laboratory procedures for non-hazardous waste.

Table 3: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Solid Material Dispose of in accordance with local regulations for non-hazardous chemical waste. It may be suitable for landfill disposal, but should not be placed in general laboratory trash.[6]
Empty Containers Rinse containers thoroughly. Deface the label and dispose of them in the regular trash.[6]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as solid non-hazardous laboratory waste.
Aqueous Solutions Depending on local regulations, small quantities of dilute aqueous solutions may be disposable down the sanitary sewer with copious amounts of water.[7]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the handling workflow and the decision-making process for spill response.

handle_tetra_N_acetylchitotetraose cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh and Transfer Powder don_ppe->weigh prepare_solution Prepare Solution (if needed) weigh->prepare_solution clean_area Clean Work Area weigh->clean_area If no solution is made prepare_solution->clean_area dispose_waste Dispose of Waste Properly clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

spill_response spill Spill Occurs assess Assess Spill Size & Location spill->assess minor_spill Is it a minor, manageable spill? assess->minor_spill evacuate Evacuate Area & Seek Assistance minor_spill->evacuate No ppe_check Ensure Proper PPE is Worn minor_spill->ppe_check Yes contain Contain Spill ppe_check->contain cleanup Clean Up Spill Mechanically contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Spill Response Decision Logic.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.